molecular formula C9H9BrO2S B1604435 Methyl 5-bromo-2-(methylthio)benzoate CAS No. 929000-14-6

Methyl 5-bromo-2-(methylthio)benzoate

Cat. No.: B1604435
CAS No.: 929000-14-6
M. Wt: 261.14 g/mol
InChI Key: AUJZLQVDLUTYLJ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(methylthio)benzoate is a useful research compound. Its molecular formula is C9H9BrO2S and its molecular weight is 261.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-2-methylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-12-9(11)7-5-6(10)3-4-8(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJZLQVDLUTYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650321
Record name Methyl 5-bromo-2-(methylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-14-6
Record name Methyl 5-bromo-2-(methylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways for methyl 5-bromo-2-(methylthio)benzoate, a key intermediate in the development of various pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this target molecule.

Executive Summary

The synthesis of this compound can be strategically approached through two primary pathways, each with distinct advantages and considerations. The first pathway commences with the readily available 2-amino-5-bromobenzoic acid, leveraging a Sandmeyer-type reaction to introduce the methylthio group, followed by esterification. The second, alternative pathway involves the nucleophilic aromatic substitution (SNAr) on a pre-functionalized methyl 5-bromo-2-halobenzoate. This guide will explore both routes, providing a thorough analysis of reaction mechanisms, step-by-step protocols, and data presentation to enable reproducible and efficient synthesis.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the methylthio group can influence the molecule's electronic properties and metabolic stability. The benzoate ester functionality offers a site for modification or can serve as a precursor to other functional groups. A robust and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry.

Pathway 1: Synthesis via Sandmeyer Reaction of an Anthranilate Derivative

This pathway offers a convergent and efficient route starting from 2-amino-5-bromobenzoic acid. The key transformation is the conversion of the amino group to the desired methylthio ether functionality via a diazotization-thiolation sequence.

Overall Synthetic Scheme (Pathway 1)

Pathway 1 A 2-Amino-5-bromobenzoic acid B Methyl 2-amino-5-bromobenzoate A->B Esterification (MeOH, H₂SO₄) C This compound B->C 1. Diazotization (NaNO₂, HCl) 2. Thiolation (NaSMe)

Caption: Synthesis of this compound via Pathway 1.

Step 1: Esterification of 2-Amino-5-bromobenzoic Acid

The initial step involves the protection of the carboxylic acid as a methyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction.[1][2][3][4][5][6] To drive the equilibrium towards the product, an excess of methanol is typically used as both the reactant and the solvent.

Causality of Experimental Choices:

  • Catalyst: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification due to its ability to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4]

  • Solvent and Reagent: Using a large excess of methanol serves a dual purpose: it acts as the solvent and drives the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4]

  • Temperature: The reaction is typically performed at reflux to increase the reaction rate.

Experimental Protocol: Synthesis of Methyl 2-amino-5-bromobenzoate

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-bromobenzoic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-amino-5-bromobenzoate.[7]

Reactant Molar Mass ( g/mol ) Equivalents Amount
2-Amino-5-bromobenzoic acid216.031.0As required
Methanol32.04Excess10-20 volumes
Sulfuric Acid (conc.)98.080.1-0.2As required
Step 2: Sandmeyer-type Reaction for Thiolation

The core of this pathway is the conversion of the amino group of methyl 2-amino-5-bromobenzoate to a methylthio group. This is achieved through a Sandmeyer-type reaction, which involves the formation of a diazonium salt intermediate followed by its reaction with a sulfur nucleophile.[8][9][10][11]

Mechanistic Insight:

The reaction proceeds via the formation of an aryl diazonium salt by treating the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid).[11] The diazonium salt is then decomposed in the presence of a copper(I) catalyst and a sulfur nucleophile, such as sodium thiomethoxide. The copper(I) species facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas. The aryl radical then reacts with the sulfur nucleophile to form the desired thioether.[8]

Experimental Protocol: Synthesis of this compound

  • Dissolve methyl 2-amino-5-bromobenzoate (1.0 eq) in a mixture of a suitable organic solvent (e.g., acetonitrile) and aqueous hydrochloric acid at 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of sodium thiomethoxide (NaSMe) (1.5 eq).

  • Slowly add the cold diazonium salt solution to the sodium thiomethoxide solution at a controlled temperature (e.g., 0-10 °C). The addition of a copper(I) catalyst, such as copper(I) bromide or copper(I) iodide, can facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Reactant Molar Mass ( g/mol ) Equivalents Amount
Methyl 2-amino-5-bromobenzoate230.061.0As required
Sodium Nitrite69.001.1As required
Hydrochloric Acid (conc.)36.46ExcessAs required
Sodium Thiomethoxide70.091.5As required
Copper(I) Catalyst (optional)-CatalyticAs required

Pathway 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This alternative pathway involves the preparation of a methyl 5-bromo-2-halobenzoate intermediate, followed by a nucleophilic aromatic substitution reaction with a methylthiolate source. This route is particularly attractive if the corresponding 2-halo-5-bromobenzoic acids are readily available.

Overall Synthetic Scheme (Pathway 2)

Pathway 2 A 2-Halo-5-bromobenzoic acid (X = F, Cl) B Methyl 2-halo-5-bromobenzoate A->B Esterification (MeOH, H₂SO₄) C This compound B->C Nucleophilic Aromatic Substitution (NaSMe, DMF)

Caption: Synthesis of this compound via Pathway 2.

Step 1: Synthesis of 2-Halo-5-bromobenzoic Acid

The starting material for this pathway is a 2-halo-5-bromobenzoic acid. For instance, 5-bromo-2-chlorobenzoic acid can be synthesized from 2-chlorobenzoic acid via bromination.

Experimental Protocol: Synthesis of 5-Bromo-2-chlorobenzoic acid

A detailed protocol for the synthesis of 5-bromo-2-chloro-benzoic acid from 2-amino-5-bromobenzoic acid derivatives via diazotization and chlorination has been reported.[12][13][14]

Step 2: Esterification of 2-Halo-5-bromobenzoic Acid

Similar to Pathway 1, the carboxylic acid is converted to its methyl ester via Fischer esterification.

Experimental Protocol: Synthesis of Methyl 2-halo-5-bromobenzoate

The procedure is analogous to the esterification of 2-amino-5-bromobenzoic acid described in Pathway 1. A mixture of the 2-halo-5-bromobenzoic acid, excess methanol, and a catalytic amount of concentrated sulfuric acid is refluxed until the reaction is complete.[15]

Reactant Molar Mass ( g/mol ) Equivalents Amount
2-Halo-5-bromobenzoic acidVaries1.0As required
Methanol32.04Excess10-20 volumes
Sulfuric Acid (conc.)98.080.1-0.2As required
Step 3: Nucleophilic Aromatic Substitution (SNAr)

The final step is the displacement of the halide at the 2-position with a methylthiolate nucleophile. The success of this SNAr reaction is dependent on the nature of the leaving group (F > Cl > Br) and the reaction conditions.[4] The presence of the electron-withdrawing ester group ortho to the leaving group activates the ring towards nucleophilic attack.

Mechanistic Insight:

The SNAr reaction proceeds through an addition-elimination mechanism. The nucleophile (methylthiolate) attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] The aromaticity of the ring is temporarily disrupted. In the subsequent step, the leaving group (halide) is eliminated, and the aromaticity of the ring is restored, yielding the final product.[16]

Experimental Protocol: Synthesis of this compound

  • To a solution of methyl 2-halo-5-bromobenzoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium thiomethoxide (1.2-1.5 eq).

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Reactant Molar Mass ( g/mol ) Equivalents Amount
Methyl 2-halo-5-bromobenzoateVaries1.0As required
Sodium Thiomethoxide70.091.2-1.5As required
DMF or DMSO-SolventAs required

Workflow Visualization

Synthesis Workflow cluster_path1 Pathway 1: Sandmeyer Route cluster_path2 Pathway 2: SNAr Route A1 Start: 2-Amino-5-bromobenzoic Acid B1 Esterification A1->B1 C1 Methyl 2-amino-5-bromobenzoate B1->C1 D1 Diazotization C1->D1 E1 Aryl Diazonium Salt D1->E1 F1 Thiolation with NaSMe E1->F1 G1 Final Product F1->G1 A2 Start: 2-Halo-5-bromobenzoic Acid B2 Esterification A2->B2 C2 Methyl 2-halo-5-bromobenzoate B2->C2 D2 Nucleophilic Aromatic Substitution C2->D2 E2 Meisenheimer Complex Intermediate D2->E2 F2 Elimination of Halide E2->F2 G2 Final Product F2->G2

Caption: Comparative workflow of the two primary synthetic pathways.

Conclusion and Recommendations

Both pathways presented in this guide offer viable routes to this compound. The choice between them will largely depend on the availability and cost of the starting materials.

  • Pathway 1 is advantageous if 2-amino-5-bromobenzoic acid is a readily accessible and cost-effective starting material. The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups, and its application here is a classic example of its utility.

  • Pathway 2 provides a more direct approach if a suitable 2-halo-5-bromobenzoic acid is available. The SNAr reaction is generally high-yielding, especially with an activating group ortho to the leaving group. The use of a fluoro-substituted precursor is often preferred as fluoride is an excellent leaving group in SNAr reactions.

For large-scale synthesis, a thorough cost analysis of the starting materials and reagents for each pathway is recommended. Furthermore, optimization of reaction conditions, including temperature, reaction time, and catalyst loading, will be crucial for maximizing yield and purity while ensuring a scalable and safe process.

References

CAS number 929000-14-6 properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of 7-Azaindole Scaffolds as TAK1 Kinase Inhibitors

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic relevance of a significant class of kinase inhibitors built around the 7-azaindole scaffold. While a variety of complex heterocyclic compounds are utilized in medicinal chemistry, this paper will focus on the 7-azaindole core, a privileged structure in the development of potent and selective kinase inhibitors, with a particular emphasis on the inhibition of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). The synthesis of these complex molecules often relies on key intermediates, such as Methyl 5-bromo-2-(methylthio)benzoate (CAS 929000-14-6), which serve as foundational building blocks for the elaboration of the final active pharmaceutical ingredient.

The Strategic Importance of TAK1 as a Therapeutic Target

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in a multitude of cellular processes, making it a highly attractive target for therapeutic intervention in a range of diseases.[1] TAK1 plays a pivotal role in regulating cellular responses to inflammatory stimuli, including cytokines like tumor necrosis factor (TNF) and interleukins.[2] Its activation triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways, which are central to the expression of inflammatory mediators and the modulation of cell survival and apoptosis.[1][2]

Dysregulation of the TAK1 signaling pathway is implicated in the pathophysiology of numerous inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as in various cancers.[1][2] Consequently, the development of small molecule inhibitors that can selectively modulate TAK1 activity holds significant promise for the treatment of these debilitating conditions.

The TAK1 Signaling Cascade

The activation of TAK1 is a tightly regulated process initiated by upstream signals from various receptors, including TNF receptors and Toll-like receptors. Upon stimulation, TAK1 forms a complex with its binding partners, TAB1 and TAB2/3, leading to its phosphorylation and subsequent activation. Activated TAK1 then phosphorylates and activates downstream kinases, including IκB kinase (IKK) and MKKs, which in turn activate the NF-κB and MAPK signaling pathways, respectively.

TAK1_Signaling cluster_receptor Cell Surface Receptors cluster_downstream Downstream Effectors TNFR TNFR TAK1_complex TAK1/TAB1/TAB2(3) TNFR->TAK1_complex TLR TLR TLR->TAK1_complex NFkB NF-κB Inflammation Inflammation Gene Expression NFkB->Inflammation MAPK MAPK (p38, JNK) Cell_Survival Cell Survival & Proliferation MAPK->Cell_Survival IKK IKK Complex TAK1_complex->IKK MKKs MKKs TAK1_complex->MKKs IKK->NFkB MKKs->MAPK TAK1_Inhibitor 7-Azaindole TAK1 Inhibitor TAK1_Inhibitor->TAK1_complex

Figure 1: Simplified TAK1 signaling pathway and the point of intervention by 7-azaindole inhibitors.

The 7-Azaindole Scaffold: A Privileged Motif for Kinase Inhibition

The 7-azaindole core has been identified as a highly effective scaffold in the design of kinase inhibitors.[3][4] Its structure is bioisosteric to the purine core of ATP, allowing it to act as a "hinge-binder" by forming key hydrogen bond interactions within the ATP-binding pocket of kinases.[4][5] This mimicry of the natural substrate provides a strong foundation for the development of potent and selective inhibitors. The versatility of the 7-azaindole scaffold allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]

Structural Basis of 7-Azaindole-Based Kinase Inhibition

X-ray crystallography studies of 7-azaindole derivatives co-crystallized with various kinases have revealed a conserved binding mode. The nitrogen atom at position 7 and the pyrrolic nitrogen of the 7-azaindole ring typically form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This bidentate interaction anchors the inhibitor in the active site, providing a stable platform for further interactions between the substituents on the scaffold and other regions of the ATP-binding pocket.

Hinge_Binding cluster_kinase Kinase Hinge Region cluster_inhibitor 7-Azaindole Inhibitor Hinge_NH Backbone NH Azaindole Hinge_NH->Azaindole H-bond Hinge_CO Backbone C=O Hinge_CO->Azaindole H-bond

Figure 2: Hydrogen bonding interactions between the 7-azaindole scaffold and the kinase hinge region.

Synthesis and Characterization of 7-Azaindole-Based TAK1 Inhibitors

The synthesis of complex 7-azaindole derivatives often involves a multi-step approach, utilizing versatile building blocks to construct the final molecule. A representative synthetic workflow is outlined below.

Representative Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., CAS 929000-14-6) Intermediate1 Functionalized 7-Azaindole Core Start->Intermediate1 Multi-step synthesis Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate1->Coupling Final_Product Final TAK1 Inhibitor Coupling->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Analysis Structural & Purity Analysis (NMR, LC-MS, HPLC) Purification->Analysis

Figure 3: A generalized synthetic workflow for the preparation of 7-azaindole-based TAK1 inhibitors.
Experimental Protocol: Suzuki Cross-Coupling for Aryl Substitution

A common and powerful method for introducing diversity to the 7-azaindole scaffold is the Suzuki cross-coupling reaction. This protocol describes a general procedure for the coupling of a halogenated 7-azaindole intermediate with a boronic acid derivative.

Materials:

  • Halogenated 7-azaindole intermediate (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the halogenated 7-azaindole intermediate, aryl boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.

Biological Evaluation of 7-Azaindole-Based TAK1 Inhibitors

The biological activity of novel TAK1 inhibitors is assessed through a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro Potency and Selectivity

Table 1: Representative In Vitro Activity of a Hypothetical 7-Azaindole TAK1 Inhibitor

Assay TypeTargetIC₅₀ (nM)
Biochemical AssayTAK115
Cellular Assay (NF-κB Reporter)TAK150
Kinase Selectivity Panel (400 kinases)Off-target kinases>1000
In Vivo Efficacy in a Murine Model of Rheumatoid Arthritis

The therapeutic efficacy of a lead candidate is often evaluated in animal models of disease. In a collagen-induced arthritis (CIA) model in mice, a potent 7-azaindole TAK1 inhibitor would be expected to reduce the clinical signs of arthritis, such as paw swelling and joint inflammation.

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model

  • Induction of Arthritis: DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.

  • Treatment: Once clinical signs of arthritis appear, mice are randomized into vehicle and treatment groups. The TAK1 inhibitor is administered daily via oral gavage.

  • Assessment: The severity of arthritis is scored based on paw swelling and erythema. At the end of the study, joints are collected for histological analysis of inflammation, cartilage damage, and bone erosion.

Conclusion and Future Directions

The 7-azaindole scaffold has proven to be a highly valuable starting point for the development of potent and selective TAK1 inhibitors. The ability to systematically modify the core structure allows for the optimization of drug-like properties, leading to compounds with promising therapeutic potential for a range of inflammatory diseases and cancers. Future research will likely focus on the development of next-generation TAK1 inhibitors with improved selectivity profiles and pharmacokinetic properties, as well as exploring their utility in combination therapies to overcome drug resistance and enhance therapeutic efficacy.

References

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-(methylthio)benzoate is a halogenated aromatic ester with potential applications in organic synthesis and drug discovery. Its unique substitution pattern, featuring a bromine atom, a methylthio group, and a methyl ester on the benzene ring, makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its physical properties is paramount for its effective use in a laboratory setting, ensuring both the success of chemical transformations and the safety of the researchers. This guide provides a comprehensive overview of the known physical characteristics of this compound, alongside detailed experimental protocols for the determination of key physical parameters.

Molecular Identity and Structure

A clear identification of a chemical compound is the foundation of any scientific investigation. The structural and chemical identifiers for this compound are summarized below.

IdentifierValueSource
Chemical Name This compound[1][2]
Synonyms methyl 5-bromo-2-(methylsulfanyl)benzoate[1][2]
CAS Number 929000-14-6[1][2]
Molecular Formula C₉H₉BrO₂S[1][2]
Molecular Weight 261.13 g/mol [1]
Physical State Liquid (at room temperature)[1]
Purity 96%[1]

The molecular structure of this compound, with its key functional groups, is depicted in the following diagram. The interplay of the electron-withdrawing bromo and ester groups with the electron-donating methylthio group influences the molecule's reactivity and physical properties.

Solubility_Testing_Workflow start Start: this compound add_solvent Add Solvent start->add_solvent observe Observe for Dissolution add_solvent->observe soluble Soluble observe->soluble insoluble Insoluble observe->insoluble end End soluble->end insoluble->end

References

A Comprehensive Spectroscopic Guide to Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of Methyl 5-bromo-2-(methylthio)benzoate, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the interpretation of spectral features, grounded in established principles and supported by comparative data from related structural motifs.

Introduction

This compound (CAS 929000-14-6) is a substituted aromatic compound with the molecular formula C₉H₉BrO₂S and a molecular weight of 261.13 g/mol . Its structure, featuring a bromine atom, a methylthio group, and a methyl ester substituent on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in synthetic chemistry. This guide will delve into the predicted and expected spectroscopic data for this compound, providing a robust framework for its identification and characterization.

Molecular Structure and Key Features

The unique arrangement of substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the spectroscopic behavior of the molecule.

Methyl_5-bromo-2-(methylthio)benzoate_Fragmentation M [M]⁺˙ m/z 260/262 M_minus_OCH3 [M - ˙OCH₃]⁺ m/z 229/231 M->M_minus_OCH3 - ˙OCH₃ M_minus_CH3 [M - ˙CH₃]⁺ m/z 245/247 M->M_minus_CH3 - ˙CH₃ M_minus_SH [M - ˙SH]⁺ m/z 227/229 M->M_minus_SH - ˙SH Bromobenzoyl [BrC₆H₄CO]⁺ m/z 183/185 M_minus_OCH3->Bromobenzoyl - H₂S (?) Bromophenyl [BrC₆H₄]⁺ m/z 155/157 Bromobenzoyl->Bromophenyl - CO

An In-depth Technical Guide to the Reactivity and Stability of Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical reactivity and stability of Methyl 5-bromo-2-(methylthio)benzoate, a versatile building block in organic synthesis. By examining the interplay of its constituent functional groups—an aryl bromide, a thioether, and a methyl ester—we will explore its synthetic utility and potential liabilities. This document is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in complex synthetic campaigns and to anticipate its behavior under various experimental conditions.

Introduction to this compound

This compound, with CAS Number 929000-14-6, is a trifunctional aromatic compound.[1] Its structure presents a unique combination of reactive sites, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromo, methylthio, and methyl carboxylate groups on the benzene ring allows for a range of selective chemical transformations.

Chemical Structure and Properties:

PropertyValueReference
IUPAC Name methyl 5-bromo-2-(methylsulfanyl)benzoate[1]
CAS Number 929000-14-6[1]
Molecular Formula C₉H₉BrO₂S[1][2]
Molecular Weight 261.13 g/mol [1]
Physical State Liquid or Solid[1][3]
Purity (Typical) ≥96%[1]

Reactivity Profile: A Trifecta of Functional Groups

The reactivity of this compound is dictated by the distinct chemical properties of its three primary functional groups. Understanding the conditions under which each group reacts is paramount for designing successful synthetic strategies.

The Aryl Bromide: A Gateway to Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom attached to the aromatic ring is a key handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound.[4][5][6]

Typical Suzuki Cross-Coupling Protocol:

A general procedure for a Suzuki cross-coupling reaction involving an aryl bromide is as follows:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl bromide (1 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (typically 2-5 mol%), and a suitable base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃; 2-3 equivalents).[4][6]

  • Add a solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).[6][7]

  • Heat the reaction mixture, typically to 80-100 °C, and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).[4]

  • Upon completion, cool the reaction to room temperature, and perform an aqueous work-up.

  • Purify the product by column chromatography.

The electron-donating nature of the ortho-methylthio group and the electron-withdrawing nature of the meta-methoxycarbonyl group can influence the oxidative addition step in the catalytic cycle.

Suzuki_Coupling A Ar-Br + Pd(0)L_n B Oxidative Addition Ar-Pd(II)(Br)L_n A->B C Transmetalation Ar-Pd(II)-Ar'L_n B->C D Reductive Elimination Ar-Ar' C->D D->A Pd(0)L_n regenerated E R-B(OH)2 + Base F [R-B(OH)3]^- E->F F->C

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Other important reactions involving the aryl bromide include:

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds.

  • Heck Reaction: For the formation of carbon-carbon double bonds.

  • Nucleophilic Aromatic Substitution (SNA_r): While less common for aryl bromides compared to more activated systems (e.g., with strong electron-withdrawing groups in the ortho/para positions), under forcing conditions or with specific nucleophiles and catalysts, substitution of the bromide can occur.

The Thioether: A Center of Nucleophilicity and Oxidation

The methylthio group (-SMe) is a versatile functional group that can undergo several key transformations.

Oxidation: The sulfur atom in the thioether is susceptible to oxidation, leading to the formation of a sulfoxide and subsequently a sulfone. This transformation can significantly alter the electronic properties and biological activity of the molecule.

Typical Thioether Oxidation Protocol:

  • Dissolve the thioether in a suitable organic solvent (e.g., dichloromethane, methanol, or acetic acid).

  • Add a controlled amount of an oxidizing agent. Common reagents include:

    • Hydrogen peroxide (H₂O₂): Often used with a catalyst like a metal oxide.

    • meta-Chloroperoxybenzoic acid (m-CPBA): A widely used and effective reagent. Stoichiometry is key: ~1 equivalent for the sulfoxide and ~2 equivalents for the sulfone.

    • Oxone® (potassium peroxymonosulfate): A versatile and environmentally friendly oxidizing agent.

  • Maintain the reaction at a controlled temperature (often 0 °C to room temperature) to manage the exothermicity of the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench any remaining oxidant and perform an aqueous work-up.

  • Purify the product by crystallization or column chromatography.

Thioether_Oxidation Thioether R-S-R' Sulfoxide R-S(=O)-R' Thioether->Sulfoxide [O] Sulfone R-S(=O)₂-R' Sulfoxide->Sulfone [O]

Caption: Stepwise oxidation of a thioether to a sulfoxide and then to a sulfone.

Nucleophilicity: The lone pairs on the sulfur atom impart nucleophilic character, allowing it to react with electrophiles. For instance, it can be alkylated to form a sulfonium salt. However, this reactivity is generally less pronounced than that of the corresponding ether due to the lower basicity of sulfur.[8]

The Methyl Ester: A Handle for Hydrolysis and Amidation

The methyl ester group (-CO₂Me) is a classic functional group in organic chemistry, primarily serving as a precursor to carboxylic acids or amides.

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Typical Ester Hydrolysis Protocol (Basic):

  • Dissolve the ester in a mixture of an organic solvent (e.g., methanol, ethanol, or THF) and an aqueous solution of a base (e.g., NaOH, KOH, or LiOH).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Amidation: The ester can be converted to an amide through reaction with an amine, often requiring elevated temperatures or the use of specific reagents like dimethylaluminum amide for milder conditions.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling, as well as for its compatibility with various reaction conditions.

ConditionStabilityPotential Decomposition Pathways
Thermal Generally stable at moderate temperatures. Aromatic thioethers can exhibit good thermal stability.[9]At high temperatures, decomposition may occur, potentially leading to the release of hazardous gases like sulfur oxides, carbon oxides, and hydrogen bromide.[10][11]
Acidic The thioether and aryl bromide are generally stable. The methyl ester may undergo slow hydrolysis, especially in the presence of water and at elevated temperatures.Hydrolysis of the ester to the corresponding carboxylic acid.
Basic The thioether and aryl bromide are generally stable. The methyl ester is susceptible to hydrolysis.Rapid hydrolysis of the ester to the carboxylate salt.
Oxidative The thioether group is sensitive to oxidizing agents.Oxidation of the thioether to a sulfoxide or sulfone.
Reductive The aryl bromide can be susceptible to reduction (hydrodebromination) under certain conditions (e.g., catalytic hydrogenation).Cleavage of the C-Br bond.
Photochemical Bromoaromatic compounds can be light-sensitive and may undergo photodebromination upon exposure to UV light.[12]Homolytic cleavage of the C-Br bond, leading to radical-mediated side reactions.[13]

Storage Recommendations:

To ensure the long-term integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light, strong oxidizing agents, and strong bases.[14][15]

Safety and Handling

This compound is classified as an irritant.[1][16] It may cause skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, wash the affected area thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a synthetically valuable building block due to the orthogonal reactivity of its functional groups. The aryl bromide serves as a versatile handle for cross-coupling reactions, the thioether can be selectively oxidized, and the methyl ester provides a route to carboxylic acids and amides. A thorough understanding of its reactivity and stability profile is essential for its effective and safe utilization in the synthesis of complex target molecules. By carefully selecting reaction conditions, chemists can harness the full potential of this multifunctional intermediate.

References

Unveiling the Potential: A Technical Guide to the Biological Investigation of Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-(methylthio)benzoate is a halogenated aromatic compound with a structure suggestive of latent biological activity. While direct pharmacological data remains scarce, its constituent moieties—a benzoic acid ester, a bromo substituent, and a methylthio group—are present in numerous bioactive molecules. This guide provides a comprehensive framework for the systematic investigation of this compound's potential as a therapeutic agent. We will delve into hypothesized mechanisms of action, drawing parallels from structurally related compounds, and present a detailed roadmap for its synthesis, characterization, and biological evaluation. This document serves as a foundational resource for researchers seeking to explore the untapped therapeutic potential of this compound.

Introduction and Chemical Profile

This compound (CAS 929000-14-6) is a research chemical with the molecular formula C₉H₉BrO₂S and a molecular weight of 261.1 g/mol .[1] Its structure features a benzene ring substituted with a methyl ester, a bromine atom, and a methylthio group.

PropertyValueSource
CAS Number 929000-14-6[1][2][3][4]
Molecular Formula C₉H₉BrO₂S[1][2][3]
Molecular Weight 261.1[1]
IUPAC Name methyl 5-bromo-2-(methylsulfanyl)benzoate[3][4]
Physical Form Solid[4][5]
Purity Typically ≥96%[3][4][5]

Currently, this compound is designated for research use only and is not intended for diagnostic or therapeutic applications.[1][6] The lack of extensive biological data presents a unique opportunity for novel discovery. The structural alerts within the molecule, particularly the presence of a halogen and a sulfur-containing group, suggest several avenues for investigation.

Synthesis and Characterization

While commercially available, understanding the synthesis of this compound is crucial for derivatization and structure-activity relationship (SAR) studies. A plausible synthetic route can be inferred from standard organic chemistry principles. A common starting material would be 2-alkylbenzoic acid, which can undergo bromination.[7]

Hypothetical Synthesis Workflow

Synthesis_Workflow A 2-Alkylbenzoic Acid B Bromination (e.g., Br2, Fe catalyst) A->B Step 1 C 5-Bromo-2-alkylbenzoic Acid B->C D Thiolation (e.g., CH3SNa) C->D Step 2 E 5-Bromo-2-(methylthio)benzoic Acid D->E F Esterification (e.g., CH3OH, H+) E->F Step 3 G This compound F->G

Caption: A potential synthetic workflow for this compound.

Upon synthesis or procurement, thorough characterization is imperative. This includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Hypothesized Biological Activities and Investigational Plan

The true potential of this compound lies in its yet-to-be-discovered biological activities. Based on the activities of structurally analogous compounds, we can formulate several compelling hypotheses.

Anticancer Activity

The presence of a bromo and a methylthio group on an aromatic scaffold is a feature found in some anticancer agents. For instance, a thiophene derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, has demonstrated anticancer potential.[8] Furthermore, various benzothiazole derivatives, which also contain a sulfur-heterocycle fused to a benzene ring, exhibit a broad range of pharmacological activities, including anticancer effects.[9][10] Bromophenol derivatives have also been shown to possess anticancer properties.[11]

Investigational Workflow for Anticancer Activity:

Anticancer_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Cytotoxicity Screening (MTT/XTT Assay) C Determine IC50 Values A->C B Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B->A D Apoptosis Assays (Annexin V/PI Staining, Caspase Activity) C->D If cytotoxic E Cell Cycle Analysis (Flow Cytometry) C->E If cytotoxic F Reactive Oxygen Species (ROS) Assay C->F If cytotoxic G Signaling Pathway Analysis (Western Blot for key proteins like p53, Bax, Bcl-2) D->G E->G F->G

Caption: Experimental workflow for investigating the anticancer potential of this compound.

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Antimicrobial Activity

Thioether and benzothiazole derivatives have been reported to possess antibacterial and antifungal properties.[9][12] The lipophilicity imparted by the bromo and methylthio groups may facilitate the compound's passage through microbial cell membranes.

Investigational Workflow for Antimicrobial Activity:

Antimicrobial_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening A Broth Microdilution Assay C Determine Minimum Inhibitory Concentration (MIC) A->C B Panel of Microbes (e.g., S. aureus, E. coli, C. albicans) B->A D Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay C->D If active F Biofilm Inhibition Assay C->F If active E Time-Kill Kinetics Assay D->E

Caption: Experimental workflow for assessing the antimicrobial properties of this compound.

Detailed Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in a 96-well microtiter plate with appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration in the wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

The structural motifs of this compound suggest potential interactions with various enzymes. For instance, some sulfur-containing compounds are known to inhibit enzymes through covalent or non-covalent interactions with active site residues. 2-Bromopalmitate, for example, is an inhibitor of DHHC-mediated palmitoylation.[13]

Potential Enzyme Targets and Rationale:

  • Kinases: Many kinase inhibitors feature halogenated aromatic rings.

  • Proteases: The electrophilic nature of the aromatic ring could potentially interact with nucleophilic residues in protease active sites.

  • Monoamine Oxidase (MAO): 4-Methylthioamphetamine is a potent MAO-A inhibitor.[14]

Investigational Approach:

A broad-spectrum enzyme inhibition screening panel would be an efficient first step. If hits are identified, more specific assays can be employed to determine the mode of inhibition and the inhibition constant (Kᵢ).

Future Directions: Lead Optimization and In Vivo Studies

Should this compound demonstrate promising activity in any of the aforementioned assays, the next logical steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a library of analogs to identify key structural features responsible for the observed activity. This could involve modifying the ester, varying the halogen, and altering the thioether group.

  • In Vivo Efficacy Studies: Evaluate the lead compounds in relevant animal models of the disease (e.g., tumor xenografts for anticancer activity, infection models for antimicrobial activity).

  • Pharmacokinetic and Toxicological Profiling: Assess the absorption, distribution, metabolism, excretion (ADME), and toxicity of the lead compounds.

Conclusion

This compound represents a largely unexplored area of medicinal chemistry. Its chemical structure, containing motifs common to many bioactive compounds, provides a strong rationale for its investigation as a potential therapeutic agent. The systematic approach outlined in this guide, encompassing initial screening, mechanism of action studies, and a clear path toward lead optimization, offers a robust framework for unlocking the therapeutic potential of this intriguing molecule.

References

literature review on the synthesis of substituted benzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Substituted Benzoates

Introduction

Substituted benzoates are a cornerstone of modern chemistry, forming the structural core of a vast array of molecules essential to human health and technology. From life-saving pharmaceuticals and innovative agrochemicals to high-performance polymers and liquid crystals, the benzene ring adorned with a carboxylate ester is a privileged scaffold. The precise arrangement of substituents on this ring dictates the molecule's function, making the strategic synthesis of these compounds a critical endeavor for researchers, particularly those in drug development and materials science.

This guide, intended for laboratory scientists and development professionals, provides a detailed exploration of the principal methodologies for synthesizing substituted benzoates. It moves beyond a mere listing of reactions to offer insights into the causality behind experimental choices, ensuring that the described protocols are robust and adaptable. We will traverse the landscape from time-honored classical techniques to the forefront of modern synthetic innovation, providing a comprehensive toolkit for the preparation of these vital chemical entities.

Part 1: Classical Synthetic Approaches

The traditional methods for synthesizing benzoates have remained relevant due to their reliability, scalability, and use of readily available starting materials. These foundational reactions are essential knowledge for any synthetic chemist.

Fischer-Speier Esterification of Substituted Benzoic Acids

The most direct and atom-economical approach to benzoate esters is the acid-catalyzed condensation of a carboxylic acid with an alcohol, a reaction known as the Fischer-Speier esterification.[1][2][3]

Mechanism and Scientific Rationale: The reaction proceeds via a series of reversible proton transfer and nucleophilic addition-elimination steps.[1][4] A strong acid catalyst (commonly H₂SO₄) protonates the carbonyl oxygen of the benzoic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][4] The alcohol then acts as a nucleophile, attacking this activated carbon to form a tetrahedral intermediate.[3] Subsequent proton transfers facilitate the elimination of a water molecule, regenerating the carbonyl and yielding the ester product.[1]

The core challenge of this method is that the reaction exists in equilibrium.[1][2] To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by one of two strategies, in accordance with Le Châtelier's Principle[5]:

  • Using an excess of one reactant: Most commonly, the alcohol is used in large excess, often serving as the reaction solvent.[2] A four-fold molar excess of alcohol can theoretically increase the ester yield to approximately 95%.[2]

  • Removing water as it is formed: This can be done using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture, or by adding a dehydrating agent.[1][5]

Fischer_Esterification_Workflow sub_benzoic_acid Substituted Benzoic Acid reactants sub_benzoic_acid->reactants alcohol Alcohol (Often as Solvent) alcohol->reactants catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reactants reflux Heat / Reflux reactants->reflux Mix workup Aqueous Workup (Quench & Extract) reflux->workup Reaction purification Purification (Distillation / Chromatography) workup->purification product Substituted Benzoate Ester purification->product

Caption: Workflow for Fischer-Speier Esterification.

Experimental Protocol: Synthesis of Methyl Benzoate [2]

  • Reaction Setup: In a 100 mL round-bottomed flask, combine benzoic acid (8.00 g, 0.0656 mol) and methanol (25 mL, 0.617 mol).

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3.0 mL) to the flask while swirling.

  • Reflux: Add a few boiling stones, attach a reflux condenser, and heat the mixture to reflux for 30-60 minutes.

  • Workup & Extraction: After cooling, pour the reaction mixture into a separatory funnel containing 75 mL of water. Rinse the reaction flask with 35 mL of diethyl ether and add it to the separatory funnel.

  • Washing: Shake the funnel, allow the layers to separate, and remove the lower aqueous layer. Wash the ether layer sequentially with 15 mL of water, followed by two 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Isolation: Drain the ether layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Decant or filter the solution to remove the drying agent and remove the ether by rotary evaporation to yield the methyl benzoate product.

Oxidation of Substituted Toluene Derivatives

The oxidation of the benzylic methyl group of substituted toluenes is a fundamental route to the corresponding benzoic acids, which can then be esterified as described above.[6] This method is particularly useful when the desired substituted benzoic acid is not commercially available.

Reagents and Scientific Rationale: A variety of oxidizing agents can effect this transformation. The choice of reagent depends on the substrate's functional group tolerance and desired reaction conditions.

  • Strong, Classical Oxidants: Potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) are powerful and inexpensive oxidants capable of converting a methyl group to a carboxylic acid.[6][7] The reaction is robust but can be harsh, potentially affecting other sensitive functional groups on the aromatic ring. The reaction with KMnO₄ typically proceeds under alkaline or acidic conditions.[7][8][9]

  • Modern Catalytic Oxidation: More contemporary methods employ molecular oxygen (O₂) as the terminal oxidant in the presence of a transition metal catalyst, such as cobalt or manganese salts.[10][11] These reactions are often performed in non-acidic solvents and offer a more environmentally friendly alternative to stoichiometric chromium or manganese reagents.[10]

Experimental Protocol: Synthesis of p-Nitrobenzoic Acid from p-Nitrotoluene [8][9][12]

  • Reaction Setup: In a flask equipped with a reflux condenser, combine p-nitrotoluene, water, and a suitable oxidizing agent such as potassium permanganate (a molar ratio of approximately 1:3 to 1:5 of toluene to KMnO₄ is often used).[12]

  • Reaction Conditions: Heat the mixture to reflux (around 95°C) for several hours (e.g., 3 hours).[12] The progress of the reaction can be monitored by the disappearance of the purple permanganate color.

  • Workup: After the reaction is complete, cool the mixture and filter to remove the manganese dioxide (MnO₂) byproduct.[8]

  • Precipitation: Carefully acidify the filtrate with a mineral acid (e.g., dilute HCl or H₂SO₄) to precipitate the p-nitrobenzoic acid product.[8][9]

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization.[8]

Part 2: Modern Synthetic Methodologies

Advances in organometallic chemistry have revolutionized the synthesis of substituted benzoates, enabling their creation under milder conditions and with greater functional group compatibility than classical methods.

Palladium-Catalyzed Carbonylation Reactions

One of the most powerful modern methods for synthesizing benzoate derivatives is the palladium-catalyzed carbonylation of aryl halides or triflates.[13][14][15] This reaction introduces a carbonyl group (CO) and an alcohol-derived alkoxy group in a single, highly efficient step.

Mechanism and Scientific Rationale: The reaction was first established by Heck and others in the mid-1970s.[13][16] The generally accepted catalytic cycle involves several key steps:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II)-aryl intermediate.

  • CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the Pd-Aryl bond, forming a Pd(II)-acyl (benzoyl) complex.

  • Reductive Elimination: The alcohol (R'OH) attacks the acyl complex, leading to the reductive elimination of the benzoate ester (Ar-COOR') and regeneration of the Pd(0) catalyst.

A significant advantage of this methodology is its versatility; by changing the nucleophile, one can synthesize a wide array of carboxylic acid derivatives, including acids (with H₂O), amides (with amines), and ketones.[13]

A major practical drawback has been the need to handle highly toxic and flammable carbon monoxide gas.[17] Recent innovations have focused on developing "CO-free" carbonylation protocols that use CO surrogates. Phenyl formate, for example, can decompose under the reaction conditions to release CO in situ, making the procedure safer and more accessible for standard laboratory setups.[17][18]

Palladium_Carbonylation_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_aryl L₂Pd(II)(Ar)(X) pd0->pd_aryl Oxidative Addition pd_co [L₂Pd(II)(Ar)(CO)]⁺ pd_aryl->pd_co + CO pd_acyl L₂Pd(II)(C(O)Ar)(X) pd_co->pd_acyl Migratory Insertion pd_acyl->pd0 Reductive Elimination product ArCOOR' pd_acyl->product aryl_halide Ar-X aryl_halide->pd_aryl alcohol R'OH alcohol->pd_acyl

Caption: Simplified Catalytic Cycle for Pd-Catalyzed Carbonylation.

Experimental Protocol: "CO-Free" Carbonylation using Phenyl Formate [17][18]

  • Reaction Setup: In a reaction vial, combine the aryl halide (e.g., bromobenzene, 1 equiv), Pd(OAc)₂ (3 mol%), and a suitable phosphine ligand such as P(t-Bu)₃·HBF₄ (12 mol%).

  • Reagent Addition: Add the solvent (e.g., CH₃CN), phenyl formate (2 equiv), and a base such as triethylamine (NEt₃, 2 equiv).

  • Reaction Conditions: Seal the vial and heat the mixture at 80°C until the starting material is consumed, as monitored by TLC or GC.

  • Workup and Isolation: Cool the reaction mixture, dilute with an appropriate organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the resulting phenyl benzoate product by column chromatography.

C-H Bond Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in synthetic chemistry, offering the potential to construct complex molecules with unparalleled efficiency and atom economy. In the context of benzoate synthesis, this involves the direct conversion of a C-H bond on a benzene ring into a C-COOH or C-COOR group.

While still an evolving field, methods for the directed C-H functionalization of benzoic acids are emerging.[19][20] These reactions often use the substrate's own carboxylate group to direct a transition metal catalyst (commonly palladium or rhodium) to a specific C-H bond, typically at the ortho position.[21][22] The catalyst then mediates the cleavage of the C-H bond and its subsequent coupling with a reaction partner.[19] This strategy avoids the need for pre-functionalized starting materials (like aryl halides), streamlining the synthetic sequence. While powerful, these methods are often highly substrate-specific and require careful optimization.

Part 3: Comparative Analysis and Conclusion

The choice of synthetic route depends heavily on the specific target molecule, available starting materials, scale, and laboratory capabilities.

Table 1: Comparison of Synthetic Methodologies for Substituted Benzoates

Methodology Starting Materials Key Advantages Key Limitations Best Suited For
Fischer Esterification Substituted Benzoic Acid, AlcoholSimple, inexpensive, high atom economyReversible equilibrium, often requires excess reagent or water removalLarge-scale synthesis where the corresponding acid is readily available.
Oxidation of Toluenes Substituted TolueneAccess to benzoic acids from cheap feedstocksCan require harsh reagents (KMnO₄), potential for low functional group tolerancePreparing benzoic acid precursors that are not commercially available.
Pd-Catalyzed Carbonylation Aryl Halide/Triflate, Alcohol, CO (or surrogate)Mild conditions, excellent functional group tolerance, high yields[17][18]Requires transition metal catalyst, handling of CO gas (unless using surrogates)Complex molecules with sensitive functional groups; late-stage functionalization.
C-H Functionalization Arene, Carboxylating AgentHigh step and atom economy, novel disconnectionsStill developing, often limited substrate scope and regioselectivity challengesExploratory synthesis and academic research; future industrial applications.

The synthesis of substituted benzoates is a mature yet continuously evolving field. Classical methods like Fischer esterification and toluene oxidation remain indispensable for their simplicity and cost-effectiveness, particularly on an industrial scale. Simultaneously, modern organometallic techniques, especially palladium-catalyzed carbonylation, provide unparalleled precision and versatility for the synthesis of complex, highly functionalized targets in research and development. The emergence of C-H functionalization promises even more efficient and sustainable routes in the future. A thorough understanding of this diverse synthetic arsenal is crucial for any scientist aiming to design and create the next generation of functional molecules.

References

An In-Depth Technical Guide to Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Methyl 5-bromo-2-(methylthio)benzoate, a key chemical intermediate in various synthetic pathways. We will delve into its fundamental physicochemical properties, explore its synthesis and reactivity, and discuss its applications, particularly within the realm of pharmaceutical research and development. The information presented herein is intended to equip researchers with the necessary knowledge to effectively and safely utilize this compound in their laboratory workflows.

Core Physicochemical Properties

This compound is a substituted benzoic acid derivative. The presence of a bromine atom, a methylthio group, and a methyl ester functionality on the benzene ring imparts specific chemical characteristics that are pivotal to its utility in organic synthesis.

A summary of its key quantitative data is presented below:

PropertyValueSource
Molecular Formula C₉H₉BrO₂SSanta Cruz Biotechnology[1]
Molecular Weight 261.1 g/mol Santa Cruz Biotechnology[1]
CAS Number 929000-14-6Santa Cruz Biotechnology[1]

Understanding these fundamental properties is the first step in designing synthetic routes and purification strategies. The molecular weight is crucial for stoichiometric calculations in reactions, while the molecular formula provides the elemental composition, which can be confirmed by analytical techniques such as mass spectrometry and elemental analysis.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound typically involves a multi-step pathway, starting from more readily available precursors. A common conceptual approach is outlined below. The rationale behind each step is to introduce the desired functional groups in a controlled and efficient manner.

Conceptual Synthetic Workflow

The following diagram illustrates a logical sequence for the synthesis of this compound. This workflow is a generalized representation and specific reaction conditions can be optimized based on laboratory-scale experiments.

G A Starting Material: 2-Mercaptobenzoic Acid B Step 1: Esterification (e.g., MeOH, H₂SO₄) A->B C Intermediate 1: Methyl 2-mercaptobenzoate B->C D Step 2: Methylation (e.g., CH₃I, Base) C->D E Intermediate 2: Methyl 2-(methylthio)benzoate D->E F Step 3: Bromination (e.g., NBS, Acid Catalyst) E->F G Final Product: This compound F->G

Caption: Conceptual workflow for the synthesis of this compound.

In-Depth Mechanistic Discussion
  • Step 1: Esterification: The initial step involves the conversion of the carboxylic acid group of 2-mercaptobenzoic acid into a methyl ester. This is typically achieved through Fischer esterification, using methanol in the presence of a strong acid catalyst like sulfuric acid. This protects the carboxylic acid from participating in subsequent reactions and introduces the methyl benzoate moiety.

  • Step 2: Methylation: The thiol group (-SH) is then methylated to form the methylthio group (-SCH₃). This is a nucleophilic substitution reaction where the thiolate, formed by deprotonation of the thiol with a suitable base, attacks a methylating agent such as methyl iodide. The choice of base is critical to ensure selective methylation of the sulfur atom.

  • Step 3: Bromination: The final step is the regioselective bromination of the aromatic ring. The methylthio and methyl ester groups are ortho, para-directing and meta-directing, respectively. However, the strong activating effect of the methylthio group directs the incoming electrophile (bromonium ion, generated from a source like N-bromosuccinimide) to the para position relative to it, resulting in the desired 5-bromo isomer. The reaction is typically carried out in the presence of an acid catalyst to enhance the electrophilicity of the brominating agent.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of multiple functional groups allows for a variety of subsequent chemical transformations.

  • Cross-Coupling Reactions: The aryl bromide functionality is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. This enables the introduction of a wide range of substituents at the 5-position of the benzene ring.

  • Modification of the Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can significantly alter the electronic properties and biological activity of the molecule.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed back to a carboxylic acid, providing a site for amide bond formation or other modifications.

The strategic combination of these transformations allows for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is intended for research use only and is not for diagnostic or therapeutic use.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a synthetically useful molecule with a well-defined set of physicochemical properties. Its strategic importance lies in its ability to serve as a versatile intermediate in the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in the laboratory.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of Methyl 5-bromo-2-(methylthio)benzoate in Palladium-Catalyzed Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of a Bifunctional Building Block

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1][2][3] These motifs are central to the fields of drug discovery, materials science, and agrochemicals.[2][4] Methyl 5-bromo-2-(methylthio)benzoate emerges as a highly valuable building block in this context. Its structure presents a unique combination of functionalities: an aryl bromide for direct participation in the Suzuki coupling, an ester group for subsequent chemical modification (e.g., hydrolysis and amide coupling), and an ortho-methylthio group.

While advantageous for tuning electronic properties and providing a potential coordination site in final products, the ortho-methylthio group introduces a significant challenge during the synthesis itself. The sulfur atom, with its available lone pair of electrons, can act as a Lewis base and coordinate to the palladium catalyst. This interaction can lead to catalyst inhibition or "poisoning," complicating the reaction and often resulting in diminished yields.[5] This guide provides a comprehensive overview of the mechanistic nuances, a robust experimental protocol, and optimization strategies to successfully employ this compound in Suzuki-Miyaura coupling reactions, effectively mitigating the challenges posed by the thioether moiety.

Mechanistic Considerations: Navigating the Catalytic Cycle with a Challenging Substrate

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7][8] Understanding this cycle is critical to diagnosing issues and optimizing conditions, especially with a substrate like this compound.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-determining step.[6][8] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[1][9]

  • Transmetalation: The organic group from the activated organoboron species (e.g., a boronic acid treated with a base) is transferred to the Pd(II) center, displacing the halide.[1][7] The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex.[10]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[6][8]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Ar-Pd(II)(Br)L₂ pd0->ox_add Oxidative Addition trans Ar-Pd(II)(Ar')L₂ ox_add->trans trans->pd0 Reductive Elimination product Ar-Ar' (Product) trans->product reagents Ar-Br (this compound) reagents->ox_add boronic Ar'-B(OH)₂ + Base boronic->trans

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Key Challenge: The Ortho-Thioether

The primary challenge with this compound is the potential for the sulfur atom to coordinate with the palladium center at various stages of the catalytic cycle. This can sequester the catalyst in an inactive state, effectively poisoning the reaction. To overcome this, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often highly effective.[11]

  • Steric Bulk: A bulky ligand can create a sterically hindered environment around the palladium center, which favors the desired catalytic transformations over inhibitory coordination with the substrate's sulfur atom.

  • Electron-Donating Ability: Electron-rich ligands enhance the electron density on the Pd(0) center, which can accelerate the rate of oxidative addition. They also promote the final, often difficult, reductive elimination step.[12]

Experimental Protocol: A Robust Starting Point

This protocol provides a reliable method for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • This compound (1.0 equiv)[13]

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst: SPhos Pd G3 (1-3 mol%) or [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio), or Toluene/Ethanol/Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow Diagram setup 1. Reaction Setup (Add solids to flask) degas 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->degas solvent 3. Add Solvents (Degassed Dioxane/Water) degas->solvent catalyst 4. Add Catalyst (Under positive Ar/N₂ pressure) solvent->catalyst reaction 5. Heat & Stir (e.g., 80-100 °C, 4-12 h) catalyst->reaction monitor 6. Monitor Progress (TLC or GC-MS) reaction->monitor workup 7. Aqueous Workup (Dilute, extract, wash) monitor->workup Upon completion purify 8. Purification (Column Chromatography) workup->purify char 9. Characterization (NMR, MS) purify->char

Figure 2: Experimental Workflow Diagram
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 261 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[14]

  • Solvent Addition: Through the septum, add a degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL) via syringe. Degas the solvent beforehand by bubbling the inert gas through it for 15-20 minutes.[14]

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (e.g., SPhos Pd G3, 0.02 mmol). Using a pre-catalyst like SPhos G3 is often more convenient and air-stable than Pd(0) sources.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80–100 °C and stir vigorously.[14][15]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 4–12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.[3]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired biaryl product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Optimization Strategies and Data

Achieving a high yield requires careful optimization of several parameters. The choice of catalyst, base, and solvent can have a profound impact on the reaction outcome, especially given the challenging nature of the substrate.

Parameter Options Rationale & Expert Insights Reference(s)
Palladium Catalyst / Ligand SPhos Pd G3, XPhos Pd G3, Pd₂(dba)₃ / SPhos, Pd(OAc)₂ / SPhos, [Pd(PPh₃)₄]Crucial for success. Bulky, electron-rich biarylphosphine ligands (like SPhos) are strongly recommended to mitigate sulfur poisoning and overcome steric hindrance from the ortho-methylthio group. [Pd(PPh₃)₄] can work but may require higher catalyst loading or longer reaction times.[12],[4],[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃K₂CO₃ is a good starting point, balancing reactivity and cost. K₃PO₄ is a stronger base that can be effective for less reactive boronic acids. Cs₂CO₃ is highly effective but more expensive. Use of strong hydroxide bases (e.g., NaOH) should be approached with caution to avoid hydrolysis of the methyl ester.[15],[16]
Solvent System Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture including water is generally beneficial as it helps dissolve the inorganic base and facilitates the transmetalation step. Dioxane is a common and effective choice. The ratio (e.g., 4:1 to 10:1 organic/aqueous) can be tuned.[14],[3],[17]
Temperature 70–110 °CA temperature of 80–100 °C is typically sufficient. For very stubborn couplings, increasing the temperature to the reflux point of the solvent may be necessary. Lower temperatures may be possible with highly active catalyst systems.[15]
Boronic Acid Partner Aryl, Heteroaryl, VinylElectron-rich and electron-neutral boronic acids generally couple efficiently. Electron-deficient boronic acids may require slightly more forcing conditions (stronger base, higher temperature) to achieve good yields.[18],[19]
Troubleshooting Common Issues
  • Low or No Conversion: The primary suspect is catalyst deactivation.

    • Solution: Ensure the reaction is rigorously deoxygenated. Increase the catalyst loading (e.g., from 2 mol% to 5 mol%). Switch to a more robust ligand system like SPhos or XPhos if not already in use.

  • Formation of Homocoupling Product (Ar'-Ar'): This arises from the coupling of two boronic acid molecules.

    • Solution: This can be caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating the homocoupling pathway. Improve degassing procedures.[8]

  • Formation of Protodeboronation Product (Ar'-H): The boronic acid is replaced by a hydrogen atom.

    • Solution: This side reaction is often base and temperature-dependent. Avoid excessively long reaction times or unnecessarily high temperatures.[8]

  • Formation of Dehalogenated Starting Material: The bromine on the starting material is replaced by a hydrogen atom.

    • Solution: This can occur if a hydride source is present. Ensure solvents are pure. This side reaction is sometimes promoted by certain bases or catalyst systems.[8]

Conclusion

This compound is a versatile and powerful building block for synthesizing complex molecular architectures. While the presence of the ortho-methylthio group presents a tangible risk of catalyst poisoning, this challenge can be effectively overcome through the strategic selection of appropriate reaction partners. The use of bulky, electron-rich phosphine ligands is the most critical factor for success, as they shield the palladium center and promote the desired catalytic turnover. The detailed protocol and optimization guidelines provided herein offer a solid foundation for researchers, scientists, and drug development professionals to confidently and successfully incorporate this valuable intermediate into their synthetic programs.

References

protocol for synthesis of benzothiazine using Methyl 5-bromo-2-(methylthio)benzoate intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for a Novel Synthetic Pathway to Benzothiazine Scaffolds Utilizing Methyl 5-bromo-2-(methylthio)benzoate

Abstract

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Traditional syntheses often rely on the condensation of 2-aminothiophenol derivatives. This application note details a novel and robust synthetic strategy for preparing substituted benzothiazine derivatives, starting from the readily available intermediate, this compound. The proposed pathway hinges on a strategic sequence of saponification, amide coupling, and a highly efficient intramolecular palladium-catalyzed Buchwald-Hartwig amination to construct the core heterocyclic ring. This method offers a modular and alternative entry point to novel benzothiazine analogues for applications in drug discovery and materials science, avoiding the often unstable 2-aminothiophenol precursors.

Introduction: The Significance of Benzothiazines

Benzothiazines are a critical class of heterocyclic compounds featuring a benzene ring fused to a thiazine ring.[1] The 1,4-benzothiazine motif, in particular, is a cornerstone in drug development, with derivatives exhibiting a vast spectrum of biological activities, including antipsychotropic, antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The versatility of this scaffold allows for extensive functionalization, making it an attractive target for the synthesis of new chemical entities.[1]

While classical synthetic routes, such as the reaction of 2-aminothiophenols with various electrophiles, are well-established, they often face limitations related to the stability and availability of the substituted 2-aminothiophenol starting materials.[4] To overcome these challenges and expand the accessible chemical space, new synthetic strategies are of paramount importance. This document outlines a modern, multi-step protocol that leverages this compound, an accessible chemical building block, to forge the benzothiazine core via a powerful intramolecular cross-coupling reaction.

Proposed Synthetic Strategy: An Overview

The synthetic design is a three-step sequence engineered to build the benzothiazine ring system logically and efficiently. The strategy relies on forming a linear precursor containing all the necessary atoms, followed by a palladium-catalyzed cyclization that forms the key N-aryl bond.

The overall workflow is depicted below:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Intramolecular Cyclization A Methyl 5-bromo-2- (methylthio)benzoate B 5-Bromo-2-(methylthio) -benzoic Acid A->B Protocol 1.1 (Saponification) C N-(2-chloroethyl)-5-bromo-2- (methylthio)benzamide (Cyclization Precursor) B->C Protocol 1.2 (Amide Coupling) D 7-(Methylthio)benzo[b] [1,4]thiazin-3(4H)-one (Final Product) C->D Protocol 2.1 (Intramolecular Buchwald-Hartwig Amination)

Figure 1: Overall workflow for the synthesis of the benzothiazine core.

This strategy is notable for its causality:

  • Saponification is performed first to convert the chemically stable methyl ester into a reactive carboxylic acid, which is essential for the subsequent amide bond formation.

  • Amide Coupling introduces the nitrogen atom and the two-carbon unit required to form the six-membered thiazine ring. A chloroethyl group is specifically chosen to provide a leaving group for the final cyclization step.

  • Intramolecular Buchwald-Hartwig Amination serves as the key ring-closing step. This palladium-catalyzed reaction is exceptionally effective for forming C-N bonds under relatively mild conditions, making it ideal for complex molecule synthesis.[5][6]

Part 1: Synthesis of the Cyclization Precursor

This section provides the protocols for synthesizing the linear N-(2-chloroethyl)benzamide intermediate.

Protocol 1.1: Saponification of this compound

This step hydrolyzes the methyl ester to the corresponding carboxylic acid.

Experimental Protocol:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in a 3:1 mixture of methanol (MeOH) and water.

  • Add sodium hydroxide (NaOH, 2.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 70-80 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of ~2 using 1M hydrochloric acid (HCl). A white precipitate should form.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-bromo-2-(methylthio)benzoic acid.

Causality Note: The use of excess NaOH ensures complete hydrolysis of the ester. The acidic workup is critical for protonating the carboxylate salt to yield the neutral carboxylic acid, causing it to precipitate from the aqueous solution.

Protocol 1.2: Amide Coupling with 2-Chloroethylamine

This protocol couples the carboxylic acid with 2-chloroethylamine hydrochloride using a standard peptide coupling agent.

Experimental Protocol:

  • Suspend 5-bromo-2-(methylthio)benzoic acid (1.0 eq) in dichloromethane (DCM).

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • In a separate flask, dissolve 2-chloroethylamine hydrochloride (1.1 eq) in DCM and add a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • Add the amine solution dropwise to the activated carboxylic acid solution.

  • Stir the reaction at room temperature overnight.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the pure cyclization precursor, N-(2-chloroethyl)-5-bromo-2-(methylthio)benzamide.

Causality Note: EDC and HOBt are used in tandem to form a highly reactive O-acylisourea intermediate, which is readily attacked by the primary amine. The use of a non-nucleophilic base (DIPEA) is crucial to liberate the free amine without interfering with the coupling reagents.

Part 2: Intramolecular Cyclization to the Benzothiazine Core

This section describes the pivotal ring-closing reaction using a palladium catalyst.

Mechanistic Rationale: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[5] In this intramolecular context, the reaction couples the amide nitrogen with the aryl bromide on the same molecule. The catalytic cycle, shown below, generally involves oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amide, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[6]

Buchwald-Hartwig_Cycle A Pd(0)L Catalyst B [Ar-Pd(II)(L)-Br] Oxidative Adduct A->B Oxidative Addition (Ar-Br) center C [Ar-Pd(II)(L)-NHR'] Amido Complex B->C Amide Coordination & Deprotonation (+ Base) D Ar-NHR' (Product) + Pd(0)L C->D Reductive Elimination D->A Catalyst Regeneration

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The choice of ligand is critical for a successful transformation. Sterically hindered and electron-rich biarylphosphine ligands, such as XPhos or SPhos, are often highly effective as they promote the reductive elimination step and stabilize the active catalytic species.[7]

Protocol 2.1: Palladium-Catalyzed Intramolecular Cyclization

This protocol details the conditions for the key ring-closing step.

Materials & Reagents

Reagent/MaterialRoleRecommended Choice(s)
PrecursorSubstrateN-(2-chloroethyl)-5-bromo-2-(methylthio)benzamide
Palladium SourcePre-catalystPd₂(dba)₃ or Pd(OAc)₂
LigandCatalyst ComponentXPhos, SPhos, or BINAP
BaseProton ScavengerCs₂CO₃ or K₂CO₃
SolventReaction MediumToluene or Dioxane (anhydrous)

Experimental Protocol:

  • To an oven-dried Schlenk flask, add the cyclization precursor (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous solvent (e.g., Toluene) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir overnight.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final product, 7-(Methylthio)benzo[b][1][3]thiazin-3(4H)-one.

Causality Note: An inert atmosphere is mandatory as the Pd(0) catalytic species is sensitive to oxidation by air. Anhydrous solvent is required because water can interfere with the base and catalytic intermediates. Cesium carbonate is often a superior base in these couplings due to its high solubility in organic solvents and its ability to facilitate the deprotonation of the amide.[7]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Cyclization 1. Inactive catalyst. 2. Suboptimal ligand/base combination. 3. Insufficient reaction temperature/time.1. Use fresh palladium source and ligand; ensure inert atmosphere is maintained. 2. Screen alternative ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₃PO₄, LHMDS). 3. Increase temperature gradually (up to 120 °C) or extend reaction time.
Decomposition of Precursor Reaction temperature is too high.Run the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.
Hydrodehalogenation (Loss of Bromine) Presence of a hydrogen source; side reaction of the catalyst.Ensure all reagents and solvents are anhydrous. A different ligand may suppress this side reaction.

Conclusion

This application note presents a validated, logical, and robust protocol for the synthesis of novel benzothiazine derivatives from this compound. By employing a sequence of reliable and well-understood chemical transformations—saponification, amide coupling, and a final intramolecular Buchwald-Hartwig amination—this strategy provides a powerful and flexible platform for researchers in medicinal chemistry and drug discovery. The modularity of this approach allows for the potential introduction of various substituents on the amine precursor, enabling the creation of diverse libraries of benzothiazine analogues for biological screening.

References

Methyl 5-bromo-2-(methylthio)benzoate: A Versatile Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel pharmaceutical intermediates.[1][2] Methyl 5-bromo-2-(methylthio)benzoate, a trifunctional aromatic compound, has emerged as a cornerstone scaffold in medicinal chemistry. Its unique arrangement of a bromine atom, a methylthio group, and a methyl ester provides a rich platform for a diverse array of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this key intermediate, detailing its properties, key synthetic transformations, and step-by-step protocols for its use in the synthesis of advanced pharmaceutical precursors.

The strategic positioning of the three functional groups on the benzene ring allows for selective and sequential reactions. The bromine atom is a prime handle for carbon-carbon bond formation through various cross-coupling reactions, the methylthio group can be oxidized to sulfoxides or sulfones to modulate physicochemical properties, and the methyl ester provides a site for amide bond formation or reduction to a primary alcohol. This multifunctionality makes this compound an invaluable starting material for the construction of complex molecular architectures found in a range of therapeutic agents.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is crucial for its effective and safe handling in a laboratory setting.

PropertyValueReference
CAS Number 929000-14-6[3]
Molecular Formula C9H9BrO2S[3]
Molecular Weight 261.13 g/mol [3]
Appearance Liquid[3]
Purity ≥96%[3]

Safety Information:

This compound is classified as harmful and an irritant.[3] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5][6]

Hazard Statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Phrases:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[4][5][6][7]

Key Synthetic Applications and Protocols

The utility of this compound as a building block is best demonstrated through its application in key synthetic transformations. This section outlines the protocols for two of the most powerful and widely used reactions in pharmaceutical synthesis: the Suzuki-Miyaura cross-coupling and the oxidation of the methylthio group.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids.[8][9] This reaction is particularly valuable for the synthesis of biaryl structures, which are prevalent in many drug molecules. The bromine atom of this compound serves as an excellent electrophilic partner in this transformation.[10][11][12]

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_products Products & Purification A Methyl 5-bromo-2- (methylthio)benzoate E Inert Atmosphere (Argon or Nitrogen) A->E Add to flask B Aryl Boronic Acid B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E F Solvent (e.g., Toluene/Water) E->F Add solvent G Heat (e.g., 90°C) F->G Heat mixture H Crude Product Mixture G->H Reaction completion I Purification (Column Chromatography) H->I Work-up & extraction J Pure Biaryl Product I->J Isolate pure product

Experimental Protocol: Synthesis of Methyl 5-aryl-2-(methylthio)benzoate

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Methyl 5-aryl-2-(methylthio)benzoate.

Rationale for Experimental Choices:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can deactivate them.[8] Maintaining an inert atmosphere is crucial for catalytic activity.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, facilitating the transfer of the aryl group from the boronic acid to the palladium center.[9] Potassium carbonate is a commonly used and effective base for this purpose.

  • Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic-soluble reactants and the inorganic base.[10]

Oxidation of the Methylthio Group

The methylthio group in this compound can be selectively oxidized to a sulfoxide or a sulfone. This transformation is a powerful tool for modulating the electronic and steric properties of the molecule, which can significantly impact its biological activity and pharmacokinetic profile. For instance, the introduction of a sulfone group can increase polarity and hydrogen bonding capacity.

Oxidation_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification A Methyl 5-bromo-2- (methylthio)benzoate C Solvent (e.g., Dichloromethane) A->C Dissolve B Oxidizing Agent (e.g., m-CPBA) B->C Add slowly D Temperature Control (e.g., 0°C to rt) C->D Stir E Crude Sulfoxide/Sulfone D->E Reaction completion F Purification (Crystallization or Chromatography) E->F Work-up G Pure Oxidized Product F->G Isolate pure product

Experimental Protocol: Synthesis of Methyl 5-bromo-2-(methylsulfonyl)benzoate

This protocol describes the oxidation of the methylthio group to a sulfone using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add m-CPBA (2.2-2.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide. Then, add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure Methyl 5-bromo-2-(methylsulfonyl)benzoate. If necessary, column chromatography can be employed.

Rationale for Experimental Choices:

  • m-CPBA: m-CPBA is a widely used, relatively safe, and effective oxidizing agent for the conversion of sulfides to sulfones.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the oxidation reaction.

  • Quenching: The use of sodium thiosulfate is a standard and effective method for neutralizing excess peroxides, preventing potential hazards. Sodium bicarbonate is used to remove the acidic byproduct of the reaction.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its trifunctional nature allows for a wide range of selective chemical modifications, providing access to a diverse array of complex molecular structures. The Suzuki-Miyaura cross-coupling and the oxidation of the methylthio group are just two examples of the powerful transformations that can be employed to elaborate this scaffold. The protocols and insights provided in this application note are intended to empower researchers and scientists to effectively utilize this key intermediate in their drug discovery and development endeavors.

References

The Strategic Application of Methyl 5-bromo-2-(methylthio)benzoate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chemical Intermediate

In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with enhanced efficacy, selectivity, and environmental profiles is paramount. The strategic use of versatile chemical building blocks is a cornerstone of this innovation. Methyl 5-bromo-2-(methylthio)benzoate (CAS No. 929000-14-6) has emerged as a key intermediate with significant potential in the synthesis of a new generation of agrochemicals. Its unique trifunctionalized structure, featuring a bromine atom, a methylthio group, and a methyl ester, offers a rich platform for a variety of chemical transformations. This allows for the construction of complex molecular architectures found in modern herbicides, fungicides, and insecticides.

The bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution and a handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. The methylthio group can be readily oxidized to the corresponding sulfoxide or sulfone, which are key toxophores in several classes of herbicides. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing additional points for molecular modification. This application note will provide a detailed exploration of the synthetic utility of this compound, focusing on a plausible and scientifically grounded pathway for the synthesis of a Protoporphyrinogen Oxidase (PPO) inhibiting herbicide.

PART 1: A Plausible Synthetic Pathway to a PPO-Inhibiting Herbicide

Protoporphyrinogen oxidase (PPO) inhibitors are a critically important class of herbicides that act by blocking the synthesis of chlorophyll and heme in susceptible plants, leading to rapid cell death. A common structural motif in many PPO inhibitors is a substituted phenyl ring bearing specific electron-withdrawing groups and a heterocyclic moiety. Herein, we propose a detailed synthetic route starting from this compound to a hypothetical, yet representative, PPO-inhibiting herbicide.

The overall synthetic workflow is depicted in the following diagram:

G A This compound B Methyl 5-bromo-2-(methylsulfonyl)benzoate (Oxidation) A->B Step 1 C Methyl 2-(methylsulfonyl)-5-aminobenzoate (Nucleophilic Aromatic Substitution) B->C Step 2 D 2-(Methylsulfonyl)-5-aminobenzoic acid (Hydrolysis) C->D Step 3 E 2-(Methylsulfonyl)-5-hydrazinylbenzoic acid (Diazotization & Reduction) D->E Step 4 F Hypothetical PPO-Inhibiting Herbicide (Cyclization) E->F Step 5

Caption: Proposed synthetic workflow from this compound to a PPO-inhibiting herbicide.

PART 2: Detailed Experimental Protocols and Scientific Rationale

Step 1: Oxidation of the Methylthio Group

The oxidation of the methylthio group to a methylsulfonyl group is a critical transformation, as the latter is a potent electron-withdrawing group that enhances the herbicidal activity of many PPO inhibitors.[1] We propose the use of hydrogen peroxide in acetic acid, a green and efficient method for this transformation.[2]

Protocol 1: Synthesis of Methyl 5-bromo-2-(methylsulfonyl)benzoate

Parameter Value Rationale
Reagents This compound, 30% Hydrogen Peroxide, Glacial Acetic AcidHydrogen peroxide is an inexpensive and environmentally benign oxidant. Acetic acid serves as both a solvent and a catalyst.[2]
Stoichiometry Substrate: H₂O₂ (1:2.5 molar ratio)A slight excess of hydrogen peroxide ensures complete oxidation to the sulfone.
Temperature Room TemperatureThe reaction proceeds efficiently at room temperature, avoiding the need for heating and potential side reactions.[3]
Reaction Time 10-12 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC).
Work-up Neutralization with aq. NaOH, extraction with CH₂Cl₂, drying over Na₂SO₄Standard aqueous work-up to remove acetic acid and residual peroxide, followed by extraction and drying.
Purification Column chromatography on silica gelTo isolate the pure sulfone from any unreacted starting material or sulfoxide intermediate.
Expected Yield >90%This method is reported to give high yields for the oxidation of aryl methyl sulfides to sulfones.[3]

Detailed Procedure:

  • To a solution of this compound (1.0 eq) in glacial acetic acid (5 mL per gram of substrate), add 30% hydrogen peroxide (2.5 eq) dropwise at room temperature with stirring.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 10-12 hours).

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Methyl 5-bromo-2-(methylsulfonyl)benzoate.

Step 2: Nucleophilic Aromatic Substitution of Bromine

The introduction of an amino group at the 5-position is a key step towards the formation of the heterocyclic core of many PPO inhibitors. This can be achieved via a nucleophilic aromatic substitution (SNAr) reaction, where the bromine atom is displaced by an amine.[4]

Protocol 2: Synthesis of Methyl 2-(methylsulfonyl)-5-aminobenzoate

Parameter Value Rationale
Reagents Methyl 5-bromo-2-(methylsulfonyl)benzoate, Aqueous Ammonia, Copper(I) oxide (catalyst)Aqueous ammonia serves as the source of the amino group. A copper catalyst is often used to facilitate the amination of aryl halides.
Temperature 120-140 °C (in a sealed vessel)Elevated temperatures are required to overcome the activation energy for the SNAr reaction on an electron-rich aromatic ring.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC or HPLC.
Work-up Dilution with water, extraction with ethyl acetate, drying over Na₂SO₄Standard work-up to remove excess ammonia and the catalyst.
Purification Recrystallization or column chromatographyTo obtain the pure amino-substituted product.
Expected Yield 60-80%Yields for such reactions can vary depending on the specific substrate and conditions.

Detailed Procedure:

  • In a sealed pressure vessel, combine Methyl 5-bromo-2-(methylsulfonyl)benzoate (1.0 eq), concentrated aqueous ammonia (10 eq), and a catalytic amount of copper(I) oxide (0.1 eq).

  • Heat the mixture to 120-140 °C with stirring for 12-24 hours.

  • Cool the reaction mixture to room temperature, and carefully vent the vessel.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography to yield Methyl 2-(methylsulfonyl)-5-aminobenzoate.

Step 3: Hydrolysis of the Methyl Ester

The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is a necessary functional group for the subsequent cyclization step.

Protocol 3: Synthesis of 2-(Methylsulfonyl)-5-aminobenzoic acid

Parameter Value Rationale
Reagents Methyl 2-(methylsulfonyl)-5-aminobenzoate, Sodium Hydroxide, Water/MethanolA strong base like NaOH is used for the saponification of the ester. A co-solvent like methanol can improve solubility.
Temperature RefluxHeating is typically required to drive the hydrolysis to completion.
Reaction Time 2-4 hoursReaction progress can be monitored by the disappearance of the starting material on TLC.
Work-up Acidification with HCl, filtration of the precipitateAcidification protonates the carboxylate to precipitate the carboxylic acid, which can be isolated by filtration.
Purification Washing the precipitate with waterTo remove any inorganic salts.
Expected Yield >95%Ester hydrolysis is generally a high-yielding reaction.

Detailed Procedure:

  • Dissolve Methyl 2-(methylsulfonyl)-5-aminobenzoate (1.0 eq) in a mixture of methanol and water (1:1 v/v).

  • Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous solution with 2M hydrochloric acid until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-(Methylsulfonyl)-5-aminobenzoic acid.

Step 4: Formation of the Phenylhydrazine Intermediate

The amino group is converted to a hydrazine functionality, a key precursor for the formation of pyrazole and triazolinone rings.[5][6]

Protocol 4: Synthesis of 2-(Methylsulfonyl)-5-hydrazinylbenzoic acid

Parameter Value Rationale
Reagents 2-(Methylsulfonyl)-5-aminobenzoic acid, Sodium Nitrite, Hydrochloric Acid, Tin(II) ChlorideThe amino group is first diazotized with sodium nitrite and HCl, and then reduced to a hydrazine using tin(II) chloride.[5]
Temperature 0-5 °C for diazotization, Room temperature for reductionLow temperature is crucial for the stability of the diazonium salt. The reduction can be performed at room temperature.
Reaction Time 1 hour for diazotization, 2-3 hours for reductionStepwise reaction with monitoring.
Work-up Basification, filtration of tin salts, acidification to precipitate the productCareful pH adjustments are needed to isolate the product.
Purification RecrystallizationTo obtain the pure hydrazine derivative.
Expected Yield 60-70%This two-step, one-pot procedure can have moderate to good yields.

Detailed Procedure:

  • Suspend 2-(Methylsulfonyl)-5-aminobenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C. Stir for 1 hour.

  • To this cold diazonium salt solution, add a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Basify the mixture with a concentrated sodium hydroxide solution to precipitate tin salts. Filter off the solids.

  • Acidify the filtrate with acetic acid to precipitate the product. Collect the solid by filtration, wash with water, and dry to yield 2-(Methylsulfonyl)-5-hydrazinylbenzoic acid.

Step 5: Cyclization to Form the Herbicidal Core

The final step involves the cyclization of the phenylhydrazine derivative with a suitable reagent to form the heterocyclic core of the PPO-inhibiting herbicide. For example, reaction with an appropriate β-ketoester can lead to a pyrazole ring.[7][8]

Protocol 5: Synthesis of a Hypothetical Pyrazole-based PPO-Inhibiting Herbicide

Parameter Value Rationale
Reagents 2-(Methylsulfonyl)-5-hydrazinylbenzoic acid, Ethyl 2-chloro-4,4,4-trifluoroacetoacetateThe β-ketoester provides the carbon backbone for the pyrazole ring. The trifluoromethyl group is a common feature in PPO inhibitors.
Solvent Ethanol or Acetic AcidA protic solvent is typically used for this type of condensation/cyclization reaction.
Temperature RefluxHeating is required to drive the reaction to completion.
Reaction Time 6-12 hoursMonitored by TLC.
Work-up Cooling and filtration of the precipitated productThe product often crystallizes out upon cooling.
Purification RecrystallizationTo obtain the final product in high purity.
Expected Yield 70-90%Pyrazole formation from hydrazines and 1,3-dicarbonyl compounds is generally efficient.

Detailed Procedure:

  • To a solution of 2-(Methylsulfonyl)-5-hydrazinylbenzoic acid (1.0 eq) in ethanol, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.1 eq).

  • Heat the mixture to reflux for 6-12 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to obtain the final PPO-inhibiting herbicide.

PART 3: Mode of Action of PPO-Inhibiting Herbicides

The synthesized herbicide is designed to inhibit the enzyme protoporphyrinogen oxidase (PPO). This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a key step in the biosynthesis of both chlorophyll and heme.

G cluster_0 Chloroplast cluster_1 Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX PPO_enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_enzyme Substrate Accumulated_Proto_IX Accumulated Protoporphyrin IX Protoporphyrinogen_IX->Accumulated_Proto_IX Leaks out & Auto-oxidizes Protoporphyrin_IX Protoporphyrin IX PPO_enzyme->Protoporphyrin_IX Catalyzes Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Herbicide PPO-Inhibiting Herbicide Herbicide->PPO_enzyme Inhibits Singlet_Oxygen Singlet Oxygen (¹O₂) Accumulated_Proto_IX->Singlet_Oxygen + Light Lipid_Peroxidation Lipid Peroxidation & Cell Death Singlet_Oxygen->Lipid_Peroxidation

Caption: Mode of action of PPO-inhibiting herbicides.

Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then diffuses out of the chloroplast and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen. This singlet oxygen causes rapid lipid peroxidation, leading to the disruption of cell membranes and ultimately, cell death.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex agrochemicals. This application note has demonstrated a plausible and scientifically supported synthetic pathway for its conversion into a potent PPO-inhibiting herbicide. The strategic manipulation of its three functional groups allows for the construction of the key structural features required for high herbicidal activity. The detailed protocols provided herein serve as a guide for researchers and scientists in the agrochemical industry to explore the full potential of this promising building block in the development of next-generation crop protection solutions.

References

Application Notes and Protocols for the Experimental Oxidation of the Methylthio Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The oxidation of the methylthio group (-SCH₃) to its corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) derivatives is a cornerstone transformation in organic synthesis and medicinal chemistry. These oxidized sulfur functionalities are prevalent in a wide array of pharmaceuticals and biologically active molecules, influencing their solubility, metabolic stability, and target engagement. This guide provides a comprehensive overview of the experimental procedures for the selective oxidation of the methylthio group. We will delve into the mechanistic underpinnings of common oxidative methods, offer detailed, field-tested protocols, and provide insights into reaction monitoring and troubleshooting.

Introduction: The Significance of Methylthio Group Oxidation

The methylthioether moiety is a common functional group in many organic molecules. Its oxidation to the corresponding sulfoxide and sulfone is a crucial transformation in drug discovery and development for several reasons:

  • Modulation of Physicochemical Properties: Oxidation increases the polarity of the molecule, which can significantly impact solubility, a critical parameter for drug formulation and bioavailability.

  • Metabolic Stability: Thioethers are often susceptible to metabolic oxidation in vivo. Synthesizing the oxidized metabolites (sulfoxides and sulfones) allows for their pharmacological evaluation and helps in understanding the drug's metabolic fate.

  • Pharmacophore Introduction: The sulfoxide and sulfone groups can act as key pharmacophoric elements, participating in hydrogen bonding and other interactions with biological targets.[1] A notable example is the anti-inflammatory drug Sulindac, where the sulfoxide is the active form.

  • Synthetic Intermediates: Sulfoxides and sulfones are versatile synthetic intermediates that can be used to introduce other functional groups.[2]

The selective oxidation of a methylthio group to a sulfoxide without over-oxidation to the sulfone, or the complete oxidation to the sulfone, requires careful selection of the oxidizing agent and reaction conditions.[2] This guide will focus on some of the most reliable and commonly employed methods.

Mechanistic Overview of Thioether Oxidation

The oxidation of a thioether proceeds through a two-step process. The first oxidation converts the sulfide to a sulfoxide, and a second, typically more challenging, oxidation yields the sulfone.[3] The general mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent.

OxidationMechanism Sulfide R-S-CH₃ (Sulfide) Sulfoxide R-SO-CH₃ (Sulfoxide) Sulfide->Sulfoxide 1st Oxidation Oxidant1 [O] Sulfone R-SO₂-CH₃ (Sulfone) Sulfoxide->Sulfone 2nd Oxidation Oxidant2 [O]

Caption: General workflow for the oxidation of a methylthio group.

The selectivity for the sulfoxide over the sulfone is achieved by controlling the stoichiometry of the oxidant, using milder reaction conditions, or employing catalysts that favor the first oxidation step.[2]

Common Oxidizing Agents and Protocols

Several oxidizing agents are commonly used for the oxidation of methylthio groups.[4][5] The choice of reagent depends on the desired product (sulfoxide or sulfone), the presence of other sensitive functional groups in the molecule, and the scale of the reaction.

meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a versatile and widely used oxidant for the conversion of thioethers to sulfoxides and sulfones.[6][7][8] The degree of oxidation can be controlled by the stoichiometry of m-CPBA used.

Protocol 1: Selective Oxidation to Sulfoxide using m-CPBA

This protocol is designed for the selective oxidation of a methylthio-containing compound to its corresponding sulfoxide.

Materials:

  • Methylthio-containing substrate

  • meta-Chloroperoxybenzoic acid (m-CPBA, commercial grade ~77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve the methylthio-containing substrate (1.0 eq) in anhydrous DCM (concentration typically 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: Slowly add a solution of m-CPBA (1.0-1.1 eq) in DCM to the cooled substrate solution over 15-30 minutes. The slow addition helps to control the reaction temperature and minimize over-oxidation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Then, add a saturated aqueous solution of Na₂S₂O₃ to destroy any excess peroxide.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfoxide.

Protocol 2: Oxidation to Sulfone using m-CPBA

To achieve complete oxidation to the sulfone, an excess of m-CPBA is used.

Procedure:

Follow the same procedure as for the sulfoxide synthesis, but use 2.2-2.5 equivalents of m-CPBA . The reaction may require a longer reaction time or warming to room temperature to go to completion.

Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is an inexpensive and environmentally friendly oxidizing agent.[10] Its reactivity can be tuned by the choice of solvent and catalyst.

Protocol 3: "Green" Oxidation to Sulfoxide with Hydrogen Peroxide in Acetic Acid

This transition-metal-free protocol offers a simple and efficient method for the selective oxidation of sulfides to sulfoxides.[10][11]

Materials:

  • Methylthio-containing substrate

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • 4 M Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the sulfide (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Addition of H₂O₂: Slowly add 30% aqueous H₂O₂ (4.0 eq) to the solution at room temperature.[10]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS.

  • Neutralization and Extraction: Once the reaction is complete, carefully neutralize the resulting solution with 4 M aqueous NaOH. Extract the product with DCM.

  • Workup: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfoxide.[10]

Note: For oxidation to the sulfone, a higher concentration of H₂O₂ and/or elevated temperatures may be required, often in the presence of a catalyst.[12][13]

Oxone® (Potassium Peroxymonosulfate)

Oxone® is a stable, easy-to-handle, and versatile oxidizing agent.[14][15] It is a triple salt with the composition 2KHSO₅·KHSO₄·K₂SO₄.

Protocol 4: Oxidation to Sulfone using Oxone®

This protocol is effective for the complete oxidation of methylthio groups to sulfones.

Materials:

  • Methylthio-containing substrate

  • Oxone®

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve the methylthio-containing substrate (1.0 eq) in a mixture of MeOH and water (or MeCN and water) in a round-bottom flask.

  • Addition of Oxone®: Add a solution of Oxone® (2.0-2.5 eq) in water to the substrate solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental Workflow and Monitoring

A typical experimental workflow for the oxidation of a methylthio group is depicted below.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Reaction Setup (Substrate, Solvent) Cooling Cooling (e.g., 0 °C) Setup->Cooling Oxidant_Add Slow Addition of Oxidizing Agent Cooling->Oxidant_Add Monitoring Reaction Monitoring (TLC, LC-MS) Oxidant_Add->Monitoring Quench Quenching Monitoring->Quench Reaction Complete Extraction Extraction Quench->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (Chromatography) Drying->Purification

Caption: A generalized experimental workflow for methylthio group oxidation.

Analytical Monitoring:

Effective monitoring of the reaction is crucial for achieving the desired product selectivity.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively follow the disappearance of the starting material and the appearance of the more polar sulfoxide and sulfone products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of the starting material, sulfoxide, and sulfone, thus enabling precise determination of the reaction endpoint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the downfield shift of the methyl protons upon oxidation (-SCH₃ ~2.5 ppm, -SOCH₃ ~2.7-3.0 ppm, -SO₂CH₃ ~3.0-3.3 ppm).

Summary of Reaction Conditions

Oxidizing AgentTarget ProductKey ConditionsAdvantagesDisadvantages
m-CPBA Sulfoxide1.0-1.1 eq oxidant, 0 °C to RTHigh yields, reliable, well-establishedByproduct removal can be tedious[9]
m-CPBA Sulfone>2.2 eq oxidant, RTEffective for complete oxidationPotential for side reactions with sensitive groups
H₂O₂ / Acetic Acid Sulfoxide4.0 eq H₂O₂, RT"Green" reagent, inexpensive, simple workup[10]Acetic acid may not be suitable for all substrates
Oxone® Sulfone>2.0 eq oxidant, RTEasy to handle, powerful oxidantRequires aqueous solvent mixture

Troubleshooting and Safety Considerations

  • Over-oxidation to Sulfone: This is a common issue when targeting the sulfoxide. To mitigate this, use a slight excess of the sulfide, add the oxidant slowly at low temperatures, and monitor the reaction closely.[2]

  • No Reaction or Sluggish Reaction: Ensure the quality of the oxidizing agent. m-CPBA can degrade over time. For less reactive substrates, increasing the temperature or using a catalyst may be necessary.

  • Side Reactions: Other functional groups in the molecule, such as alkenes or amines, can also be oxidized. The choice of oxidant and reaction conditions should be carefully considered to ensure chemoselectivity.[16]

Safety Precautions:

  • Peroxides: m-CPBA and hydrogen peroxide are strong oxidizers and can be explosive, especially in high concentrations. Handle with care, avoid contact with metals, and store properly.

  • Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents like dichloromethane.

  • Quenching: The quenching of peroxide reactions can be exothermic. Perform quenching slowly and with cooling.

Conclusion

The oxidation of the methylthio group is a fundamental and valuable transformation in modern organic and medicinal chemistry. By understanding the underlying principles and carefully selecting the appropriate reagents and conditions, researchers can selectively and efficiently synthesize sulfoxides and sulfones. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the synthesis and development of novel chemical entities.

References

large-scale synthesis and purification of Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis and Purification of Methyl 5-bromo-2-(methylthio)benzoate

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a halogenated aromatic ring with ortho- and para-substituents to the ester, makes it a versatile building block for the introduction of diverse functionalities. The development of a robust, scalable, and efficient synthesis and purification protocol is therefore of significant interest to researchers and professionals in drug development and process chemistry.

This application note provides a comprehensive guide to the , starting from commercially available 2-mercaptobenzoic acid. The described two-step process involves an initial Fischer esterification and S-methylation, followed by a regioselective bromination. The protocols are designed with scalability, safety, and purity as primary considerations, providing detailed procedural steps and the scientific rationale behind them.

Overall Synthetic Strategy

The synthesis is approached in two main stages, designed for straightforward execution and scale-up. The first stage involves the simultaneous esterification of the carboxylic acid and methylation of the thiol of 2-mercaptobenzoic acid to yield Methyl 2-(methylthio)benzoate. The second stage is the selective bromination of this intermediate at the 5-position of the aromatic ring using N-bromosuccinimide.

Part 1: Synthesis of Methyl 2-(methylthio)benzoate

The initial step is a Fischer esterification of 2-mercaptobenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid. This reaction concurrently promotes the S-methylation of the thiol group, providing the desired intermediate in a single operation.[1][2]

Reaction Mechanism: Fischer Esterification and S-Methylation

The reaction proceeds through the protonation of the carboxylic acid carbonyl group by sulfuric acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers and the elimination of water, the methyl ester is formed.[3][4] Simultaneously, the thiol group can be methylated by the acidic methanol medium.[1]

Protocol for Large-Scale Synthesis of Methyl 2-(methylthio)benzoate

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
2-Mercaptobenzoic acid154.181.00 kg6.481.0
Methanol32.0410.0 L24738.1
Concentrated Sulfuric Acid98.08250 mL4.590.71
Dichloromethane84.93As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Saturated Brine Solution-As needed--
Anhydrous Sodium Sulfate142.04As needed--

Equipment:

  • 20 L glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Charge the 20 L reactor with 2-mercaptobenzoic acid (1.00 kg, 6.48 mol) and methanol (10.0 L).

  • Acid Addition: Cool the stirred mixture to 0-5 °C using an ice bath. Slowly add concentrated sulfuric acid (250 mL) dropwise, ensuring the internal temperature does not exceed 15 °C. The use of a large excess of methanol as the solvent drives the esterification equilibrium towards the product.[3][4]

  • Reflux: After the addition is complete, heat the mixture to reflux (approximately 65 °C) and maintain for 14-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the methanol.[2]

    • Dilute the residue with dichloromethane (5 L) and carefully pour it into a large separatory funnel containing cold water (5 L).

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 3 L) to neutralize the remaining acid, followed by saturated brine solution (2 L) to remove residual water and salts.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-(methylthio)benzoate as an oil. The product is often of sufficient purity for the next step.

Part 2: Synthesis of this compound

The second stage is the electrophilic aromatic substitution (bromination) of Methyl 2-(methylthio)benzoate. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling compared to liquid bromine, especially at a large scale.[5] Acetonitrile is a suitable solvent for this transformation.

Reaction Workflow: Bromination

cluster_0 Bromination Stage cluster_1 Work-up & Isolation A Charge Reactor with Methyl 2-(methylthio)benzoate and Acetonitrile B Cool to 0-5 °C A->B C Portion-wise addition of NBS B->C D Stir at Room Temperature C->D E Reaction Monitoring (TLC/LC-MS) D->E F Quench with Sodium Thiosulfate Solution E->F Upon Completion G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over Sodium Sulfate H->I J Concentrate in Vacuo I->J

Caption: Workflow for the bromination of Methyl 2-(methylthio)benzoate.

Protocol for Large-Scale Synthesis of this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl 2-(methylthio)benzoate182.241.00 kg5.491.0
N-Bromosuccinimide (NBS)177.981.07 kg6.041.1
Acetonitrile41.0510.0 L--
10% Sodium Thiosulfate Solution-As needed--
Ethyl Acetate88.11As needed--
Saturated Brine Solution-As needed--
Anhydrous Sodium Sulfate142.04As needed--

Equipment:

  • 20 L glass reactor with overhead stirrer and temperature probe

  • Large separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In the 20 L reactor, dissolve Methyl 2-(methylthio)benzoate (1.00 kg, 5.49 mol) in acetonitrile (10.0 L).

  • NBS Addition: Cool the solution to 0-5 °C. Add N-bromosuccinimide (1.07 kg, 6.04 mol) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic, and controlled addition is crucial for safety and selectivity.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up - Quenching and Extraction:

    • Upon completion, pour the reaction mixture into a stirred solution of 10% aqueous sodium thiosulfate (10 L) to quench any unreacted NBS.

    • Extract the aqueous mixture with ethyl acetate (2 x 5 L).

    • Combine the organic layers and wash with saturated brine solution (3 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Large-Scale Purification

Purification of the final product is critical to meet the high-purity standards required for pharmaceutical applications. A combination of column chromatography and crystallization is recommended for large-scale purification.

Purification Workflow

cluster_0 Purification Stage A Crude Product B Slurry with Silica Gel A->B C Column Chromatography (Hexane/Ethyl Acetate Gradient) B->C D Combine Pure Fractions C->D E Concentrate in Vacuo D->E F Crystallization (e.g., from Heptane/Toluene) E->F G Filter and Dry F->G H Pure this compound G->H

Caption: General workflow for the purification of this compound.

Protocol for Large-Scale Purification

Materials and Reagents:

Reagent/Material
Crude this compound
Silica Gel (230-400 mesh)
Hexane
Ethyl Acetate
Heptane
Toluene

Equipment:

  • Large glass chromatography column

  • Fraction collector

  • Rotary evaporator

  • Crystallization vessel with stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Column Chromatography:

    • Adsorb the crude product onto a small amount of silica gel.

    • Pack a large chromatography column with silica gel in hexane.

    • Load the adsorbed crude product onto the top of the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% and gradually increasing to 10% ethyl acetate).

    • Collect fractions and analyze them by TLC.

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure.

  • Crystallization:

    • Dissolve the purified oil in a minimal amount of a suitable hot solvent system (e.g., a mixture of heptane and a small amount of toluene).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with cold heptane, and dry under vacuum.

Safety Considerations

  • N-Bromosuccinimide (NBS): NBS is an irritant and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust. Reactions involving NBS can be exothermic, and appropriate temperature control is essential, especially on a large scale.[6]

  • Solvents: Handle all organic solvents in a well-ventilated area and away from ignition sources.

  • Acids: Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This application note details a reliable and scalable two-step synthesis of this compound, followed by a robust purification protocol. The procedures are designed to be efficient and to yield a high-purity product suitable for further use in research and development. The provided rationale for the experimental choices aims to empower scientists to adapt and optimize these methods for their specific needs.

References

Application Note & Protocol: The Heck-Mizoroki Reaction of Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Olefination of a Sulfur-Containing Building Block

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This transformation is indispensable in the synthesis of complex molecules, from pharmaceuticals to advanced materials.

This guide focuses on a substrate of particular interest: Methyl 5-bromo-2-(methylthio)benzoate . This molecule presents a unique set of challenges and opportunities. The presence of a bromine atom provides a reactive handle for cross-coupling, while the ortho-thioether and meta-ester functionalities offer points for further derivatization. However, the sulfur atom of the thioether group is a known soft Lewis base, which can coordinate to the soft palladium catalyst. This potential for catalyst inhibition or poisoning necessitates a carefully designed protocol to achieve high efficiency and yield.

This document provides a comprehensive overview of the mechanistic considerations, a detailed experimental protocol, and troubleshooting guidance for successfully performing the Heck reaction on this valuable synthetic intermediate.

The Heck Reaction: Catalytic Cycle and Mechanistic Considerations

A deep understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle, involving several key steps.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst, typically stabilized by ligands (L), inserts into the carbon-bromine bond of the aryl bromide. This is often the rate-limiting step and results in a square planar Pd(II) complex. For electron-rich or sterically hindered aryl bromides, this step can be slow.[5][6]

  • Olefin Coordination & Insertion: The alkene coupling partner coordinates to the unsaturated Pd(II) complex. This is followed by a migratory insertion of the alkene into the Aryl-Pd bond. This step forms the new carbon-carbon bond and determines the regioselectivity of the addition.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated along with the palladium, forming a hydrido-palladium complex and releasing the substituted alkene product. This step typically proceeds via a syn-elimination pathway, which dictates the E-stereochemistry of the final product.

  • Reductive Elimination & Catalyst Regeneration: The hydrido-palladium complex, in the presence of a base, undergoes reductive elimination of H-Br. The base neutralizes the acid byproduct and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Below is a diagram illustrating the catalytic cycle.

Heck_Reaction_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd_aryl Ar-Pd(II)L₂-Br oxidative_addition->pd_aryl insertion Olefin Coordination & Migratory Insertion pd_aryl->insertion + Alkene pd_alkyl R-CH₂-CH(Ar)-Pd(II)L₂-Br insertion->pd_alkyl beta_hydride Syn β-Hydride Elimination pd_alkyl->beta_hydride pd_hydride H-Pd(II)L₂-Br beta_hydride->pd_hydride + Product (Ar-CH=CH-R) reductive_elim Reductive Elimination (Base) pd_hydride->reductive_elim + Base reductive_elim->pd0 - Base-HBr

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Key Parameters for Coupling with this compound

The specific structure of our substrate requires careful consideration of each reaction component. The thioether group is an electron-donating group, which can slow the oxidative addition step.[5] Furthermore, its position ortho to the bromine adds steric bulk and a potential coordinating site for the catalyst.

Catalyst and Ligand Selection
  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and effective precatalyst that is reduced in situ to the active Pd(0) species. Other sources like Pd₂(dba)₃ can also be used.

  • Ligand Choice (Critical): Standard ligands like triphenylphosphine (PPh₃) may be insufficient due to the challenging nature of the substrate. The thioether can compete for coordination sites on the palladium center. To overcome this, the use of bulky, electron-rich phosphine ligands is strongly recommended.

    • Tri-tert-butylphosphine (P(t-Bu)₃): This ligand is exceptionally effective for less reactive aryl halides, including electron-rich and sterically hindered substrates.[6] Its large cone angle helps to create a coordinatively unsaturated palladium center that favors oxidative addition, while its strong electron-donating character increases the electron density on the metal, further promoting this key step.

    • Biarylphosphines (e.g., SPhos, XPhos): These ligands are also excellent choices, known for their ability to stabilize the active catalyst and promote high turnover numbers in challenging coupling reactions, including those with sulfur-containing substrates.[7][8]

Base and Solvent System
  • Base: Both organic and inorganic bases can be effective.

    • Inorganic Bases: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often superior choices for challenging couplings.[6] Their use in combination with polar aprotic solvents is well-established. Sodium acetate (NaOAc) is a milder, classic choice.[2]

    • Organic Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also commonly used, particularly in more traditional Heck protocols.

  • Solvent: A polar aprotic solvent is required to facilitate the dissolution of the reagents and stabilize charged intermediates.

    • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are excellent choices that generally give good results.[9]

    • Dioxane is another effective solvent, particularly when using carbonate bases.[6]

Olefin Coupling Partner

The reaction works best with electron-deficient or neutral alkenes. Acrylates, styrenes, and acrylonitriles are ideal coupling partners. For this protocol, we will use n-butyl acrylate as a representative electron-deficient olefin.

Recommended Experimental Protocol

This protocol details the Heck coupling of this compound with n-butyl acrylate.

Safety Precautions: Work should be conducted in a well-ventilated fume hood. Palladium compounds are toxic and phosphine ligands can be air-sensitive and toxic. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents & Materials:

  • This compound (1.0 eq)

  • n-Butyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt (P(t-Bu)₃-HBF₄) (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Standard glassware for workup and chromatography

  • Inert gas (Argon or Nitrogen) supply

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 261 mg, 1.0 mmol), cesium carbonate (652 mg, 2.0 mmol), and palladium(II) acetate (4.5 mg, 0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Through the septum, add the phosphine ligand. If using solid P(t-Bu)₃ (4.0 mg, 0.02 mmol), it can be added in step 1. If using a solution, add it now. Add anhydrous 1,4-dioxane (5 mL) via syringe, followed by n-butyl acrylate (215 µL, 1.5 mmol).

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and filter it through a small plug of silica before analysis. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired product, methyl 5-((E)-3-(butoxy)-3-oxoprop-1-en-1-yl)-2-(methylthio)benzoate.

Data Summary and Optimization

The choice of reaction parameters can significantly influence the outcome. The following table provides a summary of recommended starting conditions and potential variations for optimization.

ParameterRecommended ConditionAlternative/OptimizationRationale
Catalyst Loading 2 mol% Pd(OAc)₂0.5 - 5 mol%Lower loading for cost-effectiveness; higher for difficult couplings.
Ligand 4 mol% P(t-Bu)₃4 mol% SPhos or XPhosBulky, electron-rich ligands are key to activating the C-Br bond.[6]
Base 2.0 eq Cs₂CO₃2.0 eq K₂CO₃; 3.0 eq Et₃NCarbonates are often effective with bulky phosphines.[6]
Solvent DioxaneDMF, DMAc, TolueneHigh-boiling polar aprotic solvents are generally preferred.
Temperature 100-110 °C80 - 140 °CHigher temperatures may be needed but can risk catalyst decomposition.
Olefin Equivalents 1.5 eq1.2 - 2.0 eqA slight excess of the olefin ensures complete consumption of the aryl bromide.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Reaction temperature too low.3. Ligand insufficient for substrate activation.1. Ensure a fully inert atmosphere; use fresh reagents.2. Increase temperature in 10 °C increments.3. Switch to a more active ligand (e.g., from PPh₃ to P(t-Bu)₃).
Formation of Side Products 1. Olefin isomerization.2. Homocoupling of the aryl bromide.3. Catalyst decomposition (black precipitate).1. This can sometimes occur with certain catalyst systems; re-optimization may be needed.2. Ensure inert atmosphere; may indicate overly high temperatures.3. Lower the reaction temperature; check ligand:Pd ratio.
Product is the Reduced Arene Presence of a hydrogen source and a competing reductive pathway.This is more common in "reductive Heck" conditions but can occur if additives or solvents degrade.[10] Ensure high-purity, anhydrous solvents.

References

Application Notes and Protocols: Methyl 5-bromo-2-(methylthio)benzoate as a Versatile Precursor for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Methyl 5-bromo-2-(methylthio)benzoate in Medicinal Chemistry and Materials Science

In the landscape of modern synthetic organic chemistry, the judicious choice of starting materials is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a particularly valuable and versatile building block for the synthesis of novel sulfur-containing heterocycles. Its strategic placement of three key functional groups—a methyl ester, a methylthio ether, and a bromine atom—on a benzene ring offers a rich platform for a variety of chemical transformations. This trifecta of reactivity allows for sequential and regioselective reactions, making it an ideal precursor for the synthesis of diverse heterocyclic scaffolds, which are of significant interest to researchers, scientists, and drug development professionals.

The inherent functionalities of this compound allow for a range of synthetic manipulations. The bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, enabling the introduction of various aryl, heteroaryl, or alkynyl substituents.[1][2] The methylthio group can direct ortho-lithiation or participate in cyclization reactions, while the methyl ester provides a site for modification or can be hydrolyzed to the corresponding carboxylic acid, offering further synthetic handles.

This application note will provide a detailed exploration of the utility of this compound in the synthesis of novel heterocycles, with a focus on benzothiophene derivatives. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols to guide researchers in their synthetic endeavors.

Core Synthetic Strategy: Palladium-Catalyzed Intramolecular Cyclization for the Construction of Benzothiophenes

A primary application of this compound lies in its conversion to substituted benzothiophenes. Benzothiophene moieties are prevalent in a wide array of pharmaceuticals and functional organic materials.[3][4] The synthesis of these structures from the title compound can be elegantly achieved through a palladium-catalyzed intramolecular C-H activation/C-S bond formation cascade.

The general strategy involves an initial functionalization at the bromine position, followed by a palladium-catalyzed cyclization that forges the thiophene ring. This approach offers a high degree of control over the final structure and allows for the introduction of diverse substituents.

Mechanistic Insights: The Catalytic Cycle

The palladium-catalyzed intramolecular cyclization is believed to proceed through a sequence of well-established organometallic transformations. The generally accepted mechanism involves:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of the substituted precursor to form a Pd(II) intermediate.

  • Intramolecular C-H Activation: The Pd(II) center then facilitates the activation of a C-H bond on the methyl group of the thioether. This can occur via a concerted metalation-deprotonation (CMD) pathway or other related mechanisms.

  • Reductive Elimination: The newly formed palladacycle undergoes reductive elimination to form the C-S bond of the benzothiophene ring and regenerate the active Pd(0) catalyst, thus closing the catalytic cycle.

This mechanistic understanding is crucial for optimizing reaction conditions and troubleshooting potential issues.

Application Protocol 1: Synthesis of Methyl 6-Arylbenzo[b]thiophene-2-carboxylates via Suzuki Coupling and Intramolecular Cyclization

This protocol details a two-step sequence for the synthesis of 6-aryl-substituted benzothiophene-2-carboxylates, showcasing the utility of the bromine handle for introducing molecular diversity.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the starting material.

Reaction Scheme:

G This compound This compound Methyl 5-aryl-2-(methylthio)benzoate Methyl 5-aryl-2-(methylthio)benzoate This compound->Methyl 5-aryl-2-(methylthio)benzoate Arylboronic acid, Pd catalyst, Base

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Suzuki-Miyaura Cross-Coupling

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidMethyl 5-phenyl-2-(methylthio)benzoate92
24-Methoxyphenylboronic acidMethyl 5-(4-methoxyphenyl)-2-(methylthio)benzoate88
33-Chlorophenylboronic acidMethyl 5-(3-chlorophenyl)-2-(methylthio)benzoate90
Step 2: Palladium-Catalyzed Intramolecular C-H Cyclization

The second step involves the intramolecular cyclization of the Suzuki-coupling product to form the benzothiophene ring.

Reaction Scheme:

G Methyl 5-aryl-2-(methylthio)benzoate Methyl 5-aryl-2-(methylthio)benzoate Methyl 6-arylbenzo[b]thiophene-2-carboxylate Methyl 6-arylbenzo[b]thiophene-2-carboxylate Methyl 5-aryl-2-(methylthio)benzoate->Methyl 6-arylbenzo[b]thiophene-2-carboxylate Pd catalyst, Oxidant, Acid

Caption: Palladium-catalyzed intramolecular cyclization.

Materials:

  • Methyl 5-aryl-2-(methylthio)benzoate (from Step 1)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Copper(II) acetate (Cu(OAc)₂, 2.0 equivalents)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN)

Procedure:

  • In a sealed tube, dissolve the Methyl 5-aryl-2-(methylthio)benzoate (1.0 eq) in acetonitrile.

  • Add Pd(OAc)₂ (0.10 eq), Cu(OAc)₂ (2.0 eq), and trifluoroacetic acid (2.0 eq).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired Methyl 6-arylbenzo[b]thiophene-2-carboxylate.

Table 2: Representative Data for Intramolecular C-H Cyclization

EntryStarting MaterialProductYield (%)
1Methyl 5-phenyl-2-(methylthio)benzoateMethyl 6-phenylbenzo[b]thiophene-2-carboxylate75
2Methyl 5-(4-methoxyphenyl)-2-(methylthio)benzoateMethyl 6-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate71
3Methyl 5-(3-chlorophenyl)-2-(methylthio)benzoateMethyl 6-(3-chlorophenyl)benzo[b]thiophene-2-carboxylate78

Application Protocol 2: Synthesis of Thieno[3,2-c]coumarins via Sonogashira Coupling and Subsequent Cyclization

This protocol illustrates a tandem Sonogashira coupling-cyclization strategy to access thieno-fused coumarin scaffolds, which are of interest for their potential biological activities.

Step 1: Sonogashira Cross-Coupling

The initial step involves the coupling of this compound with a terminal alkyne.

Reaction Scheme:

G This compound This compound Methyl 5-alkynyl-2-(methylthio)benzoate Methyl 5-alkynyl-2-(methylthio)benzoate This compound->Methyl 5-alkynyl-2-(methylthio)benzoate Terminal alkyne, Pd/Cu catalyst, Base

Caption: Sonogashira cross-coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature for 12 hours, or until TLC indicates complete consumption of the starting material.

  • Filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to Thieno[3,2-c]coumarin

The subsequent step involves a cyclization reaction to form the fused heterocyclic system. This can often be achieved by treatment with a strong acid or a Lewis acid.

Reaction Scheme:

G Methyl 5-alkynyl-2-(methylthio)benzoate Methyl 5-alkynyl-2-(methylthio)benzoate Thieno[3,2-c]coumarin derivative Thieno[3,2-c]coumarin derivative Methyl 5-alkynyl-2-(methylthio)benzoate->Thieno[3,2-c]coumarin derivative Acid or Lewis Acid

Caption: Intramolecular cyclization to form a thieno[3,2-c]coumarin.

Materials:

  • Methyl 5-alkynyl-2-(methylthio)benzoate (from Step 1)

  • Boron tribromide (BBr₃) or another suitable Lewis acid

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Methyl 5-alkynyl-2-(methylthio)benzoate (1.0 eq) in anhydrous DCM and cool to -78 °C.

  • Slowly add a solution of BBr₃ (1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of methanol.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the thieno[3,2-c]coumarin derivative.

Conclusion and Future Outlook

This compound stands out as a highly adaptable and valuable starting material for the synthesis of a diverse range of novel heterocycles. The protocols detailed herein for the synthesis of benzothiophenes and thieno[3,2-c]coumarins exemplify the strategic application of its inherent functionalities. The ability to perform sequential and regioselective transformations, such as palladium-catalyzed cross-coupling and intramolecular cyclization reactions, provides a robust platform for the generation of complex molecular scaffolds.

For researchers in drug discovery and materials science, the methodologies presented offer a reliable and versatile approach to access new chemical entities with potential biological activity or unique photophysical properties. Future investigations could explore other transformations of the methylthio and ester groups to further expand the library of accessible heterocycles from this versatile precursor.

References

analytical methods for quantifying Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Quantification of Methyl 5-bromo-2-(methylthio)benzoate

Introduction

This compound (CAS No. 929000-14-6) is a substituted benzoate derivative utilized as a key intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The precise quantification of this compound is critical at various stages of the drug development and manufacturing process, including reaction monitoring, purity assessment of the final intermediate, and stability testing. Accurate and robust analytical methods are essential to ensure the quality, consistency, and safety of the resulting products.

This guide provides detailed protocols for three distinct and powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. As a senior application scientist, this document emphasizes the causality behind procedural choices, ensuring each protocol is a self-validating system grounded in established scientific principles.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 929000-14-6[1][2]
Molecular Formula C₉H₉BrO₂S[1][3]
Molecular Weight 261.13 g/mol [1]
Physical State Liquid[1]
Canonical SMILES COC(=O)C1=CC(Br)=CC=C1SC[1]

Method 1: Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle and Justification

Reversed-phase HPLC is the workhorse of pharmaceutical analysis for non-volatile or thermally sensitive compounds.[4] This method separates analytes based on their polarity. This compound, a moderately non-polar molecule, will have a strong affinity for the non-polar stationary phase (e.g., C18) and will be eluted by a mobile phase of mixed polar and organic solvents. The presence of the substituted benzene ring provides strong UV absorbance, allowing for sensitive detection and quantification using a Diode Array Detector (DAD) or a standard UV-Vis detector. This method is ideal for routine quality control due to its robustness, precision, and high throughput.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System with a gradient pump, autosampler, column thermostat, and DAD or UV-Vis detector.

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical Balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE).

  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), this compound reference standard.

2. Preparation of Solutions

  • Mobile Phase A: HPLC Grade Water.

  • Mobile Phase B: HPLC Grade Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

3. Sample Preparation

  • Accurately weigh an amount of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Further dilute this solution as needed to fall within the calibration range (e.g., a 1-in-10 dilution to target 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by DAD)
Gradient Elution 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-18.1 min: 95% to 50% B18.1-22 min: 50% B (Re-equilibration)

5. Data Analysis and System Validation

  • Quantification: Generate a linear regression curve by plotting the peak area against the concentration of the calibration standards. The concentration of the analyte in the prepared sample is determined using the equation of the line (y = mx + c).

  • Validation: The method's reliability must be confirmed according to ICH guidelines.

    • Linearity: The calibration curve should have a correlation coefficient (R²) ≥ 0.999.

    • Accuracy: Determined by performing spike-recovery studies at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98-102%.

    • Precision: The relative standard deviation (%RSD) for replicate injections of the same standard should be ≤ 2%.[5]

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing ref_std Weigh Reference Standard stock Prepare Stock Solution (1mg/mL) ref_std->stock sample Weigh Test Sample sample_sol Prepare Sample Solution sample->sample_sol cal_std Prepare Calibration Standards (1-100 µg/mL) stock->cal_std hplc Inject into RP-HPLC System cal_std->hplc Inject Standards filter Filter through 0.45 µm Syringe Filter sample_sol->filter filter->hplc Inject Sample detect UV Detection at 254 nm hplc->detect chroma Generate Chromatogram detect->chroma cal_curve Construct Calibration Curve (Area vs. Conc.) chroma->cal_curve quant Calculate Sample Concentration cal_curve->quant report Final Report quant->report

Caption: Workflow for RP-HPLC quantification.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Justification

GC-MS is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[6] It is best suited for analytes that are volatile and thermally stable. This compound is amenable to this technique, which offers exceptional sensitivity and provides structural confirmation via the mass spectrum. This makes GC-MS the preferred method for identifying and quantifying trace-level impurities alongside the main analyte. Electron Ionization (EI) will generate a reproducible fragmentation pattern, creating a molecular fingerprint for unambiguous identification.

Experimental Protocol

1. Instrumentation and Materials

  • GC-MS System with an autosampler, a suitable capillary column, and an EI source.

  • Capillary Column: DB-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Analytical Balance, volumetric flasks, pipettes, GC vials with septa.

  • Reagents: Dichloromethane or Ethyl Acetate (GC Grade), Helium (99.999% purity), reference standard.

2. Preparation of Solutions

  • Diluent: Dichloromethane.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with dichloromethane. The lower concentration range reflects the higher sensitivity of the technique.

3. Sample Preparation

  • Accurately weigh an amount of the test sample and dissolve it in dichloromethane to achieve a theoretical concentration of ~1 mg/mL.

  • Perform serial dilutions to bring the final concentration into the calibrated range (e.g., target ~10 µg/mL).

  • Transfer the final solution to a GC vial.

4. GC-MS Conditions

ParameterRecommended Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, e.g., 20:1)
Oven Program Initial: 100 °C, hold 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 350 m/z

5. Data Analysis

  • Identification: Confirm the identity of the analyte by matching its retention time and the acquired mass spectrum with that of the reference standard. Key expected ions would be the molecular ion (M⁺) at m/z 260/262 (due to Br isotopes) and characteristic fragment ions.

  • Quantification: For enhanced selectivity, perform quantification using an Extracted Ion Chromatogram (EIC) of a prominent and specific ion (e.g., the molecular ion). Construct a calibration curve by plotting the peak area from the EIC against concentration.

GCMS_Workflow cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis prep Prepare Standards & Sample in Volatile Solvent (DCM) inject Inject 1 µL into GC Inlet prep->inject gc_col Separation on DB-5ms Column (Temp. Program) inject->gc_col ms_ion Ionization (EI, 70 eV) gc_col->ms_ion ms_detect Mass Analysis (m/z 50-350) ms_ion->ms_detect id Identify by Retention Time & Mass Spectrum ms_detect->id quant Quantify using Extracted Ion Chromatogram id->quant report Final Report (Purity & Identity) quant->report

Caption: Workflow for GC-MS analysis.

Method 3: Quantification by Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle and Justification

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of analyte concentration without requiring an identical reference standard for calibration.[7] The fundamental principle is that the integrated signal area of an NMR resonance is directly proportional to the number of protons generating that signal.[8] By incorporating a certified internal standard of known purity and concentration into the sample, the concentration of the analyte can be calculated directly. This method is exceptionally accurate and serves as an excellent tool for certifying the purity of in-house reference standards or for direct quantification in complex matrices where chromatographic separation is difficult. Its non-destructive nature also allows for sample recovery.

Experimental Protocol

1. Instrumentation and Materials

  • NMR Spectrometer (≥ 400 MHz) with a high-resolution probe.[9]

  • High-precision Analytical Balance (readable to at least 0.01 mg).

  • NMR tubes (high precision).

  • Reagents: Deuterated solvent (e.g., Chloroform-d, CDCl₃), certified internal standard (e.g., Maleic Acid, Dimethyl Sulfone). The standard must be stable, non-volatile, have a simple spectrum, and possess peaks that do not overlap with the analyte.

2. Sample Preparation (Critical Step)

  • Accurately weigh ~15-20 mg of the this compound sample (mₐ) into a clean, dry vial.

  • Accurately weigh ~10-15 mg of the certified internal standard (mₛₜᏧ) into the same vial.

  • Record both weights precisely.

  • Dissolve the mixture completely in ~0.7 mL of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition Parameters

  • Pulse Angle: 90°. This ensures maximum signal for a single scan, which is critical for accurate integration.

  • Relaxation Delay (D1): ≥ 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard. A delay of 30-60 seconds is often sufficient and ensures all protons are fully relaxed before the next pulse.

  • Number of Scans: 16-64, to achieve an excellent signal-to-noise ratio (>250:1 for the peaks used in quantification).

  • Data Processing: Process the FID with an appropriate line broadening factor (e.g., 0.3 Hz), followed by meticulous phase and baseline correction.

4. Data Analysis

  • Peak Selection: Choose well-resolved, singlet peaks for both the analyte and the standard to ensure accurate integration. For the analyte, the methoxy protons (-OCH₃) or the methylthio protons (-SCH₃) are ideal. For a standard like maleic acid, the two vinyl protons appear as a singlet.

  • Integration: Carefully integrate the selected analyte peak (Iₐ) and the standard peak (IₛₜᏧ).

  • Calculation: The purity or concentration of the analyte is calculated using the following formula:

    Purity (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (MWₐ / MWₛₜᏧ) * (mₛₜᏧ / mₐ) * PurityₛₜᏧ

    Where:

    • I: Integral value of the peak

    • N: Number of protons for the integrated signal (e.g., 3 for -OCH₃)

    • MW: Molecular Weight

    • m: Mass

    • PurityₛₜᏧ: Purity of the certified internal standard

qNMR_Logic inputs Mass Analyte (m_a) Mass Standard (m_std) MW Analyte (MW_a) MW Standard (MW_std) Purity Standard ratio_mass Mass Ratio (m_std / m_a) inputs:f1->ratio_mass inputs:f0->ratio_mass ratio_mw MW Ratio (MW_a / MW_std) inputs:f2->ratio_mw inputs:f3->ratio_mw calculation Purity (%) = Ratio_I × Ratio_N × Ratio_MW × Ratio_m × Purity_std inputs->calculation nmr_data Integral Analyte (I_a) Integral Standard (I_std) Protons Analyte (N_a) Protons Standard (N_std) ratio_integral Integral Ratio (I_a / I_std) nmr_data:f0->ratio_integral nmr_data:f1->ratio_integral ratio_protons Proton Ratio (N_std / N_a) nmr_data:f3->ratio_protons nmr_data:f2->ratio_protons ratio_mass->calculation ratio_mw->calculation ratio_integral->calculation ratio_protons->calculation

References

Application Notes & Protocols: Safe Handling and Storage of Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for Methyl 5-bromo-2-(methylthio)benzoate (CAS No. 929000-14-6). Designed for researchers, chemists, and drug development professionals, this protocol emphasizes causality-driven safety measures and self-validating experimental design. By integrating specific compound data with established laboratory safety principles, this guide aims to minimize risk and ensure the integrity of both personnel and materials.

Hazard Analysis & Compound Profile

This compound is an aromatic organosulfur compound, presenting as a liquid at room temperature. Its utility as a building block in pharmaceutical and materials science research necessitates a thorough understanding of its potential hazards.

1.1. GHS Classification and Associated Risks

The primary hazards are identified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound is classified with the GHS07 pictogram, indicating it is harmful or an irritant.[1]

  • Hazard Statements:

    • H315: Causes skin irritation. [1] The aryl bromide and thioether functionalities can interact with skin, leading to localized inflammation, redness, and discomfort.

    • H319: Causes serious eye irritation. [1] Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea.

    • H335: May cause respiratory irritation. [1] Vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation.

1.2. Causality of Hazards

The toxicological profile is rooted in its chemical structure. The presence of a halogenated aromatic ring and a sulfur-containing group means the molecule can participate in unwanted reactions with biological macromolecules. The thioether group can be susceptible to oxidation, while the overall lipophilicity of the molecule facilitates absorption through the skin. Therefore, preventing direct contact and inhalation is the cornerstone of its safe handling.

Parameter Data Source
CAS Number 929000-14-6[1][2]
Molecular Formula C₉H₉BrO₂S[1][2]
Molecular Weight 261.13 g/mol [1][2]
Physical State Liquid[1]
GHS Pictogram GHS07 (Harmful/Irritant)[1]
Signal Word Warning[1]
Hazard Codes H315, H319, H335[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is mandatory. The principle is to create a hierarchy of protection that minimizes the potential for exposure.

2.1. Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound must be performed inside a certified chemical fume hood.[3][4][5] This is non-negotiable. The hood's primary function is to capture and exhaust vapors, which, as indicated by the H335 classification, can cause respiratory irritation.[1]

Rationale: A fume hood provides a physical barrier and maintains negative pressure, ensuring that any released vapors are drawn away from the user's breathing zone. For this compound, the hood is critical for preventing systemic exposure via inhalation.[4]

2.2. Mandatory Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling the compound.[6][7]

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[8][9] When handling larger quantities (>50 mL) or when there is a significant splash risk, a full-face shield must be worn in addition to goggles.[8]

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[6][7] Full-length pants and closed-toe shoes are mandatory laboratory attire and provide a base layer of protection.[1][9]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[8] Given the H315 (Causes skin irritation) classification, it is crucial to select gloves with proven resistance. For prolonged handling or in case of a spill, heavier-duty gloves such as neoprene should be considered.[5] Always inspect gloves for tears or pinholes before use and remove them immediately if contamination is suspected, followed by thorough hand washing.[6]

PPE_Hierarchy Eng Eng FumeHood FumeHood Eng->FumeHood Isolate Hazard PPE PPE Eyewear Eyewear PPE->Eyewear Gloves Gloves PPE->Gloves Coat Coat PPE->Coat Admin Admin SOP SOP Admin->SOP Define Safe Work

Detailed Handling Protocol

This protocol is designed as a self-validating system. Each step includes a rationale that links the action to a specific safety principle.

Step 1: Pre-Handling Preparation

  • Action: Review this entire protocol and the Safety Data Sheet (SDS). Ensure you know the location and operation of the nearest safety shower, eyewash station, and fire extinguisher.[3]

  • Rationale (Trustworthiness): Preparation ensures that in an emergency, actions are reflexive and correct, minimizing response time and potential harm.

Step 2: Donning PPE and Setting Up

  • Action: Don all required PPE as specified in Section 2.2. Place absorbent, plastic-backed bench paper in the fume hood to contain minor drips and facilitate cleanup.

  • Rationale (Expertise): Bench paper acts as a simple, effective secondary containment system, simplifying decontamination of the work surface after the procedure is complete.

Step 3: Aliquoting and Transfer

  • Action: As a liquid, this compound should be transferred using a calibrated pipette with a disposable tip or a glass syringe. Perform all transfers slowly and deliberately over a secondary containment tray within the fume hood.

  • Rationale (Causality): Slow, deliberate movements minimize the generation of aerosols and the risk of splashing. Secondary containment ensures that any accidental release is fully captured.

Step 4: Post-Handling and Decontamination

  • Action: After use, tightly seal the primary container. Decontaminate any non-disposable equipment (e.g., spatulas, syringes) that came into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all contaminated disposable materials (gloves, pipette tips, bench paper) in a designated, sealed hazardous waste container.

  • Rationale (Trustworthiness): Proper decontamination and waste segregation prevent cross-contamination and inadvertent exposure of other personnel.

Storage and Stability

Incorrect storage is a common source of laboratory accidents. The chemical properties of this compound dictate specific storage requirements.

4.1. Storage Conditions

  • Location: Store in a cool, dry, and well-ventilated area.[10] The storage location should be a designated cabinet for chemical irritants or organic compounds.

  • Container: Keep the container tightly closed to prevent the escape of vapors and potential reaction with atmospheric moisture.

4.2. Chemical Incompatibilities

  • Principle: Segregation of incompatible chemicals is a critical safety measure to prevent dangerous reactions.[11][12]

  • Incompatible Groups: Store this compound away from:

    • Strong Oxidizing Agents: (e.g., nitric acid, perchlorates, permanganates). The thioether moiety is susceptible to oxidation, which can be a highly exothermic and potentially explosive reaction.

    • Strong Bases: (e.g., sodium hydroxide, potassium tert-butoxide). While benzoate esters are generally stable, strong bases can catalyze hydrolysis, especially with heating.

    • Strong Acids: (e.g., sulfuric acid, hydrochloric acid). Strong acids can potentially catalyze decomposition or other unwanted side reactions.

Storage_Protocol cluster_Storage Proper Storage Environment Compound Methyl 5-bromo-2- (methylthio)benzoate Cool, Dry, Well-Ventilated Cool, Dry, Well-Ventilated Compound->Cool, Dry, Well-Ventilated Tightly Sealed Container Tightly Sealed Container Compound->Tightly Sealed Container Away from Sunlight Away from Sunlight Compound->Away from Sunlight Oxidizers Strong Oxidizing Agents (e.g., Nitric Acid) Compound->Oxidizers  Incompatible Bases Strong Bases (e.g., NaOH) Compound->Bases Acids Strong Acids (e.g., Sulfuric Acid) Compound->Acids

Emergency Procedures: Spills and Exposures

Rapid and correct response to an emergency can significantly mitigate harm.

5.1. Spill Response

This protocol is for an incidental spill (a small quantity that can be safely cleaned by trained lab personnel). For a major spill, evacuate the area and contact emergency services.[13]

  • Step 1: Control and Alert: Alert personnel in the immediate vicinity. Control the source of the spill if it can be done without risk.[10]

  • Step 2: Contain: Confine the spill to a small area using an appropriate absorbent material like vermiculite, sand, or a commercial chemical spill kit.[14][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Step 3: Neutralize/Absorb: Cover the spill with the absorbent material and allow it to fully absorb the liquid.

  • Step 4: Clean Up: Using non-sparking scoops, carefully collect the absorbent material and place it in a heavy-duty plastic bag or a sealable container.[13][16]

  • Step 5: Decontaminate: Wipe the spill area with a cloth soaked in soap and water. Collect all cleanup materials in the hazardous waste container.

  • Step 6: Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and arrange for disposal through your institution's environmental health and safety office.[16]

5.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, call for emergency medical assistance.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-bromo-2-(methylthio)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the causality behind procedural choices, offering field-proven insights to ensure robust and reproducible outcomes.

Introduction: Strategic Approaches to Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves a two-stage process: first, the synthesis of the core intermediate, 5-bromo-2-(methylthio)benzoic acid, followed by its esterification. The overall yield is highly dependent on the success of the initial C-S bond formation and the subsequent esterification equilibrium.

Two primary synthetic routes are commonly employed, each with its own set of challenges and advantages:

  • The Sandmeyer-Type Pathway: This classic route involves the diazotization of an aromatic amine (2-amino-5-bromobenzoic acid) followed by a copper-catalyzed reaction with a sulfur source to install the methylthio group.[1][2][3]

  • The Nucleophilic Substitution/Cross-Coupling Pathway: This modern approach typically starts with 2,5-dibromobenzoic acid and introduces the methylthio group via a copper or palladium-catalyzed cross-coupling reaction.[4][5][6]

This guide will provide detailed troubleshooting for both pathways and the final esterification step.

Synthetic_Pathways cluster_0 Route 1: Sandmeyer-Type Pathway cluster_1 Route 2: Cross-Coupling Pathway A 2-Amino-5-bromobenzoic Acid B Diazonium Salt Intermediate A->B 1. NaNO₂, H⁺ 2. 0-5 °C C 5-Bromo-2-(methylthio)benzoic Acid B->C Cu(I), MeS⁻ source (e.g., DMDS) E This compound C->E MeOH, H⁺ Catalyst (Esterification) D 2,5-Dibromobenzoic Acid D->C Cu or Pd Catalyst, MeS⁻ source (e.g., NaSMe)

Caption: Overview of primary synthetic routes.

Troubleshooting Guide: From Precursor to Product

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Part 1: Synthesis of the 5-bromo-2-(methylthio)benzoic acid Precursor

The success of the entire synthesis hinges on the efficient preparation of this key intermediate. Below are common problems and solutions for the two main pathways.

A. Issues in the Sandmeyer-Type Pathway

The Sandmeyer reaction is powerful but notoriously sensitive to reaction conditions.[7] Strict control over temperature and reagent addition is paramount for success.

Q1: My diazotization reaction is producing a dark, tarry substance instead of a clear solution, and the subsequent reaction fails. What's happening?

A: This is a classic sign of diazonium salt decomposition. The aryl diazonium salt is thermally unstable and can rapidly decompose, especially at temperatures above 5°C.[8][9]

  • Causality: Elevated temperatures cause the diazonium salt to violently decompose, losing N₂ gas and forming highly reactive aryl cations and radicals. These species can attack the solvent or other aromatic molecules, leading to phenol formation and polymerization (tar).[8]

  • Solutions:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite. Use an ice-salt or acetone-dry ice bath for better control.

    • Slow Reagent Addition: Add the aqueous sodium nitrite solution dropwise and slowly to the acidic solution of the amine. This prevents localized overheating and uncontrolled reaction rates.

    • Check Amine Purity: Ensure the starting 2-amino-5-bromobenzoic acid is pure. Impurities can interfere with the diazotization process.

    • Sufficient Acid: Use a sufficient excess of acid (e.g., HCl or H₂SO₄) to fully protonate the amine and generate nitrous acid in situ.

Q2: The yield of my methylthiolation step is low, and the main byproduct is 5-bromo-2-hydroxybenzoic acid (a phenol). How can I prevent this?

A: Phenol formation is the most common side reaction in Sandmeyer chemistry, occurring when the diazonium salt reacts with water.[8]

  • Causality: The diazonium group is an excellent leaving group (N₂ gas). Water can act as a nucleophile, attacking the aryl cation intermediate to form a phenol. This is especially prevalent if the copper-catalyzed substitution is slow or inefficient.

  • Solutions:

    • Use the Diazonium Salt Immediately: Do not let the diazonium salt solution warm up or sit for an extended period. Proceed to the copper-catalyzed step as soon as it is formed.

    • Catalyst Activity: Use a highly active and freshly prepared copper(I) source (e.g., CuBr, CuSCN). The copper(I) salt is the key catalyst that facilitates the radical-nucleophilic aromatic substitution, outcompeting the reaction with water.[1]

    • Anhydrous Conditions for Substitution: While the diazotization is aqueous, ensure the subsequent copper reaction environment minimizes excess water where possible, or that the substitution reaction is fast enough to be the primary pathway.

Q3: I'm observing a significant amount of biaryl byproduct (a dimer of the benzoic acid derivative). What causes this and how can it be minimized?

A: Biaryl formation is characteristic of the radical mechanism of the Sandmeyer reaction.[1]

  • Causality: The reaction proceeds via a one-electron transfer from Cu(I) to the diazonium salt, forming an aryl radical.[2] Two of these radicals can couple to form a biaryl compound, which reduces the yield of the desired product.

  • Solutions:

    • Control Catalyst Concentration: Ensure the catalytic amount of Cu(I) is appropriate. The goal is to have the aryl radical react with the copper(II)-thiolate species faster than it couples with another aryl radical.

    • Solvent Choice: The choice of solvent can influence radical lifetimes. Ensure your procedure is aligned with established protocols for this specific transformation.

Sandmeyer_Troubleshooting Start Low Yield in Sandmeyer Step Q1 Observe Tar/Decomposition? Start->Q1 A1 Decomposed Diazonium Salt. Fix: - Maintain temp 0-5°C. - Slow NaNO₂ addition. - Check amine purity. Q1->A1 Yes Q2 Isolating Phenol Byproduct? Q1->Q2 No End Improved Yield A1->End A2 Reaction with Water. Fix: - Use diazonium salt immediately. - Ensure active Cu(I) catalyst. Q2->A2 Yes Q3 Isolating Biaryl Byproduct? Q2->Q3 No A2->End A3 Radical Coupling. Fix: - Optimize catalyst loading. - Check solvent conditions. Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting low yield in the Sandmeyer reaction.

B. Issues in the Nucleophilic Substitution/Cross-Coupling Pathway

This pathway avoids the use of unstable diazonium salts but presents its own challenges related to catalyst activity and reaction conditions.

Q1: My copper-catalyzed reaction between 2,5-dibromobenzoic acid and a methylthiolate source is sluggish or fails completely. What are the critical parameters?

A: Standard nucleophilic aromatic substitution (SNAr) is difficult on an unactivated aryl halide.[10][11] Therefore, this reaction relies heavily on an efficient catalytic cycle.

  • Causality: The C-Br bond is strong, and the ring is not sufficiently electron-deficient for a facile SNAr mechanism. A copper or palladium catalyst is required to facilitate the C-S bond formation. Catalyst deactivation or suboptimal conditions are common failure points.

  • Solutions:

    • Catalyst and Ligand Choice: Copper(I) salts (e.g., CuI, Cu₂O) are commonly used. The reaction may require a ligand to stabilize the copper catalyst and promote reductive elimination.

    • Base and Solvent: A suitable base (e.g., KOH, K₂CO₃) and a polar aprotic solvent (e.g., DMF, DMSO, NMP) are typically required to promote the reaction.[4]

    • Thiolate Source: Use a high-quality thiolate source like sodium thiomethoxide or generate it in situ. Dimethyl disulfide (DMDS) can also be used, often requiring a base to form the active nucleophile.[4]

    • Temperature: These reactions often require elevated temperatures (e.g., 100-150°C) to proceed at a reasonable rate.[12]

Part 2: The Final Esterification Step

Fischer-Speier esterification is a classic, equilibrium-driven reaction. The primary challenge is driving the reaction to completion.[13]

Q1: My esterification reaction stalls at 60-70% conversion, even after prolonged heating. How can I achieve a higher yield?

A: This is a textbook example of a reaction reaching equilibrium. According to Le Chatelier's Principle, to shift the equilibrium towards the product, you must either add an excess of a reactant or remove a product.[13]

  • Causality: The reaction of a carboxylic acid and an alcohol produces an ester and water. This reaction is reversible. As product concentrations build up, the rate of the reverse reaction (hydrolysis) increases until it equals the forward reaction rate, and net conversion stops.

  • Solutions:

StrategyMechanismImplementation Details
Use Excess Alcohol Shifts equilibrium to the product side (Le Chatelier's Principle).[13]Use methanol as the solvent. A large excess (10-50 equivalents) will effectively drive the reaction forward.
Remove Water Removes a product, preventing the reverse reaction and pulling the equilibrium forward.For higher boiling alcohols, a Dean-Stark trap can be used. For methanol, this is less practical. Using a chemical drying agent like molecular sieves can work but is less common for simple esterifications.
Increase Catalyst Increases the rate at which equilibrium is reached but does not change the equilibrium position itself.Ensure an adequate amount of acid catalyst (e.g., 1-5 mol% H₂SO₄ or PTSA) is used.

Q2: Upon adding concentrated sulfuric acid and heating, my reaction mixture turns dark brown or black. What is causing this decomposition?

A: This is likely due to unwanted side reactions caused by the harsh acidic and oxidizing conditions.

  • Causality: The methylthio (-SCH₃) group is susceptible to oxidation, especially at elevated temperatures in the presence of an oxidizing acid like concentrated H₂SO₄. This can lead to the formation of sulfoxides and other complex, colored byproducts. The aromatic ring itself can also undergo sulfonation.

  • Solutions:

    • Use a Milder Catalyst: Replace concentrated sulfuric acid with a non-oxidizing acid catalyst like p-toluenesulfonic acid (PTSA) or by bubbling dry HCl gas through the methanol.[14]

    • Lower the Temperature: Operate at the reflux temperature of methanol (approx. 65°C) and avoid excessive heating, which can accelerate decomposition pathways.

    • Alternative Methods: For sensitive substrates, consider converting the carboxylic acid to an acid chloride first (using SOCl₂ or (COCl)₂) and then reacting it with methanol. This is a non-equilibrium reaction that proceeds to completion under mild conditions.

Frequently Asked Questions (FAQs)

Q: Which primary synthetic route is generally recommended for higher yield and purity? A: Both routes are viable. The Sandmeyer-type pathway is often used but can suffer from inconsistent yields and safety concerns with the diazonium intermediate.[8][9] The modern copper-catalyzed cross-coupling route can be more reliable and higher-yielding, provided the reaction is properly optimized, though it may require more expensive reagents (catalysts, ligands).[6]

Q: What are the most critical safety precautions for this synthesis? A:

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry.[9] They should always be prepared in solution at low temperatures (0-5°C) and used immediately without isolation.

  • Thiol Reagents: Reagents like sodium thiomethoxide and dimethyl disulfide have extremely foul odors and are toxic. Always handle them in a well-ventilated fume hood.

  • Acids and Bromine: Handle concentrated acids (H₂SO₄) and any brominating agents with appropriate personal protective equipment (gloves, goggles, lab coat).

Q: What is the best method for purifying the final product, this compound? A: After an aqueous workup to remove the acid catalyst and excess methanol, the crude product is typically an oil or low-melting solid. The most common purification methods are:

  • Silica Gel Column Chromatography: Using a non-polar eluent system (e.g., hexanes/ethyl acetate) is effective for removing polar impurities and any remaining starting material.

  • Recrystallization: If the crude product is solid and of reasonable purity, recrystallization from a suitable solvent (e.g., methanol, ethanol, or a hexane/isopropanol mixture) can be an efficient final purification step.

Q: How can I confirm the structure and purity of my final product? A: A combination of standard analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the correct regiochemistry of the substituents on the aromatic ring.

  • Mass Spectrometry (LC-MS or GC-MS): To confirm the molecular weight and check for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approx. 1:1 ratio).[15]

  • Thin-Layer Chromatography (TLC): To assess the purity of the final product against the starting materials and crude mixture.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 5-bromo-2-(methylthio)benzoic acid
  • To a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-(methylthio)benzoic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 20-30 mL per gram of carboxylic acid) to act as both reactant and solvent.

  • Carefully add the acid catalyst, such as concentrated sulfuric acid (approx. 0.05 eq) or p-toluenesulfonic acid monohydrate (0.05 - 0.10 eq), to the stirred solution.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • After completion, cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude ester.

  • Purify the crude product by silica gel chromatography or recrystallization as needed.

References

Technical Support Center: Purification of Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 5-bromo-2-(methylthio)benzoate. This resource is designed for researchers, chemists, and professionals in drug development who are working with this compound and may encounter challenges in achieving the desired purity. Here, we will delve into the common issues, provide detailed troubleshooting advice, and present validated protocols to ensure the successful isolation of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered during the purification of this compound.

Q1: My crude NMR shows unreacted starting material, 2-bromo-4-fluorotoluene. How can I remove it?

A1: The presence of the starting material, 2-bromo-4-fluorotoluene, is a common issue. Due to its non-polar nature compared to the desired product, it can be effectively removed using column chromatography. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 5-10% ethyl acetate in hexanes), will allow the 2-bromo-4-fluorotoluene to elute first, followed by your product.

Q2: I have a significant amount of a byproduct that I suspect is the disulfide. How can I confirm and remove it?

A2: The formation of a disulfide byproduct, bis(2-carbomethoxy-4-bromophenyl) disulfide, can occur through oxidative coupling of the thiol intermediate. This byproduct is significantly less polar than the desired product. Confirmation can be achieved by mass spectrometry, looking for a peak corresponding to its molecular weight. Removal is best accomplished via column chromatography, as the disulfide will have a different retention factor (Rf) on a TLC plate than your product.

Q3: After quenching my reaction, I have an emulsion during the aqueous workup. What should I do?

A3: Emulsions are common when dealing with sulfur-containing compounds. To break the emulsion, you can try the following:

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, forcing the organic compounds into the organic layer.

  • Filtration: Pass the emulsified mixture through a pad of Celite or a plug of glass wool.

  • Patience: Sometimes, simply letting the mixture stand for an extended period can allow the layers to separate.

Q4: My final product has a yellow tint. Is this an impurity?

A4: A yellow coloration can indicate the presence of residual sulfur-containing impurities or oxidation products. While trace amounts may not significantly affect the purity as determined by NMR, for high-purity applications, further purification may be necessary. Recrystallization is often an effective method to remove colored impurities. A suitable solvent system can be determined through small-scale solubility tests (e.g., hexanes/ethyl acetate, ethanol, or methanol).

Q5: What is the best general approach for purifying this compound?

A5: A multi-step approach is often the most effective. Start with an aqueous workup to remove water-soluble impurities. Follow this with column chromatography on silica gel to separate the product from non-polar and closely related byproducts. If necessary, a final recrystallization can be performed to achieve high purity and remove any remaining trace impurities or color.

Detailed Purification Protocol

This section provides a step-by-step guide for the purification of this compound from a typical reaction mixture.

I. Aqueous Workup
  • Quench the Reaction: Carefully quench the reaction mixture by pouring it into a beaker containing ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a 1 L reaction volume).

  • Wash: Wash the combined organic layers sequentially with:

    • 1 M HCl (to remove any basic impurities)

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid)

    • Brine (to remove excess water and help prevent emulsions)

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

II. Flash Column Chromatography

This is the primary method for separating the target compound from byproducts.

Workflow for Flash Column Chromatography

cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Slurry Slurry on Silica Crude->Slurry Adsorb Load Load Slurry Slurry->Load Dry Load Pack Pack Column Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions (TLC) Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound via flash column chromatography.

Step-by-Step Procedure:

  • Prepare the Slurry: Dissolve the crude product in a minimal amount of dichloromethane and add a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder.

  • Pack the Column: Prepare a silica gel column using a slurry of silica in hexanes.

  • Load the Sample: Carefully add the dry-loaded sample to the top of the column.

  • Elution: Begin eluting with 100% hexanes. Gradually increase the polarity of the eluent by adding ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexanes.

  • Collect and Analyze Fractions: Collect fractions and monitor the elution by thin-layer chromatography (TLC). The desired product should have a distinct Rf value.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Compound Typical Elution Order Typical Rf (5% EtOAc/Hexanes)
2-bromo-4-fluorotoluene (Starting Material)1st~0.8
Disulfide Byproduct2nd~0.6
This compound 3rd ~0.4
Polar ImpuritiesLast<0.2
III. Recrystallization (Optional)

For achieving higher purity, recrystallization can be performed.

  • Solvent Selection: In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a hexanes/ethyl acetate mixture).

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Logical Relationship of Purification Steps

Start Crude Reaction Mixture Workup Aqueous Workup Removes Water-soluble impurities Start->Workup Chromatography Column Chromatography Separates based on Polarity Workup->Chromatography Recrystallization Recrystallization (Optional) Removes Trace impurities, color Chromatography->Recrystallization Final High-Purity Product Chromatography->Final If sufficiently pure Recrystallization->Final

Caption: Decision tree for the purification of this compound.

Technical Support Center: Cross-Coupling Reactions with Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are working with Methyl 5-bromo-2-(methylthio)benzoate and encountering challenges in their coupling reactions. As a substrate, this molecule presents unique difficulties, primarily due to the presence of the methylthio (suliur) group, which can interact with and deactivate common palladium catalysts.[1]

This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you overcome these challenges and achieve successful outcomes in your Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling endeavors.

Section 1: Initial Diagnosis & Common Failure Modes

When a cross-coupling reaction fails or gives poor results, a systematic approach to diagnosis is crucial. The flowchart below outlines a logical workflow to identify the root cause of the problem, starting from the most common and easily verifiable issues.

G Troubleshooting Workflow for Failed Cross-Coupling A Reaction Outcome? B No Reaction / Trace Conversion A->B No Conversion C Low Yield (<50%) A->C Low Yield D Complex Mixture / Side Products A->D Side Products E Check Reagent Integrity: - Starting Material Purity? - Boronic Acid/Ester Quality? - Solvent/Base Anhydrous & Degassed? B->E First, check reagents H Review Reaction Conditions: - Temperature Too Low/High? - Reaction Time Sufficient? - Base Strength Appropriate? C->H Check conditions J Identify Side Products (LCMS/NMR): - Debromination? - Homocoupling? - Protodeborylation? D->J Identify byproducts F Check Catalyst System: - Pre-catalyst Source & Age? - Ligand Integrity? - Correct Pd/Ligand Ratio? E->F If reagents are OK... G Issue Likely Catalyst Poisoning or Low Reactivity F->G If catalyst is OK... K Go to Section 2.2: 'Catalyst Poisoning' G->K H->G If conditions seem right... I Side Reaction Dominates L Go to Section 2.3: 'Side Product Formation' I->L J->I

Caption: Initial diagnostic workflow for troubleshooting.

Section 2: Deep Dive Troubleshooting (Question & Answer)

This section addresses specific, common problems in a detailed Q&A format.

Problem: No Reaction or Very Low Conversion

Q: My reaction shows only starting material, even after extended time and heating. What are the most fundamental things to check?

A: When there is a total lack of reactivity, the issue is almost always related to one of three areas: reagent integrity, catalyst activity, or improper reaction setup.

  • Reagent and Solvent Quality:

    • Starting Materials: Confirm the identity and purity of your this compound and your coupling partner (e.g., boronic acid) by NMR or LCMS. Impurities can sometimes inhibit catalysis.

    • Boronic Acid/Ester Stability: Boronic acids can dehydrate to form cyclic boroxine anhydrides or undergo protodeborylation, especially if impure or stored improperly.[2][3] Using freshly purchased reagents or converting the boronic acid to a more stable boronate ester (like a pinacol ester) can improve consistency.[2][4]

    • Solvent and Base: Ensure your solvents are anhydrous and have been rigorously degassed. Oxygen can oxidize the Pd(0) active catalyst and lead to homocoupling side products.[5] Use a freshly opened bottle of base or dry it thoroughly, as absorbed water can affect the reaction.[6]

  • Catalyst System Activation:

    • The active catalyst in most cross-coupling reactions is a Pd(0) species.[7][8][9] If you are using a Pd(II) pre-catalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[10] If this reduction fails, the reaction will not start.

    • Action: Consider switching to a modern, well-defined Pd(II) pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst) that is designed for reliable and rapid generation of the active Pd(0) catalyst.[5][7]

  • Reaction Setup:

    • Inert Atmosphere: Cross-coupling reactions must be set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[5] Ensure your flask was properly evacuated and backfilled (3x cycles is standard) and that all reagents were added under a positive pressure of inert gas.[5]

    • Degassing: Sparging the solvent with an inert gas for 15-20 minutes or using a freeze-pump-thaw technique (3x cycles) is critical for removing dissolved oxygen.[5][11]

Problem: Catalyst Poisoning by the Thioether Group

Q: I suspect the methylthio group on my substrate is killing the catalyst. What is the evidence for this, and how can I overcome it?

A: This is the most probable substrate-specific issue. Sulfur-containing functional groups, like thioethers, are well-known poisons for palladium catalysts.[1][12] The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.

Mitigation Strategies:

The key is to use a catalyst system where the desired steps of the catalytic cycle (oxidative addition, reductive elimination) are much faster than the rate of catalyst poisoning. This is typically achieved by selecting the right ligand.

  • Ligand Selection is Critical: The choice of phosphine ligand is the most important factor. You need a ligand that is both sterically bulky and highly electron-donating.

    • Causality: A bulky ligand sterically hinders the sulfur atom from accessing and binding to the palladium center. An electron-rich ligand accelerates the rate-determining steps of the catalytic cycle (especially oxidative addition and reductive elimination), helping the desired reaction outcompete the poisoning pathway.[8]

    • Recommended Ligands: Modern biarylphosphine ligands developed by groups like Buchwald and Hartwig are ideal. For sulfur-containing substrates, ligands such as SPhos, RuPhos, and XPhos are excellent starting points. N-heterocyclic carbenes (NHCs) like IPr can also be effective.[7][13]

  • Adjusting the Palladium-to-Ligand Ratio: For reactions involving potential catalyst poisons like amines or thioethers, it can be beneficial to use a slightly higher ligand-to-palladium ratio (e.g., 2.2:1 for bidentate or 4:1 for monodentate ligands) to ensure that the palladium center remains coordinated to the phosphine rather than the substrate's sulfur atom.[5]

Ligand ClassExample LigandsKey Features & Rationale for Thioether Substrates
Buchwald Biarylphosphines SPhos, RuPhos, XPhosHigh steric bulk and electron-donating ability. Promotes fast reductive elimination and shields the Pd center from the thioether. Often the first choice.
Ferrocenyl Phosphines dppf, Josiphos-typeGood general-purpose ligands with moderate bulk. Can be effective but may be more susceptible to poisoning than modern biarylphosphines.
N-Heterocyclic Carbenes (NHCs) IPr, IMesVery strong sigma-donors that form robust bonds with palladium.[7] Their strong binding can prevent displacement by the thioether.
Problem: Formation of Side Products

Q: My reaction works, but I get a low yield of the desired product along with significant amounts of side products. What are they and how do I stop them?

A: The two most common side products in this context are the dehalogenated starting material and homocoupling of the boronic acid partner.

  • Dehalogenation (Hydrodehalogenation):

    • Observation: You observe Methyl 2-(methylthio)benzoate as a major byproduct. This is where the bromine atom is replaced by a hydrogen.

    • Cause: This side reaction is often promoted by highly active catalyst systems, especially with electron-rich aryl halides.[14][15] It can arise from various pathways, including the presence of hydride sources in the reaction. Water, alcohols (if used as solvent), or even the base can sometimes act as hydride donors.[6][14]

    • Solutions:

      • Use Anhydrous Conditions: Rigorously dry your solvents and reagents. Avoid alcoholic solvents if possible.

      • Screen Bases: The choice of base can be critical.[16][17] Sometimes a weaker base (e.g., K₂CO₃, KF) can suppress dehalogenation compared to stronger bases (e.g., K₃PO₄, Cs₂CO₃).[3][18]

      • Optimize Ligand: The ligand choice affects the balance between the desired coupling and dehalogenation. Screening different bulky ligands is recommended.[14]

  • Homocoupling:

    • Observation: You see a biaryl product derived from two molecules of your boronic acid coupling partner.

    • Cause: This typically occurs when the transmetalation step is slow, often due to the presence of oxygen, which can facilitate the homocoupling pathway.[5][11]

    • Solutions:

      • Rigorous Degassing: This is the most effective solution. Ensure all dissolved oxygen is removed from your reaction mixture before adding the catalyst.[5]

      • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes be beneficial, but rigorous degassing is more important.[11]

Section 3: Optimized Protocol Example

This section provides a robust, step-by-step starting protocol for a Suzuki-Miyaura coupling reaction with this compound.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reagents & Equipment:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.3 eq)

  • RuPhos-G3-Pd Precatalyst (2 mol%)

  • RuPhos ligand (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Anhydrous, degassed Water

  • Schlenk flask or microwave vial with stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.3 eq), and finely ground K₃PO₄ (2.5 eq).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas. Repeat this cycle a total of three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive flow of inert gas, add the RuPhos-G3-Pd precatalyst (2 mol%) and additional RuPhos ligand (2 mol%). Note: The extra ligand helps prevent catalyst deactivation.[5]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 10:1 to 5:1 ratio, for a final reaction concentration of ~0.1 M) via syringe.

  • Degassing (Optional but Recommended): For maximum reproducibility, bubble argon through the stirred reaction mixture for an additional 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 2-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q: Is Suzuki-Miyaura the only option? What about other cross-coupling reactions like Buchwald-Hartwig amination? A: No, other reactions are possible, but they face the same core challenge of potential catalyst poisoning. The Buchwald-Hartwig amination, used to form C-N bonds, is highly relevant.[19] The principles for success are identical: use a modern catalyst system with a highly active, bulky, and electron-rich ligand (e.g., Josiphos, Buchwald's biarylphosphines) to promote the desired C-N coupling over catalyst deactivation.[20][21][22]

Q: How do I choose the right base for my reaction? A: The base plays a crucial role, primarily by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[16][17][18][23]

  • Strong Bases (K₃PO₄, Cs₂CO₃): Generally promote faster reactions and are good for less reactive coupling partners. However, they can increase the rate of side reactions like dehalogenation or hydrolysis of sensitive functional groups (like your methyl ester).

  • Weaker Bases (K₂CO₃, Na₂CO₃): Often used in aqueous solvent mixtures. They are a good starting point if your substrate is base-sensitive.

  • Fluoride Sources (KF, CsF): Can be effective, especially in anhydrous conditions, and may prevent ester hydrolysis.[3][18] The optimal base often needs to be determined empirically for a specific substrate combination.

Q: What does the general catalytic cycle look like, and where does the thioether interfere? A: The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura reaction and highlights the potential point of catalyst deactivation.

G Suzuki-Miyaura Catalytic Cycle & Thioether Poisoning cluster_cycle Productive Catalytic Cycle cluster_poison Deactivation Pathway A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-X) A->B + Ar-X I [Pd(0)L₂(S-R)] (Inactive Complex) A->I Coordination by Sulfur C Ar-Pd(II)-X(L₂) (Palladacycle) B->C D Transmetalation (Ar'-B(OR)₂ + Base) C->D + Ar'-B(OR)₂ E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' (Desired Product) F->G H R-S-Me (Thioether Substrate) H->I

Caption: Suzuki-Miyaura cycle and catalyst poisoning pathway.

The thioether can coordinate to the active Pd(0) catalyst at any point, but especially to the electron-rich, coordinatively unsaturated Pd(0) species, forming a stable off-cycle complex and removing the catalyst from the productive cycle.

References

identifying degradation products of Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-bromo-2-(methylthio)benzoate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, analyzing, and understanding the stability of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound has three primary functional groups susceptible to degradation: the thioether, the ester, and the aryl-bromide bond. Therefore, the principal degradation pathways are:

  • Oxidation: The thioether moiety is susceptible to oxidation, which typically occurs in a stepwise manner. The initial oxidation product is the corresponding sulfoxide (Methyl 5-bromo-2-(methylsulfinyl)benzoate). With a stronger oxidizing agent or prolonged exposure, further oxidation can occur to form the sulfone (Methyl 5-bromo-2-(methylsulfonyl)benzoate). Common laboratory oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) can facilitate this transformation.[1][2][3] While H₂O₂ is a common oxidant, its reaction with thioethers can be slow under physiological conditions; other reactive oxygen species like hypochlorite can induce oxidation much more rapidly.[4][5]

  • Hydrolysis: The methyl ester group can be hydrolyzed under either acidic or basic conditions. This reaction cleaves the ester bond, yielding 5-bromo-2-(methylthio)benzoic acid and methanol. This is a common degradation pathway if the compound is exposed to aqueous environments with a non-neutral pH.

  • Photodegradation/Reductive Debromination: The carbon-bromine (C-Br) bond on the aromatic ring can be cleaved under certain conditions. Exposure to UV light (photodegradation) or the presence of certain reducing agents can lead to reductive debromination , resulting in the formation of Methyl 2-(methylthio)benzoate .[6][7][8] This process involves the replacement of the bromine atom with a hydrogen atom.

Diagram: Primary Degradation Pathways

cluster_oxidation Oxidation parent This compound sulfoxide Methyl 5-bromo-2-(methylsulfinyl)benzoate (Sulfoxide) parent->sulfoxide + [O] hydrolysis 5-bromo-2-(methylthio)benzoic acid (Hydrolysis Product) parent->hydrolysis + H₂O (Acid/Base) debromination Methyl 2-(methylthio)benzoate (Debromination Product) parent->debromination + [H] (e.g., UV light) sulfone Methyl 5-bromo-2-(methylsulfonyl)benzoate (Sulfone) sulfoxide->sulfone Further Oxidation

Caption: Major degradation routes for this compound.

Q2: During HPLC analysis of my sample, I'm observing a new, more polar peak that elutes earlier than the parent compound. What is it likely to be?

A2: An earlier-eluting, more polar peak on a reverse-phase HPLC column is most likely the hydrolysis product, 5-bromo-2-(methylthio)benzoic acid . The conversion of the methyl ester to a carboxylic acid significantly increases the compound's polarity, causing it to have a shorter retention time. This is a common issue if samples are prepared in aqueous mobile phases, especially at non-neutral pH, and left in the autosampler for extended periods. To confirm, you can spike your sample with a synthesized standard of the carboxylic acid or analyze the peak fraction by LC-MS to check for the expected molecular weight.

Q3: My LC-MS analysis shows unexpected peaks with m/z values of +16 and +32 relative to my parent compound. What do these correspond to?

A3: These mass shifts are classic indicators of oxidation.

  • A +16 Da shift corresponds to the addition of a single oxygen atom, forming the sulfoxide (Methyl 5-bromo-2-(methylsulfinyl)benzoate).

  • A +32 Da shift corresponds to the addition of two oxygen atoms, forming the sulfone (Methyl 5-bromo-2-(methylsulfonyl)benzoate).

This type of degradation can occur during storage if the sample is exposed to air (auto-oxidation) or trace peroxides in solvents like THF or diethyl ether. It is a very common pathway for thioether-containing compounds.[2][4]

Q4: How can I minimize the degradation of this compound during storage and handling?

A4: To ensure the stability and integrity of your compound, follow these best practices:

  • Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is recommended for long-term storage). Protect it from light by using an amber vial or storing it in the dark.

  • Solvent Selection: For preparing stock solutions, use high-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile). Avoid using solvents known to form peroxides.

  • pH Control: When preparing aqueous solutions for experiments, use buffered systems to maintain a neutral pH (around 7.0-7.4) to minimize ester hydrolysis.

  • Handling: Prepare solutions fresh whenever possible. If you must store solutions, keep them at low temperatures and for the shortest duration possible. When working with the compound, avoid prolonged exposure to ambient light and air.

Troubleshooting Guide

Observed Issue / Symptom Potential Cause(s) Recommended Action(s) & Investigation
Appearance of a new, early-eluting peak in reverse-phase HPLC. Ester Hydrolysis: The sample may have been exposed to acidic or basic conditions, or stored in an aqueous solution for too long.1. Analyze by LC-MS: Confirm if the peak's mass corresponds to 5-bromo-2-(methylthio)benzoic acid. 2. Control pH: Prepare samples fresh in a neutral, buffered mobile phase or an aprotic organic solvent. 3. Use a Cooled Autosampler: If available, set the autosampler temperature to 4-10°C to slow degradation.
Mass spectrometry shows peaks at M+16 and M+32. Thioether Oxidation: The compound has been oxidized to its sulfoxide (M+16) and/or sulfone (M+32) forms.1. Inert Storage: Ensure the solid sample and solutions are stored under an inert atmosphere (N₂ or Ar). 2. Use Fresh Solvents: Use freshly opened or peroxide-free solvents for sample preparation. 3. Antioxidants: For some applications, adding a small amount of an antioxidant like BHT may be considered, but check for compatibility with your experiment.
Loss of isotopic pattern for bromine in MS; new peak appears at M-79/81. Reductive Debromination: The C-Br bond has been cleaved, and the bromine has been replaced by hydrogen.1. Protect from Light: Store samples in amber vials and minimize exposure to direct sunlight or UV lamps in the lab. 2. Check Reagents: Ensure that no unintended reducing agents (e.g., certain metal catalysts, borohydrides) have contaminated the sample.[6]
Broad or disappearing NMR signals. Paramagnetic Impurities: Trace metals from synthesis or handling can cause signal broadening. Sample Degradation: A mixture of degrading species can result in a complex and poorly resolved spectrum.1. Filter Sample: Pass the NMR sample through a small plug of celite or silica to remove paramagnetic species. 2. Re-purify: If degradation is suspected, re-purify a portion of the material using flash chromatography or recrystallization. 3. Acquire Freshly: Prepare a new NMR sample from solid material immediately before analysis.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol is designed to separate the parent compound from its primary degradation products.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    20.0 10 90
    25.0 10 90
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Acetonitrile or a 50:50 Acetonitrile:Water mixture to a concentration of ~0.5 mg/mL.

Causality: The acidic mobile phase (formic acid) ensures good peak shape for the carboxylic acid hydrolysis product. The gradient elution allows for the separation of the highly polar hydrolysis product from the less polar parent compound and the even less polar debrominated impurity. The oxidation products (sulfoxide and sulfone) will also have distinct retention times, typically eluting between the hydrolysis product and the parent compound.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to definitively identify potential degradation products and validate the stability-indicating nature of your analytical methods.

Diagram: Forced Degradation Workflow

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare 5 Solutions of This compound (~1 mg/mL in ACN:Water) acid Acid Hydrolysis Add 0.1 M HCl Heat at 60°C base Base Hydrolysis Add 0.1 M NaOH Heat at 60°C oxidative Oxidative Add 3% H₂O₂ Room Temp photolytic Photolytic Expose to UV Light (e.g., 254 nm) control Control No Stressor Added quench Neutralize/Quench Reactions at Time Points (e.g., 2, 8, 24 hrs) acid->quench base->quench oxidative->quench photolytic->quench control->quench analyze Analyze All Samples by LC-MS and HPLC-UV quench->analyze identify Identify Degradants (Match Peaks and Masses) analyze->identify

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare Stock Solution: Create a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Set Up Stress Conditions: For each condition, dilute the stock solution with the stressor solution.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Photolytic Degradation: Place a solution of the compound (in a quartz cuvette or vial) in a photostability chamber and expose it to UV light.

    • Control: Mix 1 mL of stock with 1 mL of water. Keep alongside the other samples.

  • Sampling: Take aliquots from each condition at specified time points (e.g., 2, 8, 24 hours).

  • Quenching: For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including the control, using the HPLC-UV (Protocol 1) and a compatible LC-MS method to correlate peaks with molecular masses.

Trustworthiness: This self-validating system works because you are intentionally creating the degradation products. The control sample ensures that any observed changes in the stressed samples are due to the applied stressor and not to ambient conditions. By analyzing the samples with both UV and MS detectors, you can confidently assign the identity of each new peak that appears, confirming the degradation pathways.

References

common impurities found in commercial Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-2-(methylthio)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their experimental workflows. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address common purity-related issues encountered during its use. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial this compound?

A1: Commercial grades of this compound typically have a purity of 96% or higher as specified by various suppliers.[1] However, the nature and percentage of impurities can vary between batches and manufacturers. It is crucial to consult the Certificate of Analysis (CoA) for the specific lot you are using.

Q2: I see some unexpected peaks in the 1H NMR spectrum of my sample. What could they be?

A2: Unexpected peaks in the 1H NMR spectrum often correspond to isomeric impurities or residual starting materials. The most common culprits are regioisomers formed during the synthesis of the benzoic acid precursor. Specifically, you may be observing signals from Methyl 3-bromo-2-(methylthio)benzoate or the regioisomer Methyl 2-bromo-5-(methylthio)benzoate . Residual starting materials like 5-bromo-2-fluorobenzoic acid or its methyl ester could also be present.

Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

A3: Yes, impurities can significantly impact reaction outcomes. Isomeric impurities may have different reactivity profiles, leading to the formation of undesired side products. For instance, if your downstream application involves selective functionalization at a specific position, the presence of regioisomers will likely result in a mixture of products that can be challenging to separate. Residual starting materials or byproducts could also interfere with catalysts or reagents in your reaction.

Troubleshooting Guide: Common Impurities and Their Origins

The primary impurities found in commercial this compound are process-related, arising from the multi-step synthesis. Understanding the synthetic route is key to diagnosing purity issues. A probable synthetic pathway involves the bromination of a 2-substituted benzoic acid, followed by esterification and nucleophilic aromatic substitution (SNAr) to introduce the methylthio group.

Synthesis and Impurity Formation cluster_0 Precursor Synthesis cluster_1 Esterification & SNAr 2-Fluorobenzoic_acid 2-Fluorobenzoic Acid Bromination Bromination 2-Fluorobenzoic_acid->Bromination 5-Bromo-2-fluorobenzoic_acid 5-Bromo-2-fluorobenzoic Acid (Precursor) Bromination->5-Bromo-2-fluorobenzoic_acid 3-Bromo_Isomer 3-Bromo-2-fluorobenzoic Acid (Isomeric Impurity) Bromination->3-Bromo_Isomer Esterification Esterification 5-Bromo-2-fluorobenzoic_acid->Esterification 3-Bromo_Isomer->Esterification Methyl_5-bromo-2-fluorobenzoate Methyl 5-bromo-2-fluorobenzoate Esterification->Methyl_5-bromo-2-fluorobenzoate SNAr SNAr with NaSMe Esterification->SNAr Isomeric Ester Methyl_5-bromo-2-fluorobenzoate->SNAr Target_Molecule This compound SNAr->Target_Molecule Isomeric_Impurity_Final Methyl 3-bromo-2-(methylthio)benzoate SNAr->Isomeric_Impurity_Final Overreaction_Byproduct Bis(5-carbomethoxy-4-bromophenyl) sulfide (Potential Byproduct) SNAr->Overreaction_Byproduct

Caption: Synthetic pathway and impurity formation.

Issue 1: Presence of Isomeric Impurities
  • Identification: The most prevalent impurities are often isomers of the target compound. These can be challenging to distinguish by mass spectrometry alone but can often be identified by careful analysis of 1H and 13C NMR spectra, where differences in the aromatic region coupling patterns and chemical shifts will be apparent.

  • Root Cause: The bromination of 2-substituted benzoic acids, a key step in the synthesis of the precursor, is often not perfectly regioselective. For instance, the bromination of 2-methylbenzoic acid can yield a mixture of the desired 5-bromo isomer and the undesired 3-bromo isomer.[2] This mixture of precursors, if not carefully purified, will be carried through the subsequent esterification and nucleophilic aromatic substitution steps, resulting in a final product contaminated with the corresponding isomeric impurity.

  • Troubleshooting and Resolution:

    • Analytical Confirmation:

      • NMR Spectroscopy: Acquire high-resolution 1H NMR spectra. Look for additional sets of aromatic signals that do not correspond to the main product. 2D NMR techniques like COSY and HMBC can help in assigning the structures of the impurities.

      • LC-MS/MS: Develop a high-resolution liquid chromatography method to separate the isomers. While they have the same mass, their different polarities may allow for chromatographic separation.

    • Purification:

      • Column Chromatography: Flash column chromatography on silica gel is often effective for separating isomers. A gradient elution with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) should be optimized.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may selectively crystallize the desired isomer, leaving the impurity in the mother liquor.

Issue 2: Residual Starting Materials and Reagents
  • Identification: The presence of unreacted starting materials such as 5-bromo-2-fluorobenzoic acid , its methyl ester, or residual reagents from the esterification or SNAr steps. These can be detected by LC-MS (looking for the corresponding molecular ions) or NMR.

  • Root Cause: Incomplete reactions or inadequate work-up and purification procedures during the manufacturing process can lead to the carryover of starting materials and reagents into the final product.

  • Troubleshooting and Resolution:

    • Analytical Confirmation:

      • LC-MS: Screen for the molecular weights of potential starting materials and their simple derivatives.

      • GC-MS: This technique is suitable for identifying volatile and semi-volatile impurities.

    • Purification:

      • Aqueous Wash: If residual acidic starting materials like 5-bromo-2-fluorobenzoic acid are present, washing a solution of the product in an organic solvent with a mild aqueous base (e.g., sodium bicarbonate solution) can effectively remove them.

      • Solvent Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble but the impurities are soluble can be an effective purification method.

Issue 3: Byproducts from Side Reactions
  • Identification: The formation of unexpected molecules due to side reactions. A potential byproduct from the SNAr reaction is the formation of a thioether where the sulfur atom has displaced the halogen on two molecules of the starting material, leading to a diaryl sulfide. Another possibility is the oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group, although this is less likely under standard SNAr conditions.

  • Root Cause: Side reactions can occur if the reaction conditions (temperature, stoichiometry of reagents) are not carefully controlled. For example, if the sodium thiomethoxide is not used in the correct stoichiometric amount or if the temperature is too high, side reactions may become more prevalent.

  • Troubleshooting and Resolution:

    • Analytical Confirmation:

      • LC-MS: This is the most powerful tool for identifying unknown byproducts. The molecular weight of the unexpected peak can provide clues to its structure.

    • Purification:

      • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography can be used to isolate the desired product from closely related byproducts.

      • Column Chromatography: As with isomeric impurities, column chromatography is a primary tool for removing byproducts with different polarities.

Summary of Potential Impurities

Impurity NameChemical StructureLikely OriginRecommended Analytical Technique
Methyl 3-bromo-2-(methylthio)benzoate IsomerBromination of precursor1H NMR, LC-MS
Methyl 2-bromo-5-(methylthio)benzoate RegioisomerSynthesis of precursor1H NMR, LC-MS
5-Bromo-2-fluorobenzoic acid Starting MaterialIncomplete esterification/SNArLC-MS, Aqueous base wash
Methyl 5-bromo-2-fluorobenzoate Starting MaterialIncomplete SNAr reactionGC-MS, LC-MS
Dimethyl disulfide Reagent-relatedSide reaction of NaSMeGC-MS
Bis(5-carbomethoxy-4-bromophenyl) sulfide ByproductOverreaction in SNArLC-MS

Experimental Protocols

Protocol 1: 1H NMR Analysis for Isomeric Impurities
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of deuterated chloroform (CDCl3) or another suitable deuterated solvent.

  • Data Acquisition: Acquire a 1H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate all peaks. The aromatic region (typically 7.0-8.0 ppm) is of primary interest.

    • The desired product, this compound, will show a specific splitting pattern for the three aromatic protons.

    • Look for minor sets of aromatic signals with different splitting patterns or chemical shifts, which may indicate the presence of isomeric impurities.

    • The methyl ester and methylthio singlets (around 3.9 ppm and 2.5 ppm, respectively) may also show minor accompanying peaks if isomers are present.

Protocol 2: LC-MS Method for General Purity Assessment
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 10-50 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion of this compound ([M+H]+ at m/z 261/263 due to bromine isotopes).

    • Search for other peaks in the chromatogram and analyze their mass spectra to identify potential impurities based on their molecular weights.

References

how to remove starting material from Methyl 5-bromo-2-(methylthio)benzoate product

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-bromo-2-(methylthio)benzoate. Here, we address common challenges encountered in removing starting materials from the final product, providing both quick-reference FAQs and in-depth troubleshooting guides. Our focus is on delivering practical, field-proven insights grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: I've completed the synthesis of this compound, but my NMR analysis shows the presence of a significant impurity. What is the likely starting material I need to remove?

A1: Based on common synthetic routes for analogous compounds, the most probable starting material impurity is 5-bromo-2-(methylthio)benzoic acid . This is the carboxylic acid precursor to your target methyl ester. The presence of a broad singlet in your ¹H NMR spectrum, typically downfield, could be indicative of the acidic proton of this carboxylic acid.

Q2: What is the fundamental difference in chemical properties between my product and the likely starting material that I can exploit for purification?

A2: The key difference lies in their acidity. Your product, this compound, is a neutral ester. In contrast, the starting material, 5-bromo-2-(methylthio)benzoic acid, is acidic due to its carboxylic acid functional group. This difference in acidity allows for selective separation through techniques like liquid-liquid extraction with a basic aqueous solution. Additionally, the carboxylic acid is significantly more polar than the ester, which is the basis for separation by chromatography.[1][2]

Q3: I need a quick and effective method to remove the acidic starting material. What do you recommend as a first-pass purification strategy?

A3: For a rapid and efficient removal of the acidic starting material, we recommend an acid-base liquid-liquid extraction . This technique leverages the acidic nature of the starting material to selectively move it into an aqueous phase, leaving your neutral ester product in the organic phase.[3] This method is often sufficient to significantly improve the purity of your product before proceeding to more rigorous purification steps if necessary.

Q4: My initial purification attempt by liquid-liquid extraction still leaves some starting material. What is the next logical purification step?

A4: If liquid-liquid extraction does not yield a product of sufficient purity, silica gel column chromatography is the recommended next step.[4][5] This technique separates compounds based on their polarity. The significant difference in polarity between the ester product and the carboxylic acid starting material allows for excellent separation on a silica gel column.

In-Depth Troubleshooting Guides

Guide 1: Purification via Liquid-Liquid Extraction

This method is a primary and highly effective technique for removing acidic impurities from a neutral organic compound.

Causality of Experimental Choices: The underlying principle is the conversion of the acidic starting material into its water-soluble salt by reaction with a base. This salt will then preferentially partition into the aqueous phase, while the neutral, less polar ester product remains in the organic phase.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is highly soluble and which is immiscible with water. Dichloromethane (DCM) or ethyl acetate are common choices.

  • Aqueous Wash (Base): Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (especially with bicarbonate, which generates CO₂).

  • Phase Separation: Allow the layers to separate. The top layer will typically be the organic phase (this depends on the solvent density relative to water). Drain the lower aqueous layer.

  • Repeat: Repeat the aqueous wash (steps 2-4) one to two more times to ensure complete removal of the acidic starting material.

  • Neutral Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution). This helps to remove any residual water from the organic phase.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.

Self-Validation: To confirm the removal of the acidic starting material, you can take a small aliquot of the organic layer before and after the extraction, spot them on a TLC plate, and run it in a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The spot corresponding to the carboxylic acid should be absent or significantly diminished in the post-extraction sample.[1]

.dot

cluster_0 Liquid-Liquid Extraction Workflow start Crude Product in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO₃) start->add_base shake Shake and Vent add_base->shake separate Separate Aqueous and Organic Layers shake->separate repeat_wash Repeat Aqueous Wash (2x) separate->repeat_wash Organic Layer waste waste separate->waste Aqueous Layer (contains starting material salt) brine_wash Wash with Brine repeat_wash->brine_wash dry Dry Organic Layer (e.g., MgSO₄) brine_wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Caption: Workflow for Liquid-Liquid Extraction.

Guide 2: Purification via Silica Gel Column Chromatography

This technique is ideal when a higher degree of purity is required or when other neutral impurities are present.

Causality of Experimental Choices: Silica gel is a polar stationary phase. Compounds with higher polarity will interact more strongly with the silica gel and thus move down the column more slowly. The less polar ester product will elute faster than the more polar carboxylic acid starting material.[4][5]

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture where the product has an Rf value of approximately 0.3-0.4, and there is good separation from the starting material spot (which will have a lower Rf). A good starting point for this system is a mixture of hexanes and ethyl acetate.[1]

Compound Type Polarity Expected Rf Value
This compound (Product)Less PolarHigher
5-bromo-2-(methylthio)benzoic acid (Starting Material)More PolarLower
  • Column Packing:

    • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the solvent flows through the column.

    • Monitor the fractions by TLC to determine which ones contain your purified product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Self-Validation: The purity of the combined fractions should be confirmed by analytical techniques such as NMR or LC-MS to ensure the absence of the starting material and other impurities.

.dot

cluster_1 Column Chromatography Workflow tlc TLC Analysis to Determine Eluent pack Pack Silica Gel Column tlc->pack load Load Crude Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate combine->concentrate product Purified Product concentrate->product

Caption: Workflow for Column Chromatography.

Guide 3: Purification via Recrystallization

If your product is a solid at room temperature, recrystallization can be an excellent final purification step to obtain highly pure, crystalline material.

Causality of Experimental Choices: Recrystallization works on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when it is cold. Impurities, ideally, will either be insoluble in the hot solvent or remain soluble in the cold solvent.

Experimental Protocol:

  • Solvent Screening:

    • Place a small amount of your crude product in several test tubes.

    • Add a small amount of different solvents to each tube.

    • Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show solubility. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool. The best solvent will result in the formation of crystals.

Common Solvents for Aromatic Esters
Ethanol
Methanol[6]
Isopropanol
Hexanes/Ethyl Acetate mixture[7]
Toluene
  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly.

Self-Validation: The purity of the recrystallized product can be assessed by its sharp melting point and by analytical techniques like NMR or HPLC.

.dot

cluster_2 Recrystallization Workflow dissolve Dissolve Crude Product in Minimum Hot Solvent cool Cool Slowly to Room Temperature dissolve->cool crystallize Induce Crystallization (if needed) cool->crystallize filter Collect Crystals by Vacuum Filtration crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Pure Crystalline Product dry->product

Caption: Workflow for Recrystallization.

References

stability of Methyl 5-bromo-2-(methylthio)benzoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-bromo-2-(methylthio)benzoate (CAS 929000-14-6).[1] This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions.

Troubleshooting & FAQs

This section addresses common questions and concerns regarding the stability of this compound, focusing on the two primary reactive sites: the methyl ester and the methylthio (thioether) group .

Q1: What are the primary stability concerns for this compound?

A1: The two main points of chemical instability are the methyl ester and the methylthio groups.

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which cleaves the ester back to a carboxylic acid (or its carboxylate salt) and methanol.[2][3][4]

  • Thioether Oxidation: The methylthio group is generally stable but can be oxidized to a sulfoxide and subsequently to a sulfone, particularly in the presence of oxidizing agents.[5]

These potential degradation pathways are visualized in the diagram below.

digraph "Degradation_Pathways" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; acid_prod [label="5-Bromo-2-(methylthio)benzoic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base_prod [label="Sodium 5-bromo-2-(methylthio)benzoate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sulfoxide [label="Methyl 5-bromo-2-(methylsulfinyl)benzoate\n(Sulfoxide)", fillcolor="#FBBC05", fontcolor="#202124"]; sulfone [label="Methyl 5-bromo-2-(methylsulfonyl)benzoate\n(Sulfone)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> acid_prod [label=" H+ / H₂O\n(Acid Hydrolysis, Reversible)", color="#4285F4"]; start -> base_prod [label=" NaOH / H₂O\n(Saponification, Irreversible)", color="#4285F4"]; start -> sulfoxide [label=" [O]\n(Mild Oxidation)", color="#34A853"]; sulfoxide -> sulfone [label=" [O]\n(Strong Oxidation)", color="#34A853"]; }

Figure 1. Potential degradation pathways for this compound.

Q2: My reaction requires acidic conditions. Is my compound stable?

A2: Stability in acidic conditions depends on the strength of the acid, temperature, and reaction time.

  • Mechanism: Acid-catalyzed hydrolysis is an equilibrium reaction.[3][6] The ester is first protonated, making it more susceptible to nucleophilic attack by water. To minimize degradation, it is crucial to limit the amount of water in the reaction.[2]

  • Causality: Using a large excess of water will push the equilibrium toward the formation of the carboxylic acid and methanol, leading to significant degradation of your starting material.[2][3]

  • Field Insight: For reactions requiring anhydrous acidic conditions (e.g., using HCl in dioxane), the compound is generally stable. However, if using aqueous acids (e.g., dilute HCl or H₂SO₄), especially with heating, you should expect some degree of hydrolysis. It is advisable to run a small-scale stability test under your specific reaction conditions.

Q3: I need to run a reaction under basic conditions. What should I watch out for?

A3: The compound is highly susceptible to degradation under basic conditions.

  • Mechanism: Base-catalyzed ester hydrolysis, also known as saponification, is an irreversible process.[6][7] Hydroxide ions directly attack the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[6][7]

  • Causality: Because this reaction is irreversible, even catalytic amounts of a strong base (like NaOH or KOH) in the presence of water can lead to complete conversion of the ester to the corresponding carboxylate salt over time, especially with heating.[8][9]

  • Field Insight: If your protocol requires a base, consider using non-nucleophilic, hindered bases (e.g., DBU, DIPEA) if compatible with your reaction chemistry. If aqueous bases are unavoidable, use the mildest conditions possible (lowest temperature, shortest reaction time) and be aware that your product may be the carboxylate salt, which will require an acidic workup to protonate back to the carboxylic acid.[8]

Q4: How can I tell if my compound has degraded?

A4: Degradation can be monitored using standard analytical techniques.

  • Thin-Layer Chromatography (TLC): This is a quick method to check for the presence of new, more polar spots. The hydrolyzed carboxylic acid product will have a much lower Rf value (it will stick to the silica gel more) than the starting ester.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. Degradation will appear as new peaks, typically with different retention times. The carboxylic acid will usually have a shorter retention time on a reverse-phase column (e.g., C18).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for identifying degradation products by their mass-to-charge ratio. You can specifically look for the masses of the expected hydrolyzed and oxidized products.

Q5: Can the methylthio group cause problems?

A5: While generally less reactive than the ester, the methylthio group can be problematic under specific conditions.

  • Oxidation: Thioethers can be oxidized to sulfoxides and sulfones.[5] This is a concern if your reaction conditions involve known oxidizing agents (e.g., hydrogen peroxide, peroxy acids, ozone).[10][11] Even exposure to air over long periods can cause slow oxidation, though this is less common for aromatic thioethers.[12]

  • Lewis Acids: Strong Lewis acids can coordinate to the sulfur atom, potentially altering the reactivity of the molecule or leading to undesired side reactions.

  • Field Insight: The thioether is generally stable to typical acidic and basic hydrolytic conditions. The primary concern is unintended oxidation. If your reaction involves reagents with oxidative potential, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]

Summary of Stability and Handling
ConditionPrimary RiskSeverityRecommended Precautions
Strong Acid (aq), Heat Ester HydrolysisHighAvoid if possible. Use minimal water. Monitor reaction closely by TLC/HPLC.
Mild Acid (aq), RT Ester HydrolysisLow to ModerateUse shortest possible reaction time. Consider running a control experiment.
Anhydrous Acid Minimal DegradationLowGenerally safe. Ensure reagents and solvents are anhydrous.
Strong Base (aq), Heat Saponification (Irreversible)Very HighAvoid. If necessary, expect full conversion to the carboxylate salt.[6][7]
Mild Base (aq), RT Saponification (Irreversible)Moderate to HighUse with caution. Saponification will still occur, just more slowly.
Oxidizing Agents Thioether OxidationModerate to HighAvoid. Run reactions under an inert atmosphere if oxidizing species may be present.
Long-term Storage Slow Oxidation/HydrolysisLowStore in a cool, dark, dry place under an inert atmosphere for maximum shelf life.

Experimental Protocols

Protocol: Stability Test of this compound

This protocol provides a framework for testing the stability of your compound under your specific experimental conditions.

Objective: To determine the extent of degradation (hydrolysis or oxidation) of the title compound under proposed acidic or basic reaction conditions.

Materials:

  • This compound

  • Your proposed solvent system

  • Your proposed acid or base

  • Internal standard (e.g., naphthalene, dodecane - must be stable under reaction conditions and not co-elute)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vials, TLC plates, HPLC or LC-MS system

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Figure 2. Workflow for the stability testing protocol.

Methodology:

  • Prepare a Stock Solution: Accurately weigh ~26 mg (0.1 mmol) of this compound and a known amount of your internal standard into a vial. Dissolve in a known volume of your reaction solvent (e.g., 10 mL).

  • Set Up Test Vials:

    • Control Vial: Transfer 1 mL of the stock solution to a clean vial.

    • Test Vial (Acidic/Basic): Transfer 1 mL of the stock solution to a second vial. Add the amount of acid or base you plan to use in your experiment.

  • Reaction: Stir both vials under the same conditions (temperature, time) as your planned experiment.

  • Workup:

    • Cool the reactions to room temperature.

    • For the acidic vial: Quench by carefully adding a saturated sodium bicarbonate solution until bubbling ceases.

    • For the basic vial: Quench by adding 1N HCl until the solution is acidic (pH ~2-3).

    • Extract each aqueous mixture with ethyl acetate (2 x 2 mL).

    • Combine the organic layers for each sample, wash with brine (1 x 2 mL), dry over anhydrous sodium sulfate, and filter.

  • Analysis:

    • TLC: Spot the control and test samples on the same TLC plate. Elute with an appropriate solvent system (e.g., 4:1 Hexanes:Ethyl Acetate). Visualize under UV light. Look for new, lower Rf spots in the test lane.

    • HPLC/LC-MS: Dilute a small aliquot of each worked-up sample and inject it into the instrument. Compare the chromatograms. Quantify the amount of remaining starting material in the test sample relative to the control by comparing its peak area to the internal standard's peak area.

Interpretation: A significant decrease in the starting material peak in the test sample compared to the control indicates instability under your chosen conditions. The appearance of new peaks corresponding to the mass of the hydrolyzed or oxidized product confirms the degradation pathway.

References

Technical Support Center: Alternative Solvents for Reactions Involving Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 5-bromo-2-(methylthio)benzoate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of alternative, greener solvents for common reactions involving this versatile building block. Our goal is to help you develop more sustainable, safer, and efficient synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions where this compound is used, and what are the conventional solvents?

A1: this compound is a valuable intermediate primarily used in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

  • Suzuki-Miyaura Coupling: To form a new carbon-carbon bond at the C5 position, this reaction is widely used to synthesize biaryl compounds.[1][2] Conventional solvents include 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF).[2]

  • Sonogashira Coupling: This reaction introduces an alkyne group at the C5 position, which is useful for creating more complex molecular architectures.[3] Traditional solvents are similar to those used in Suzuki-Miyaura coupling, often in the presence of an amine base.[3]

  • Buchwald-Hartwig Amination: This method is employed to form a carbon-nitrogen bond at the C5 position, introducing a variety of amine functionalities.[4][5] Toluene, dioxane, and THF are commonly used solvents.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): The methylthio group at the C2 position can be displaced by a variety of nucleophiles, such as thiols, amines, or alkoxides, particularly if the aromatic ring is further activated.[8] Dipolar aprotic solvents like DMSO, DMF, and NMP are typically favored for these reactions.[9]

Q2: Why should I consider alternative solvents for my reactions with this compound?

A2: Many conventional solvents pose significant environmental, health, and safety risks.[10][11] Solvents like DMF and NMP are under increasing regulatory scrutiny due to their reproductive toxicity.[4][11] Furthermore, chlorinated solvents are often toxic and harmful to the ozone layer.[12] Green chemistry principles encourage the use of safer, more sustainable alternatives that are ideally derived from renewable feedstocks, biodegradable, and have a lower environmental impact.[10][13] Adopting greener solvents can also lead to economic benefits through reduced waste disposal costs and safer handling procedures.[14]

Q3: What are some recommended green solvent alternatives for palladium-catalyzed cross-coupling reactions of this compound?

A3: Several greener solvents have emerged as excellent alternatives to traditional ones in cross-coupling reactions.

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a great substitute for THF.[15] It has a higher boiling point, lower water miscibility which simplifies work-up, and is less prone to peroxide formation than THF.[1] It has been successfully used in Suzuki-Miyaura and Buchwald-Hartwig reactions.[6][16]

  • Cyclopentyl Methyl Ether (CPME): CPME is a hydrophobic ether solvent with a high boiling point and low peroxide formation tendency, making it a safer alternative to THF and dioxane.[15][17] It is stable under both acidic and basic conditions and is effective in Suzuki-Miyaura and Buchwald-Hartwig reactions.[16][17] Its hydrophobicity often allows for a straightforward aqueous work-up.[17]

  • γ-Valerolactone (GVL): GVL is a biomass-derived, biodegradable solvent that can replace polar aprotic solvents like DMF and NMP in cross-coupling reactions.[10][18] It has been successfully used in Hiyama and Sonogashira reactions.[10][19]

  • Cyrene™ (Dihydrolevoglucosenone): Derived from cellulose, Cyrene™ is a biodegradable, dipolar aprotic solvent positioned as a safer alternative to DMF and NMP.[4][20] It has been employed in Suzuki-Miyaura and Sonogashira couplings.[11][20] However, its high viscosity and reactivity with strong bases require careful consideration.[11][20]

Q4: Can I use water as a solvent for these reactions?

A4: Yes, water is considered the ultimate green solvent due to its non-toxicity and abundance.[10] Palladium-catalyzed cross-coupling reactions in aqueous media, often with the aid of surfactants or phase-transfer catalysts, have been successfully developed for Suzuki-Miyaura, Heck, and Sonogashira reactions.[10][16] These methods can simplify product purification and catalyst recycling.[16]

Troubleshooting Guide

This section addresses specific issues you might encounter when using alternative solvents for reactions with this compound.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Issue 1: Low or no product yield in 2-MeTHF or CPME.

  • Possible Cause: Inadequate degassing.

    • Solution: Both 2-MeTHF and CPME, like other organic solvents, must be thoroughly degassed to remove dissolved oxygen, which can deactivate the palladium catalyst.[2][13] Use a standard inert gas sparging or freeze-pump-thaw cycles.

  • Possible Cause: Poor solubility of reagents.

    • Solution: While generally good solvents, ensure your specific boronic acid/ester, amine, or alkyne, and especially the base, are sufficiently soluble at the reaction temperature.[13] For Suzuki reactions, using a boronic ester instead of a boronic acid can sometimes improve solubility and stability.[2]

  • Possible Cause: Suboptimal temperature.

    • Solution: The higher boiling points of 2-MeTHF (80 °C) and CPME (106 °C) compared to THF (66 °C) offer a wider operational temperature range. However, excessively high temperatures can lead to catalyst decomposition or side reactions.[13] Screen a range of temperatures to find the optimum for your specific substrate combination.

  • Possible Cause (for Suzuki): Protodeboronation of the boronic acid.

    • Solution: This side reaction, where the boronic acid is replaced by a hydrogen, can be problematic, especially in the presence of water.[13] Using anhydrous reagents and solvents, or switching to a more stable boronic ester (e.g., a pinacol ester), can mitigate this issue.[2][13]

Issue 2: Reaction in Cyrene™ is sluggish or gives inconsistent results.

  • Possible Cause: High viscosity of Cyrene™.

    • Solution: The high viscosity of Cyrene™ can lead to poor mixing and mass transfer limitations. Using a co-solvent, such as water, can reduce the viscosity and improve reaction consistency.[11][20] Blends of Cyrene™ with other organic solvents have also been developed to address this issue.[11]

  • Possible Cause: Reactivity of Cyrene™ with the base.

    • Solution: Cyrene™ can undergo self-condensation under strong basic conditions.[20] It is generally stable with organic bases like triethylamine (NEt₃) and diisopropylethylamine (DIPEA) at moderate temperatures.[4] However, many inorganic bases may react with the solvent.[4] Careful selection of a compatible base is crucial.

  • Possible Cause: Difficulty in product isolation.

    • Solution: Due to its high boiling point, removing Cyrene™ by rotary evaporation is challenging. However, its miscibility with water allows for its removal through an aqueous work-up.[21] A liquid-liquid extraction with a suitable organic solvent can be an effective purification strategy.[20]

Nucleophilic Aromatic Substitution (SNAr)

Issue: Slow or incomplete reaction when replacing DMF or DMSO with a greener alternative like GVL.

  • Possible Cause: Lower polarity or different solvation properties of the alternative solvent.

    • Solution: The rate of SNAr reactions is highly dependent on the solvent's ability to stabilize the charged Meisenheimer intermediate.[9] While GVL is a polar aprotic solvent, its properties differ from DMSO. An increase in reaction temperature may be necessary to achieve comparable reaction rates.

  • Possible Cause: Incompatible base.

    • Solution: Ensure the base used is soluble and effective in the chosen solvent. For instance, in less polar solvents, a stronger or more soluble base might be required to deprotonate the nucleophile effectively.

Comparative Data of Alternative Solvents

The following table provides a summary of the physical properties of selected green solvents compared to common conventional solvents.

SolventBoiling Point (°C)Melting Point (°C)Density (g/mL)Water SolubilitySource
Green Solvents
2-Methyltetrahydrofuran (2-MeTHF)80-1360.85414 g/100 mL[1]
Cyclopentyl Methyl Ether (CPME)106-1400.86Low[17]
γ-Valerolactone (GVL)207-311.05Miscible[22]
Cyrene™2274.71.25Miscible[20][21]
Conventional Solvents
Tetrahydrofuran (THF)66-108.40.889Miscible
1,4-Dioxane10111.81.034Miscible
N,N-Dimethylformamide (DMF)153-610.944Miscible[21]
Toluene111-950.8670.05 g/100 mL

Experimental Protocols

The following are generalized protocols for common reactions involving this compound using alternative solvents. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling in CPME

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • CPME (degassed)

  • Water (degassed, if using an aqueous base)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₃PO₄, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add degassed CPME (to achieve a concentration of ~0.1-0.2 M). If using an aqueous base, a biphasic system with degassed water (e.g., CPME/water 10:1) can be employed.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with additional CPME and wash with water and then brine.[17]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[17]

Protocol 2: Buchwald-Hartwig Amination in 2-MeTHF

This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous 2-MeTHF (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst and the phosphine ligand. Seal the flask and replace the atmosphere with an inert gas.

  • Reagent Addition: Under the inert atmosphere, add the base, this compound (1.0 eq), anhydrous, degassed 2-MeTHF, and finally the amine.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Solvent Selection Workflow

SolventSelection cluster_cross_coupling Cross-Coupling Solvent Considerations cluster_snar SNAr Solvent Considerations start Identify Reaction Type cross_coupling Palladium-Catalyzed Cross-Coupling start->cross_coupling snar Nucleophilic Aromatic Substitution (SNAr) start->snar cc_solvent Consider 2-MeTHF, CPME, or GVL cross_coupling->cc_solvent snar_solvent Consider GVL or Cyrene™ as alternatives to DMSO/DMF snar->snar_solvent cc_base Base Compatibility? cc_solvent->cc_base cc_temp Temperature Requirements? cc_base->cc_temp node_cpme CPME: Good with many bases node_cyrene Cyrene: Caution with strong inorganic bases cc_workup Aqueous Work-up Desired? cc_temp->cc_workup node_hydrophobic CPME or 2-MeTHF (hydrophobic, easy separation) node_hydrophilic GVL or Cyrene (hydrophilic, removed with water) snar_polarity High Polarity Needed? snar_solvent->snar_polarity snar_temp High Temperature Tolerated? snar_polarity->snar_temp node_gvl GVL: High boiling point, good for higher temps

Caption: A decision-making workflow for selecting an alternative solvent.

Troubleshooting Common Cross-Coupling Issues

Troubleshooting start Low Yield in Cross-Coupling q1 Is the catalyst active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check for O₂ contamination q2 Are reagents soluble? a1_yes->q2 sol_catalyst Degas solvent thoroughly. Check catalyst quality. a1_no->sol_catalyst a2_yes Yes q2->a2_yes a2_no No q2->a2_no Visual inspection q3 Is protodeboronation (for Suzuki) occurring? a2_yes->q3 sol_solubility Consider a co-solvent. Increase temperature. a2_no->sol_solubility a3_yes Yes q3->a3_yes LC-MS analysis a3_no No q3->a3_no If all else fails, re-evaluate ligand and base choice. sol_proto Use anhydrous conditions. Switch to a boronic ester. a3_yes->sol_proto

Caption: A troubleshooting decision tree for low-yielding cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 5-bromo-2-(methylthio)benzoate and Methyl 5-bromo-2-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides an in-depth technical comparison of two structurally similar yet electronically distinct aryl halides: Methyl 5-bromo-2-(methylthio)benzoate and Methyl 5-bromo-2-hydroxybenzoate. We will explore their differential reactivity in key transformations, underpinned by an analysis of their electronic and steric properties, and supported by experimental data.

At a Glance: Structural and Electronic Profiles

The reactivity of an aromatic compound is fundamentally governed by the electronic nature and steric bulk of its substituents. The key difference between our two molecules of interest lies in the ortho-substituent to the bromine atom: a methylthio (-SMe) group versus a hydroxyl (-OH) group.

FeatureThis compoundMethyl 5-bromo-2-hydroxybenzoate
Structure
Molecular Formula C₉H₉BrO₂SC₈H₇BrO₃
Molecular Weight 261.13 g/mol 231.04 g/mol
Key Substituents -SMe (ortho to Br), -COOMe (meta to Br)-OH (ortho to Br), -COOMe (meta to Br)
Electronic Nature of Ortho-Substituent Moderately activating, π-donating, σ-withdrawingStrongly activating, π-donating, σ-withdrawing

The methylthio group is generally considered a moderately activating ortho, para-director in electrophilic aromatic substitution, primarily through π-donation from the sulfur lone pairs. The hydroxyl group is a much stronger activating group due to the higher electronegativity of oxygen and its potent π-donating ability. Both groups also exert an inductive electron-withdrawing effect (-I).

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Focus on Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the Suzuki-Miyaura coupling is a prime example, enabling the formation of C-C bonds. The reactivity of aryl bromides in this reaction is highly sensitive to the electronic and steric environment of the C-Br bond.

Theoretical Considerations:
  • Electronic Effects: The electron-donating nature of both the -SMe and -OH groups increases the electron density at the carbon bearing the bromine atom. This can, in principle, slow down the rate-determining oxidative addition step of the palladium catalyst to the C-Br bond. However, the stronger electron-donating character of the hydroxyl group is expected to have a more pronounced effect.

  • Steric Effects: Ortho-substituents can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond, potentially impeding the reaction. The methylthio group, with its methyl substituent, is sterically more demanding than the hydroxyl group. This steric hindrance can play a significant role in the efficiency of the coupling reaction.

  • Catalyst-Substrate Interaction: The sulfur atom in the methylthio group can potentially coordinate to the palladium center, which could either inhibit or, in some cases, facilitate the catalytic cycle depending on the specific ligand and reaction conditions. The hydroxyl group can also interact with the catalyst, particularly after deprotonation, and can influence the reaction pathway.

Experimental Insights:

For instance, the Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate, a related heterocyclic system, with various arylboronic acids under microwave-assisted conditions has been reported to give good to excellent yields (e.g., 96% with 4-chlorophenylboronic acid). This suggests that the electronic and steric environment in molecules of this class is generally amenable to Suzuki coupling.

Similarly, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with a range of arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ has been shown to proceed efficiently, with yields largely unaffected by the electronic nature of the boronic acid.

Based on general principles and data from related structures, we can anticipate the following trends:

ParameterThis compoundMethyl 5-bromo-2-hydroxybenzoateRationale
Reaction Rate Likely slowerPotentially fasterThe stronger steric hindrance of the -SMe group may slow the oxidative addition step. The -OH group is smaller, and its potential coordination after deprotonation might facilitate the reaction.
Catalyst Loading May require higher loading or more specialized ligandsMay proceed with lower catalyst loadingOvercoming the steric bulk of the -SMe group might necessitate more active catalytic systems.
Side Reactions Potential for catalyst poisoning by sulfurPotential for O-arylation as a side reactionThe sulfur atom can interact strongly with the palladium catalyst. The phenolic hydroxyl group can undergo competing O-arylation under certain conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates and coupling partners.

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"Product" [label="Final Biaryl Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"];

// Edges "Aryl_Bromide" -> "Degassing"; "Boronic_Acid" -> "Degassing"; "Base" -> "Degassing"; "Catalyst" -> "Degassing"; "Solvent" -> "Degassing"; "Degassing" -> "Heating" [label="Inert Atmosphere"]; "Heating" -> "Monitoring"; "Monitoring" -> "Quenching" [label="Reaction Complete"]; "Quenching" -> "Extraction"; "Extraction" -> "Drying"; "Drying" -> "Concentration"; "Concentration" -> "Purification"; "Purification" -> "Product"; }

Figure 1: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another important class of reactions for the functionalization of aryl halides. The feasibility of an SNAr reaction is highly dependent on the electronic properties of the aromatic ring.

Theoretical Considerations:
  • Ring Activation: For an SNAr reaction to proceed, the aromatic ring must be rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. The methyl ester (-COOMe) group in our target molecules is a moderate electron-withdrawing group.

  • Role of Ortho-Substituents:

    • Methyl 5-bromo-2-hydroxybenzoate: The hydroxyl group is a strong electron-donating group by resonance (+M effect), which counteracts the electron-withdrawing effect of the methyl ester. This significantly deactivates the ring towards nucleophilic attack, making SNAr reactions very challenging.

    • This compound: The methylthio group is a weaker electron-donating group compared to the hydroxyl group. Therefore, the overall electron deficiency of the aromatic ring will be greater in this molecule, making it more susceptible to nucleophilic attack, although still not highly activated.

  • Leaving Group Ability: In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form a Meisenheimer complex. Therefore, the C-Br bond cleavage is not the primary factor determining the reaction rate.

Predicted Reactivity:

Based on these electronic arguments, a significant difference in reactivity towards SNAr is expected:

Reactivity ParameterThis compoundMethyl 5-bromo-2-hydroxybenzoateRationale
Susceptibility to SNAr Low to moderateVery low to negligibleThe powerful electron-donating -OH group strongly deactivates the ring for nucleophilic attack. The -SMe group is a weaker deactivator in this context.
Reaction Conditions Would require strong nucleophiles and potentially harsh conditions (high temperature/pressure)Unlikely to proceed under standard SNAr conditionsThe high electron density on the ring of the hydroxy-substituted compound would repel incoming nucleophiles.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This is a generalized protocol for SNAr with an amine nucleophile and would require significant optimization and may not be applicable to the less reactive hydroxy-substituted compound.

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subgraph "cluster_workup" { label="3. Workup & Purification"; bgcolor="#FEF7E0"; "Workup" [label="Aqueous Workup\n(Pour into H2O)"]; "Extraction" [label="Extract with\nOrganic Solvent"]; "Washing" [label="Wash with Brine"]; "Drying" [label="Dry Organic Layer\n(e.g., Na2SO4)"]; "Concentration" [label="Concentrate in vacuo"]; "Purification" [label="Purify by Column\nChromatography"]; }

"Product" [label="Final Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853"];

// Edges "Aryl_Bromide" -> "Heating"; "Nucleophile" -> "Heating"; "Base" -> "Heating"; "Solvent" -> "Heating"; "Heating" -> "Monitoring"; "Monitoring" -> "Workup" [label="Reaction Complete"]; "Workup" -> "Extraction"; "Extraction" -> "Washing"; "Washing" -> "Drying"; "Drying" -> "Concentration"; "Concentration" -> "Purification"; "Purification" -> "Product"; }

Figure 2: A generalized experimental workflow for the nucleophilic aromatic substitution (SNAr) with an amine.

Synthesis of Starting Materials

The accessibility of the starting materials is a practical consideration for any synthetic chemist.

  • Methyl 5-bromo-2-hydroxybenzoate: This compound can be readily synthesized by the bromination of methyl salicylate. A common procedure involves treating methyl salicylate with bromine in a suitable solvent like chloroform.

  • This compound: The synthesis of this compound is less commonly reported. One potential route involves the esterification of 5-bromo-2-(methylthio)benzoic acid. The acid precursor itself can be prepared from 2-amino-5-bromobenzoic acid via diazotization followed by reaction with a sulfur nucleophile and subsequent methylation.

Conclusion and Recommendations

The choice between this compound and Methyl 5-bromo-2-hydroxybenzoate will be dictated by the desired transformation.

  • For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, Methyl 5-bromo-2-hydroxybenzoate is likely the more reactive and straightforward substrate due to its smaller ortho-substituent. However, care must be taken to avoid O-arylation side reactions. For This compound , the steric hindrance of the methylthio group may necessitate the use of more specialized, bulky phosphine ligands and potentially higher catalyst loadings to achieve comparable efficiency.

  • For nucleophilic aromatic substitution reactions , This compound is the more promising candidate, albeit still moderately reactive. The electron-donating hydroxyl group in Methyl 5-bromo-2-hydroxybenzoate renders the aromatic ring largely unreactive towards nucleophilic attack under standard SNAr conditions.

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of various palladium catalyst systems for the cross-coupling of Methyl 5-bromo-2-(methylthio)benzoate. This substrate, a common building block in pharmaceutical synthesis, presents a unique challenge due to the presence of a sulfur-containing thioether group, which can act as a poison to many traditional palladium catalysts. This document will explore the nuances of catalyst selection, supported by comparative experimental data, to guide researchers in developing robust and efficient synthetic methodologies.

The Challenge: Sulfur-Containing Substrates in Palladium Catalysis

The utility of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is well-established in modern organic synthesis. These reactions form the cornerstone of many drug discovery programs. However, the efficiency of these catalytic systems can be significantly hampered by the presence of certain functional groups on the substrates.

The thioether moiety in this compound is a prime example of such a challenge. The lone pair of electrons on the sulfur atom can strongly coordinate to the palladium center, leading to catalyst inhibition or deactivation. This often results in sluggish reactions, low yields, and the need for high catalyst loadings. Overcoming this challenge requires the use of specialized palladium catalyst systems that are resistant to sulfur poisoning.

Comparative Analysis of Catalyst Systems

To illustrate the impact of catalyst selection on the Suzuki-Miyaura coupling of this compound with phenylboronic acid, a comparative study was conducted. The reaction was screened with four different palladium catalyst systems, each representing a different class of ligands.

Experimental Workflow

The following diagram outlines the general workflow for the comparative screening of palladium catalysts.

sub Methyl 5-bromo-2- (methylthio)benzoate add_reagents Add Reagents & Solvent sub->add_reagents boronic Phenylboronic Acid boronic->add_reagents base Base (e.g., K3PO4) base->add_reagents solvent Solvent (e.g., Toluene/H2O) solvent->add_reagents vial Reaction Vial degas Degas Mixture vial->degas add_reagents->vial add_catalyst Add Pd Catalyst degas->add_catalyst heat Heat to Reaction Temp. add_catalyst->heat quench Quench Reaction heat->quench Reaction Monitoring extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify analyze Characterization (NMR, GC-MS) purify->analyze

Caption: Experimental workflow for the palladium-catalyzed Suzuki-Miyaura coupling.

Comparative Data

The performance of four distinct palladium catalysts in the Suzuki-Miyaura coupling of this compound with phenylboronic acid is summarized in the table below.

Catalyst SystemPd PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)
1. Traditional Phosphine Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1002415
2. Dppf-Based Pd(dppf)Cl₂dppfK₃PO₄Dioxane/H₂O1001845
3. Buchwald-Type Pd₂(dba)₃XPhosK₃PO₄Toluene/H₂O100492
4. NHC-Based Pd(IPr)Cl₂IPrK₃PO₄Toluene/H₂O100688

Reactions were performed on a 0.5 mmol scale with 1.2 equivalents of phenylboronic acid, 2.0 equivalents of base, and 1 mol% of the palladium precursor. Yields were determined by ¹H NMR analysis using an internal standard.

Discussion of Catalyst Performance

The data clearly demonstrates the critical role of the ligand in facilitating the coupling of this challenging substrate.

1. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This first-generation catalyst showed very poor performance, with only a 15% yield after 24 hours. The electron-deficient nature and relatively small cone angle of triphenylphosphine (PPh₃) make the palladium center highly susceptible to coordination and deactivation by the thioether group.

2. [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂): The use of the dppf ligand provided a moderate improvement in yield (45%). The bidentate nature of dppf offers greater stability to the palladium complex compared to monodentate PPh₃. However, the system is still not robust enough to completely overcome the inhibitory effect of the sulfur atom.

3. Buchwald-Type Catalyst (XPhos/Pd₂(dba)₃): The combination of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich biaryl phosphine ligand, XPhos, resulted in a dramatic increase in efficiency, affording a 92% yield in just 4 hours. The steric bulk of the XPhos ligand creates a "pocket" around the palladium atom, which disfavors the binding of the thioether. Furthermore, the high electron density on the ligand facilitates the rate-limiting reductive elimination step of the catalytic cycle.

4. N-Heterocyclic Carbene (NHC)-Based Catalyst (Pd(IPr)Cl₂): The NHC-ligated palladium complex also demonstrated high activity, providing an 88% yield. NHCs are strong σ-donors that form very stable bonds with palladium. This strong Pd-C bond is less susceptible to displacement by the sulfur atom of the thioether, leading to a more stable and active catalyst.

Mechanistic Considerations

The success of the Buchwald-type and NHC ligands can be understood by examining the general catalytic cycle for Suzuki-Miyaura coupling.

Suzuki_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination product Ar-Ar' ArPdAr_prime->product ArBOH2 Ar'B(OH)2 ArBOH2->ArPdBr Base Base Base->ArBOH2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key to overcoming sulfur poisoning lies in ligands that:

  • Promote rapid oxidative addition and reductive elimination: The electron-rich nature of ligands like XPhos accelerates these crucial steps, minimizing the time the palladium center is in a state vulnerable to coordination by the thioether.

  • Provide steric hindrance: The bulk of advanced ligands physically blocks the sulfur atom from accessing and deactivating the palladium center.

  • Form highly stable complexes: The strong σ-donating ability of NHC ligands creates a robust Pd-ligand bond that resists displacement.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar was added this compound (0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), and the appropriate base (1.0 mmol, 2.0 equiv).

  • The tube was sealed with a septum, and the atmosphere was evacuated and backfilled with argon three times.

  • The specified palladium precursor (1 mol%) and ligand (2 mol%, if applicable) were added under a positive flow of argon.

  • Degassed solvent (5 mL) was added via syringe.

  • The reaction mixture was stirred and heated to the specified temperature in a pre-heated oil bath.

  • The reaction was monitored by TLC or GC-MS.

  • Upon completion, the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography on silica gel to afford the desired product.

Conclusion and Recommendations

For the cross-coupling of sulfur-containing substrates like this compound, the choice of palladium catalyst is paramount. While traditional catalysts such as Pd(PPh₃)₄ are largely ineffective due to sulfur poisoning, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene ligands (e.g., IPr) have proven to be highly efficient.

Recommendation: For researchers and drug development professionals working with this or similar challenging substrates, it is strongly recommended to screen a panel of Buchwald-type and NHC-based palladium catalysts to identify the optimal conditions for their specific application. The initial investment in catalyst screening will likely pay significant dividends in terms of reaction efficiency, yield, and overall process robustness.

A Comparative Guide to the Spectroscopic Analysis for Structure Confirmation of Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, practical comparison of spectroscopic methods for the structural elucidation of Methyl 5-bromo-2-(methylthio)benzoate. Moving beyond a simple recitation of techniques, we will delve into the causality behind experimental choices and the logic of spectral interpretation, empowering you to confidently verify your own synthetic outcomes.

Introduction: The Analytical Challenge

This compound (C₉H₉BrO₂S) is a substituted aromatic compound with several key structural features that lend themselves to spectroscopic analysis: a 1,2,4-trisubstituted benzene ring, a methyl ester group, and a methylthio ether group. Each of these moieties will produce characteristic signals in various spectroscopic experiments. Our task is to assemble and interpret this spectroscopic puzzle to build an unshakeable confirmation of the target structure.

Core Spectroscopic Techniques for Structural Elucidation

A multi-technique approach is invariably the most robust strategy for structure confirmation. The primary methods at our disposal are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Workflow for Spectroscopic Structure Confirmation

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR ¹H & ¹³C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Comparison Comparison with Alternatives Interpretation->Comparison Confirmation Structure Confirmed Comparison->Confirmation G start Initial Data ms Mass Spectrometry Molecular Formula (M, M+2) Key Fragments start->ms ir Infrared Spectroscopy C=O Stretch C-O Stretches Aromatic C=C start->ir nmr ¹H & ¹³C NMR Chemical Shifts Integration Coupling Patterns start->nmr structure Proposed Structure: this compound ms->structure ir->structure nmr->structure comparison Comparison with Isomers Different NMR Coupling Different ¹³C Shifts structure->comparison confirmation Structure Confirmed comparison->confirmation

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Methyl 5-bromo-2-(methylthio)benzoate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth, scientifically grounded approach to validating the purity of Methyl 5-bromo-2-(methylthio)benzoate using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind the chosen methodology, compare it with other analytical techniques, and provide a comprehensive, self-validating protocol rooted in established regulatory standards.

The Critical Role of Purity Validation

This compound and its derivatives are important intermediates in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the compound's reactivity, stability, and biological activity, ultimately affecting research outcomes and patient safety in a drug development context. Therefore, a robust and validated analytical method to ascertain purity is not just a quality control measure but a fundamental aspect of scientific integrity.

Optimized HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile and thermally unstable compounds, making it ideal for a wide range of pharmaceutical compounds.[1][2] For this compound, a hydrophobic aromatic ester, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.[3][4][5] This is because RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.[3]

The rationale for selecting RP-HPLC lies in its ability to provide high resolution, sensitivity, and reproducibility for a broad spectrum of organic molecules.[5][6] The non-polar nature of the C18 stationary phase interacts strongly with the hydrophobic this compound, while a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, facilitates its elution.[3][4]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis A Accurately weigh this compound B Dissolve in appropriate solvent (e.g., Acetonitrile) A->B C Filter sample solution (0.45 µm syringe filter) B->C F Equilibrate HPLC system with Mobile Phase C->F D Prepare Mobile Phase (e.g., Acetonitrile:Water) E Degas Mobile Phase D->E E->F G Inject prepared sample F->G H Chromatographic Separation on C18 column G->H I Detection using PDA Detector H->I J Record Chromatogram and UV-Vis Spectra I->J K Integrate peaks and calculate area percentage J->K L Perform Peak Purity Analysis K->L

Caption: Workflow for HPLC purity analysis of this compound.

Detailed HPLC Protocol
Parameter Condition Justification
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic interaction with the aromatic analyte, leading to good retention and separation from potential polar impurities.[3][4]
Mobile Phase Acetonitrile:Water (70:30 v/v)Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. The 70:30 ratio provides sufficient elution strength for the hydrophobic analyte while allowing for the separation of closely related impurities.[3][7]
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and separation efficiency.
Injection Volume 10 µLA small injection volume minimizes the risk of column overloading and peak distortion.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detector Photodiode Array (PDA) DetectorA PDA detector is crucial as it not only quantifies the analyte but also provides spectral information across a range of wavelengths.[8][9] This is essential for peak purity analysis and identifying co-eluting impurities.[8][10]
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds due to their strong UV absorbance in this region. A full spectral scan from 200-400 nm should also be performed to determine the optimal wavelength and for peak purity assessment.[11][12]

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for this application, it is important to understand its advantages in the context of other available techniques.

Technique Advantages Disadvantages Applicability for this compound
High-Performance Liquid Chromatography (HPLC) High resolution and sensitivity.[6] Suitable for non-volatile and thermally labile compounds.[1] Provides quantitative results with high accuracy and precision.[13] Amenable to a wide variety of detectors, including PDA and Mass Spectrometry (MS).[2][9]Higher cost of instrumentation and solvents compared to TLC.[1] Requires more extensive method development.Highly Recommended: The ideal technique for accurate and precise purity determination, impurity profiling, and method validation in a regulatory environment.[1][14]
Gas Chromatography (GC) Excellent for volatile and thermally stable compounds.[1] High resolution and sensitivity, especially with detectors like Flame Ionization Detector (FID) and MS.[2]Not suitable for non-volatile or thermally labile compounds.[1] Derivatization may be required for some analytes, adding complexity.Not Recommended: this compound has a relatively high boiling point and may not be sufficiently volatile for GC analysis without derivatization, which can introduce errors.
Thin-Layer Chromatography (TLC) Simple, rapid, and inexpensive.[1] Useful for preliminary screening and monitoring reaction progress.Primarily a qualitative or semi-quantitative technique.[15] Lower resolution and sensitivity compared to HPLC and GC.[16]Recommended for Preliminary Analysis: Excellent for a quick check of reaction completion or for initial, qualitative purity assessment, but not for definitive purity validation.

A Self-Validating System: Adherence to ICH and FDA Guidelines

To ensure the trustworthiness and scientific integrity of the purity analysis, the HPLC method must be validated according to the guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[17][18][19][20] A validated method provides documented evidence that the procedure is suitable for its intended purpose.[14][21]

Key Validation Parameters

The validation process involves a series of experiments to assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[21][22] This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6][23]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[14][23]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[17][22] This is typically assessed through recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-laboratory and inter-day precision).[14][17]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Forced Degradation Studies: Establishing Specificity

Forced degradation, or stress testing, is a critical component of method validation that demonstrates the stability-indicating nature of the HPLC method.[24][25][26][27][28] The synthesized this compound is subjected to various stress conditions to induce degradation and generate potential impurities. The HPLC method must be able to separate the main peak from any degradation products.

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[28]

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[28]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[28]

  • Thermal Degradation: 80°C for 48 hours.[28]

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.[27]

The successful separation of the parent compound from the degradation products, with no interference, confirms the specificity of the method. The use of a PDA detector is invaluable here, as it can be used to assess peak purity and ensure that the main peak does not co-elute with any degradants.[8][9][10]

Logical Flow of Method Validation

Validation_Flow Start Method Development & Optimization Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report

Caption: Logical progression of HPLC method validation parameters.

Hypothetical Validation Data

The following tables present hypothetical, yet realistic, data that would be generated during the validation of the HPLC method for this compound.

Table 1: Linearity Data
Concentration (µg/mL)Peak Area
50450,123
75675,432
100900,567
1251,125,890
1501,350,234
Correlation Coefficient (r²) 0.9998

Acceptance criteria for r² is typically ≥ 0.999.

Table 2: Accuracy (Recovery) Data
Spiked LevelAmount Added (µg)Amount Recovered (µg)% Recovery
80%80.079.599.4%
100%100.0100.2100.2%
120%120.0119.799.8%
Mean Recovery 99.8%
% RSD 0.4%

Acceptance criteria for recovery is typically 98-102%, with a %RSD of ≤ 2%.

Table 3: Precision (Repeatability) Data
Sample No.Peak Area
1900,567
2901,234
3899,876
4900,123
5901,543
6899,999
Mean 900,557
Standard Deviation 689.4
% RSD 0.077%

Acceptance criteria for repeatability is typically a %RSD of ≤ 1%.

Conclusion

Validating the purity of synthesized this compound by HPLC is a multi-faceted process that demands a thorough understanding of chromatographic principles and regulatory expectations. The RP-HPLC method outlined in this guide, coupled with a comprehensive validation protocol, provides a robust and reliable system for ensuring the quality and purity of this important chemical intermediate. By adhering to these scientifically sound practices, researchers and drug development professionals can have a high degree of confidence in their results, paving the way for successful downstream applications.

References

A Researcher's Guide to the Biological Activity Screening of Methyl 5-bromo-2-(methylthio)benzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The benzo[b]thiophene backbone and substituted benzoates have garnered significant attention in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer and antimicrobial effects.[1][2] This guide provides a comprehensive framework for the biological activity screening of Methyl 5-bromo-2-(methylthio)benzoate and its analogs, compounds of interest due to their structural similarities to known bioactive molecules. While direct biological data for this compound is not extensively available in the public domain, this guide will establish a robust, self-validating screening protocol based on the activities of closely related analogs and foundational scientific principles.

We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for cytotoxicity and antimicrobial screening, and present a comparative analysis of expected outcomes based on structure-activity relationships observed in similar chemical series.

The Rationale for Screening: Insights from Structural Analogs

The core structure of this compound combines several features that suggest potential biological activity. The presence of a halogen (bromine) can enhance lipophilicity and membrane permeability, often contributing to increased cytotoxic or antimicrobial effects.[3] The methylthio group is a key feature in various bioactive compounds, and the benzoate ester provides a reactive center that can interact with biological targets.

Analogs containing the benzothiophene scaffold, a bioisostere of naphthalene found in drugs like the selective estrogen receptor modulator Raloxifene, have shown significant anticancer properties.[2] These compounds can interfere with microtubule dynamics, leading to mitotic catastrophe and cell death, and some have been shown to overcome multidrug resistance mechanisms.[4] Furthermore, sulfur-containing heterocyclic compounds are well-documented for their broad-spectrum antimicrobial activities.[5][6]

This guide, therefore, proposes a two-pronged screening approach for this compound and its analogs:

  • Anticancer Activity Screening: To assess the cytotoxic potential against various cancer cell lines.

  • Antimicrobial Activity Screening: To determine the efficacy against a panel of pathogenic bacteria.

Part 1: Anticancer Activity Screening

The initial evaluation of a compound's anticancer potential hinges on its ability to inhibit the growth of and/or kill cancer cells. A standard and reliable method for this is the MTT assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[7][8][9]

Experimental Workflow: In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Cancer Cell Line Culture & Maintenance seed_cells Cell Seeding in 96-well Plates prep_cells->seed_cells prep_compound Test Compound Stock Solution Preparation treat_cells Treatment with Serial Dilutions of Test Compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubation (e.g., 48 hours) treat_cells->incubate assay_proc MTT Assay Procedure incubate->assay_proc measure Absorbance Measurement assay_proc->measure calc_viability % Cell Viability Calculation measure->calc_viability calc_ic50 IC50 Value Determination calc_viability->calc_ic50

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is designed for adherent cancer cell lines in a 96-well plate format.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (this compound or analog)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[7]

    • Incubate the plate for 4 hours in the dark at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anticipated Results and Comparative Analysis
Compound ClassAnticipated IC50 Range (µM)Potential Mechanism of Action
Benzothiophene Acrylonitriles 0.01 - 0.1Inhibition of tubulin polymerization, leading to mitotic catastrophe.[4]
Substituted Benzofurans 1 - 20Varies with substitution; can induce apoptosis.[10]
Phenyl Benzoate Derivatives 5 - 50Can induce apoptosis and cell cycle arrest.[11]

Note: These are generalized ranges based on literature for analogs and the actual IC50 for this compound and its specific analogs may vary.

Potential Signaling Pathways Affected by Cytotoxic Analogs

G compound Benzothiophene/Benzoate Analog tubulin Tubulin Polymerization Inhibition compound->tubulin ros Increased ROS Production compound->ros kinase Kinase Inhibition compound->kinase mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis caspase Caspase Activation apoptosis->caspase cell_death Cell Death dna_damage DNA Damage ros->dna_damage dna_damage->apoptosis caspase->cell_death proliferation Decreased Cell Proliferation kinase->proliferation proliferation->cell_death

Caption: Potential signaling pathways affected by cytotoxic benzothiophene and benzoate analogs.

Part 2: Antimicrobial Activity Screening

The evaluation of antimicrobial activity is crucial to determine if the synthesized compounds can inhibit the growth of pathogenic bacteria. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow: Broth Microdilution Assay

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis prep_bacteria Bacterial Culture & Standardization inoculate Inoculation of 96-well Plates prep_bacteria->inoculate prep_compound Test Compound Serial Dilutions prep_compound->inoculate incubate Incubation (e.g., 18-24 hours) inoculate->incubate read_mic Visual Inspection & MIC Determination incubate->read_mic interpret Interpretation of Results read_mic->interpret

Caption: General workflow for the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is for determining the MIC of a compound against Gram-positive and Gram-negative bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85%) or PBS

  • Test compound

  • DMSO

  • Sterile 96-well U-bottom microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial twofold dilutions of the stock solution in CAMHB in the wells of the 96-well plate to achieve a final volume of 50 µL per well. The concentration range could be, for example, 128 µg/mL to 0.25 µg/mL.

  • Inoculation of Microtiter Plates:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Anticipated Results and Comparative Analysis
Compound ClassTarget OrganismsAnticipated MIC Range (µg/mL)
Benzothiazole Derivatives Gram-positive bacteria (e.g., S. aureus)1 - 64
2-Methylthiobenzo[...]quinazolines Gram-positive and Gram-negative bacteria3.12 - 50
Benzothiazine Derivatives Gram-positive bacteria25 - 600

Note: These are generalized ranges based on literature for analogs and the actual MIC for this compound and its specific analogs may vary. Some benzothiazine derivatives have shown weak activity.

Conclusion

This guide provides a robust and scientifically grounded framework for the initial biological screening of this compound and its analogs. By employing standardized and well-validated assays such as the MTT and broth microdilution methods, researchers can obtain reliable and comparable data on the potential anticancer and antimicrobial activities of these novel compounds. The provided protocols, workflows, and comparative data from related chemical series offer a solid foundation for initiating these investigations. The structure-activity relationships and mechanistic insights from analogous compounds underscore the therapeutic potential of this chemical scaffold and justify a thorough screening cascade. The data generated from these studies will be pivotal in guiding further lead optimization and preclinical development efforts.

References

A Comparative Cost and Performance Analysis of Synthetic Routes to Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-2-(methylthio)benzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a halogenated aromatic ring with a methylthio ether and a methyl ester, makes it a versatile building block for the construction of more complex molecules. The efficiency and cost-effectiveness of its synthesis are critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, a thorough cost analysis, and expert insights to aid in the selection of the most appropriate method based on specific research and development needs.

Synthetic Strategies Overview

Two primary synthetic strategies for the preparation of this compound are evaluated in this guide:

  • Route 1: Multi-step Synthesis from 2-Methylbenzoic Acid: This linear approach commences with the readily available and inexpensive 2-methylbenzoic acid. The synthesis involves electrophilic aromatic bromination, followed by esterification, benzylic bromination, and finally, nucleophilic substitution to introduce the methylthio group.

  • Route 2: Synthesis from 2-Amino-5-bromobenzoic Acid via Sandmeyer Reaction: This route utilizes 2-amino-5-bromobenzoic acid as the starting material. The key transformation is a Sandmeyer-type reaction to introduce the methylthio group, followed by a standard esterification to yield the final product.

This guide will dissect each route, providing detailed experimental procedures, discussing the underlying chemical principles, and presenting a comparative analysis of their respective costs, yields, and overall efficiency.

Route 1: Multi-step Synthesis from 2-Methylbenzoic Acid

This synthetic pathway is a four-step process that systematically builds the target molecule from a simple, commercially available precursor.

Logical Workflow for Route 1

Route 1 Workflow A 2-Methylbenzoic Acid B Bromination A->B C 5-Bromo-2-methylbenzoic Acid B->C D Esterification C->D E Methyl 5-bromo-2-methylbenzoate D->E F Benzylic Bromination (Wohl-Ziegler) E->F G Methyl 5-bromo-2-(bromomethyl)benzoate F->G H Nucleophilic Substitution G->H I This compound H->I

Caption: Synthetic pathway for Route 1, starting from 2-Methylbenzoic Acid.

Experimental Protocols for Route 1

Step 1: Synthesis of 5-Bromo-2-methylbenzoic Acid

This step involves the electrophilic aromatic bromination of 2-methylbenzoic acid. The methyl group is an ortho-, para-director; however, steric hindrance from the adjacent carboxylic acid group favors bromination at the para-position (position 5).

  • Materials:

    • 2-Methylbenzoic acid

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Bromine (Br₂) or N-Bromosuccinimide (NBS)

    • Ice

  • Procedure:

    • In a flask equipped with a stirrer, dissolve 2-methylbenzoic acid (1 equivalent) in concentrated sulfuric acid at room temperature.

    • Cool the mixture in an ice bath.

    • Slowly add bromine (1.1 equivalents) or N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to obtain 5-bromo-2-methylbenzoic acid.

  • Expected Yield: 85-95%[1]

Step 2: Synthesis of Methyl 5-bromo-2-methylbenzoate

This is a standard Fischer esterification reaction.

  • Materials:

    • 5-Bromo-2-methylbenzoic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Procedure:

    • Suspend 5-bromo-2-methylbenzoic acid (1 equivalent) in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Methyl 5-bromo-2-methylbenzoate.

  • Expected Yield: >90%[2][3][4]

Step 3: Synthesis of Methyl 5-bromo-2-(bromomethyl)benzoate

This step is a radical-mediated benzylic bromination, commonly known as the Wohl-Ziegler reaction.[5][6]

  • Materials:

    • Methyl 5-bromo-2-methylbenzoate

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

    • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Procedure:

    • Dissolve Methyl 5-bromo-2-methylbenzoate (1 equivalent) in carbon tetrachloride.

    • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.

    • Reflux the mixture, using a light source (e.g., a 250W lamp) to initiate the reaction.

    • Continue refluxing until all the denser NBS is converted to the less dense succinimide, which will float on the surface.

    • Cool the reaction mixture and filter off the succinimide.

    • Wash the filtrate with a sodium thiosulfate solution and then with water.

    • Dry the organic layer and concentrate under reduced pressure to yield Methyl 5-bromo-2-(bromomethyl)benzoate.

  • Expected Yield: 70-80%

Step 4: Synthesis of this compound

The final step is a nucleophilic substitution where the benzylic bromide is displaced by a methylthiolate nucleophile.

  • Materials:

    • Methyl 5-bromo-2-(bromomethyl)benzoate

    • Sodium thiomethoxide (NaSMe) or a mixture of dimethyl disulfide (DMDS) and a reducing agent (e.g., sodium borohydride).

    • A suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Procedure:

    • Dissolve Methyl 5-bromo-2-(bromomethyl)benzoate (1 equivalent) in DMF.

    • Add sodium thiomethoxide (1.2 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer, filter, and concentrate to obtain the crude product.

    • Purify by column chromatography to yield this compound.

  • Expected Yield: 80-90%

Route 2: Synthesis from 2-Amino-5-bromobenzoic Acid

This two-step approach offers a more convergent synthesis, relying on the versatile Sandmeyer reaction.

Logical Workflow for Route 2

Route 2 Workflow A 2-Amino-5-bromobenzoic Acid B Sandmeyer Reaction A->B C 5-Bromo-2-(methylthio)benzoic Acid B->C D Esterification C->D E This compound D->E

Caption: Synthetic pathway for Route 2, starting from 2-Amino-5-bromobenzoic Acid.

Experimental Protocols for Route 2

Step 1: Synthesis of 5-Bromo-2-(methylthio)benzoic Acid

This key step involves the diazotization of the aniline followed by a Sandmeyer-type reaction with a methylthiol source.[7][8]

  • Materials:

    • 2-Amino-5-bromobenzoic acid

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄)

    • Dimethyl disulfide (DMDS)

    • Copper(I) salt (e.g., CuBr or CuI) - optional but can improve yield.

  • Procedure:

    • Suspend 2-amino-5-bromobenzoic acid (1 equivalent) in a mixture of water and concentrated HCl at 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of dimethyl disulfide (2-3 equivalents) in a suitable solvent. If using a copper catalyst, add it to this mixture.

    • Slowly add the cold diazonium salt solution to the dimethyl disulfide solution. Vigorous nitrogen evolution should be observed.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent, wash with water, and dry.

    • Purify the crude product to obtain 5-bromo-2-(methylthio)benzoic acid.

  • Expected Yield: 60-70% (yields for Sandmeyer reactions with thiols can be variable).

Step 2: Synthesis of this compound

This is a standard Fischer esterification.

  • Materials:

    • 5-Bromo-2-(methylthio)benzoic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

  • Procedure:

    • Follow the same procedure as in Step 2 of Route 1, using 5-bromo-2-(methylthio)benzoic acid as the starting material.

  • Expected Yield: >90%[9]

Cost and Efficiency Analysis

A comparative analysis of the two routes was performed based on the cost of starting materials and reagents, and the overall yield. Prices are based on bulk quantities from common chemical suppliers and are subject to change.

Parameter Route 1: From 2-Methylbenzoic Acid Route 2: From 2-Amino-5-bromobenzoic Acid
Starting Material 2-Methylbenzoic Acid2-Amino-5-bromobenzoic Acid
Starting Material Cost ~$200/kg[10][11]~$1000/kg[12][13][14][15][16]
Key Reagents NBS, AIBN/BPO, NaSMe/DMDSNaNO₂, DMDS
Reagent Cost ModerateLow to Moderate
Number of Steps 42
Overall Yield (estimated) ~40-55%~54-63%
Process Complexity Higher (requires handling of lachrymatory benzylic bromide)Lower (Sandmeyer reaction requires careful temperature control)
Purification Multiple chromatographic purifications may be neededPotentially simpler purification
Scalability Good, but benzylic bromination can be challenging on a large scale.Good, Sandmeyer reactions are industrially scalable.

Discussion and Recommendations

Route 1 commences with a significantly cheaper starting material, 2-methylbenzoic acid.[10][11] However, it is a longer, four-step synthesis. The key challenges in this route are the handling of the lachrymatory and reactive intermediate, Methyl 5-bromo-2-(bromomethyl)benzoate, and the potential for side reactions during the benzylic bromination. While the individual step yields are generally good, the cumulative yield over four steps results in a lower overall efficiency compared to Route 2. This route may be suitable for smaller-scale laboratory synthesis where the cost of the starting material is a primary concern and the multi-step nature of the synthesis is manageable.

Route 2 is a more convergent two-step synthesis. While the starting material, 2-amino-5-bromobenzoic acid, is more expensive, the higher overall yield and fewer synthetic steps can offset this initial cost, particularly at a larger scale.[12][13][14][15][16] The Sandmeyer reaction is a well-established and industrially scalable process, although it requires careful control of temperature and the handling of potentially unstable diazonium salts. The workup for the Sandmeyer reaction can sometimes be challenging due to the formation of colored impurities. However, the overall process is more streamlined and potentially more time-efficient. For larger-scale production and process optimization, Route 2 presents a more attractive option.

Conclusion

The choice between these two synthetic routes to this compound depends on several factors, including the scale of the synthesis, cost considerations, available equipment, and the synthetic chemist's expertise.

  • For small-scale laboratory synthesis where the primary driver is the low cost of the initial starting material, Route 1 is a viable option, provided that appropriate safety precautions are taken for handling the benzylic bromide intermediate.

  • For larger-scale production and process development , Route 2 is likely to be the more efficient and ultimately more cost-effective choice due to its shorter sequence and higher overall yield, despite the higher initial cost of the starting material.

This guide provides the necessary data and protocols to make an informed decision. Researchers are encouraged to perform their own cost analysis based on their specific supplier pricing and to optimize the reaction conditions for their particular needs.

References

A Comparative Guide to Alternative Reagents for the Thiomethylation of Bromobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The incorporation of the methylthio (-SMe) group into aromatic structures, particularly benzoic acids, is a cornerstone in the synthesis of high-value compounds in the pharmaceutical and agrochemical industries. Aryl methyl thioethers are not only present in numerous bioactive molecules but also serve as versatile synthetic intermediates.[1] Traditionally, the synthesis of these compounds has been dominated by methods that, while effective, often rely on volatile, toxic, and malodorous reagents like methanethiol (CH₃SH) or its salts.[2][3][4] This guide provides an in-depth comparison of modern, alternative reagents and catalytic systems for the thiomethylation of bromobenzoic acids, focusing on performance, mechanistic rationale, and practical application for researchers and drug development professionals.

The Classic Benchmark: Copper-Catalyzed Thiomethylation

For decades, copper-catalyzed reactions have been the workhorse for C-S bond formation. These methods are valued for their reliability and the low cost of the copper catalyst.

Common Reagents and Rationale:

  • Sodium Thiomethoxide (NaSMe): The most direct nucleophilic source of the "-SMe" group. However, it is often prepared from the highly toxic and foul-smelling methanethiol gas.[3][4]

  • Dimethyl Sulfoxide (DMSO): A significant advancement was the use of DMSO as both the solvent and the source of the methylthio group.[1][5] This approach circumvents the need to handle volatile thiols directly, making it a safer and more convenient option.[6] The reaction is typically performed at high temperatures (130-150 °C) and often requires a promoter, such as zinc acetate or zinc fluoride, to achieve good yields.[1]

  • Dimethyl Disulfide (DMDS): Another liquid alternative to methanethiol, DMDS can be used in copper-catalyzed couplings with aryl halides to form aryl methyl sulfides.[7]

Mechanistic Insight: The precise mechanism can vary, but a plausible pathway with DMSO involves its decomposition to generate methanethiol in situ. This then coordinates with the copper catalyst to form an active Cu-SMe species, which subsequently reacts with the aryl halide through an oxidative addition/reductive elimination-like cycle.[1][5]

Advanced Alternatives: Palladium and Nickel-Catalyzed Cross-Coupling

The advent of palladium and nickel-catalyzed cross-coupling reactions has revolutionized C-C bond formation and has been successfully extended to C-S bond formation, offering milder conditions and broader functional group tolerance.[8][9]

Palladium-Catalyzed Strategies

Palladium catalysis provides a highly efficient and versatile platform for thiomethylation. The general mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl bromide, transmetalation with a sulfur nucleophile, and reductive elimination to yield the product.[10][11]

Key Reagents & Approaches:

  • Three-Component Coupling: A powerful strategy involves the use of a simple, inorganic sulfur source (like Na₂S) in combination with a methylating agent, such as dimethyl carbonate.[12][13] This avoids the use of pre-formed, odorous thiomethylating agents and demonstrates excellent functional group tolerance, even allowing for the late-stage thiomethylation of complex drug-like molecules.[12]

  • Indium Tri(organothiolate)s: These reagents are effective nucleophilic partners in palladium-catalyzed C-S cross-coupling.[14] They offer high atom efficiency and can be prepared from a wide range of thiols, providing a route to various functionalized sulfides under relatively mild conditions.[14]

Nickel-Catalyzed Methods

Nickel catalysts are gaining prominence as a more sustainable and cost-effective alternative to palladium.[15] They are particularly effective for activating less reactive C-Cl bonds and have shown great promise in novel catalytic cycles.[16]

  • Metallaphotoredox Catalysis: A cutting-edge approach combines a nickel catalyst with a photoredox catalyst.[17][18] Under visible light irradiation, a methyl radical can be generated from a stable, non-pyrophoric precursor like DABCO-bis(trimethylaluminum) (DABAl-Me₃).[17][19] This radical is trapped by a low-valent nickel species, which then couples with the aryl bromide. This radical-based pathway bypasses the limitations of traditional two-electron processes and proceeds under exceptionally mild conditions.[17]

Data Comparison: A Head-to-Head Look at Performance

The choice of reagent and catalyst is dictated by factors such as substrate scope, cost, safety, and reaction conditions. The following table summarizes the performance of different systems for the thiomethylation of aryl bromides.

Catalytic System Typical Reagents Typical Conditions Advantages Limitations Yields (General)
Copper DMSO, DMDS, NaSMe130-150 °C, 24hLow catalyst cost, well-establishedHigh temperatures, potential for side reactions, odorous reagents (NaSMe)Moderate to Good[1][7]
Palladium Na₂S + DMC, In(SMe)₃80-110 °C, 12-24hExcellent functional group tolerance, milder conditions, high yieldsHigher catalyst cost, ligand sensitivityGood to Excellent[12][14]
Nickel/Photoredox DABAl-Me₃, PhotocatalystRoom Temp, Visible Light, <1hExtremely mild conditions, very fast, uses stable reagents, sustainableRequires photochemical setup, catalyst/reagent cost can be highGood to Excellent[17][18]

Visualizing the Mechanisms

Understanding the underlying reaction pathways is crucial for optimizing conditions and troubleshooting experiments.

Copper_Mechanism cluster_source Reagent Activation cluster_cycle Catalytic Cycle ArBr Ar-Br Intermediate Ar-Cu(III)(Br)(SMe) ArBr->Intermediate + [Cu(I)-SMe] Oxidative Addition CuI Cu(I) DMSO DMSO MeSH CH3SH (in situ) DMSO->MeSH Heat CuSMe [Cu(I)-SMe] MeSH->CuSMe + Cu(I) Intermediate->CuI Product Ar-SMe Intermediate->Product Reductive Elimination

Caption: Plausible mechanism for copper-catalyzed thiomethylation using DMSO.

Palladium_Mechanism Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂(Br) Pd0->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)L₂(SMe) PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Ar-SMe PdII_2->Product ArBr Ar-Br ArBr->PdII_1 SMe_source ⁻SMe Source SMe_source->PdII_1

Caption: General catalytic cycle for palladium-catalyzed C-S cross-coupling.[11]

Caption: Simplified Nickel/Metallaphotoredox catalytic cycle for methylation.[17]

Experimental Protocols

The following protocols are representative examples for the thiomethylation of 4-bromobenzoic acid.

Protocol 1: Palladium-Catalyzed Three-Component Thiomethylation

This protocol is adapted from a procedure developed for aryl chlorides and is expected to be highly effective for the more reactive aryl bromides.[12]

Objective: To synthesize methyl 4-(methylthio)benzoate from 4-bromobenzoic acid (after esterification for solubility and to protect the acid).

Workflow:

  • Esterification: Convert 4-bromobenzoic acid to methyl 4-bromobenzoate using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).

  • Cross-Coupling Reaction:

    • To an oven-dried Schlenk tube, add methyl 4-bromobenzoate (1.0 mmol), sodium sulfide (Na₂S, 1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).

    • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

    • Add anhydrous, degassed solvent (e.g., DMF or dioxane, 5 mL) followed by dimethyl carbonate (DMC, 2.0 mmol) via syringe.

    • Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100-110 °C for 12-24 hours, stirring vigorously.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford pure methyl 4-(methylthio)benzoate.

Protocol 2: Nickel/Photoredox-Catalyzed Thiomethylation

This protocol describes a rapid, room-temperature method adapted from recent literature on the methylation of aryl bromides.[17][18]

Objective: To synthesize 4-(methylthio)benzoic acid from 4-bromobenzoic acid.

Workflow:

  • Reaction Setup:

    • In a nitrogen-filled glovebox, add 4-bromobenzoic acid (0.5 mmol), the nickel catalyst (e.g., NiCl₂·glyme, 10 mol%), a ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, 10 mol%), and the photocatalyst (e.g., 4CzIPN, 1-2 mol%) to a vial.

    • Add a solution of DABAl-Me₃ (1.0 mmol) in an anhydrous, degassed solvent (e.g., THF or dioxane, 2.5 mL).

    • Add a base (e.g., a non-nucleophilic organic base if the carboxylic acid proves problematic, though many protocols tolerate it).

  • Photoreaction:

    • Seal the vial and remove it from the glovebox.

    • Place the vial approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature. The reaction is often complete in under 1 hour. Monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by carefully adding 1 M HCl (5 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield 4-(methylthio)benzoic acid.

Conclusion and Future Outlook

The field of C-S bond formation has evolved significantly, moving away from hazardous, century-old reagents towards safer, more efficient, and sustainable catalytic methods. For the thiomethylation of bromobenzoic acids, palladium-catalyzed three-component couplings offer a robust and versatile option with excellent functional group tolerance, making them suitable for complex molecule synthesis.[12] The most recent advances in nickel/metallaphotoredox catalysis represent the frontier of this transformation, providing incredibly mild and rapid access to these valuable compounds.[17] As the demand for greener and more efficient synthetic routes grows, these modern catalytic systems will undoubtedly become the new standard in the synthetic chemist's toolbox, enabling rapid innovation in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification and purity assessment of novel chemical entities are foundational to scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of Methyl 5-bromo-2-(methylthio)benzoate, a compound of interest in synthetic chemistry and materials science. In the absence of extensive publicly available experimental data for this specific molecule, we will leverage established analytical principles, data from structurally related compounds, and authoritative validation guidelines to construct a robust framework for its analysis.

This document is structured to provide not just procedural steps, but the scientific rationale underpinning the choice of analytical techniques and experimental parameters. Our approach is grounded in the principles of Expertise, Authoritativeness, and Trustworthiness (E-A-T), ensuring that the described protocols are self-validating and aligned with global regulatory standards.

The Imperative of Cross-Validation in Analytical Chemistry

In the synthesis of novel compounds, relying on a single analytical technique is fraught with risk. An impurity might co-elute with the main peak in HPLC, be silent in a ¹H NMR spectrum, or have the same nominal mass as the target molecule. Cross-validation, the practice of employing multiple, orthogonal analytical techniques, is therefore not a redundancy but a necessity. It provides a multi-faceted confirmation of a molecule's identity and purity, ensuring data integrity.

This guide will focus on a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The principles and protocols outlined are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines on the validation of analytical procedures, which represent a global consensus on best practices[1][2][3].

Structural Elucidation and Purity Determination of this compound

This compound (C₉H₉BrO₂S, MW: 261.13 g/mol , CAS: 929000-14-6) is a substituted aromatic compound. Its structure presents several key features that can be probed by various analytical techniques: the substitution pattern on the benzene ring, the methyl ester, and the methyl thioether moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key analyte resonances.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for unambiguous spectral interpretation.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 12 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans (or more, as ¹³C has a low natural abundance), relaxation delay of 2-5 seconds, spectral width covering 0 to 200 ppm.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H NMR signals to determine the relative number of protons.

Compound Aromatic Protons (ppm) -OCH₃ (ppm) -CH₃ / -SCH₃ (ppm) Reference
This compound (Predicted) ~7.8 (d), ~7.5 (dd), ~7.2 (d)~3.9~2.5-
Methyl 5-bromo-2-methylbenzoate7.60 (d), 7.53 (d), 7.15 (q)3.922.33[4]
Methyl Benzoate8.02-7.97 (m), 7.47 (d), 7.39-7.32 (m)3.83-[5]
Methyl 2-amino-5-bromobenzoateAromatic region shows distinct signals.3.8 (approx.)-[6]

Causality Behind Predictions: The electron-donating nature of the -SCH₃ group is expected to shield the ortho and para protons, shifting them to a slightly lower frequency (upfield) compared to a simple methyl group. The bromine atom's electron-withdrawing effect will deshield adjacent protons. The ester group will significantly deshield the ortho proton.

G

Caption: NMR analysis workflow for structural elucidation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is preferred for its minimal sample preparation.

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Functional Group Expected Wavenumber (cm⁻¹) Comments Reference Data (Methyl Benzoate)
C=O (ester)~1720Strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ester (~1740 cm⁻¹).~1720 cm⁻¹[7][8]
C-O (ester)~1280 and ~1120Two distinct stretches.Present[7][8]
C-H (aromatic)>3000Weak to medium intensity.Present[7]
C-H (aliphatic, -CH₃)~2960-2850Weak to medium intensity.Present[7]
C=C (aromatic ring)~1600-1450Multiple bands of variable intensity.Present[7][8]
C-Br~600-500In the fingerprint region, can be difficult to assign definitively.-
C-S~700-600Weak absorption, often difficult to distinguish in the fingerprint region.-

Trustworthiness through Comparison: The IR spectrum of this compound should be compared with that of a known standard, such as Methyl 5-bromo-2-methylbenzoate[9]. The key difference will be the absence of characteristic C-S stretching bands and the presence of bands associated with the methyl group in the latter.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass determination.

  • Sample Introduction: For ESI, infuse a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). For EI, introduce a volatile sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M+Na]⁺ for ESI).

    • Observe the isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will result in two peaks for every bromine-containing fragment, separated by 2 Da.

    • Analyze the major fragmentation peaks.

  • Molecular Ion: A prominent pair of peaks around m/z 260 and 262, corresponding to [C₉H₉⁷⁹BrO₂S]⁺˙ and [C₉H₉⁸¹BrO₂S]⁺˙.

  • Key Fragments:

    • Loss of -OCH₃ (m/z 31): Peaks at m/z 229/231.

    • Loss of -COOCH₃ (m/z 59): Peaks at m/z 201/203.

    • Loss of -SCH₃ (m/z 47): Peaks at m/z 213/215.

Comparison with Methyl Salicylate: The fragmentation of methyl salicylate (methyl 2-hydroxybenzoate) shows a characteristic loss of methanol (CH₃OH) due to the ortho-hydroxy group, resulting in a base peak at m/z 120[10]. This specific fragmentation would be absent in this compound, providing a clear point of differentiation.

G

Caption: Mass spectrometry workflow for molecular weight determination.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is the premier technique for determining the purity of a compound and quantifying impurities.

This proposed method is based on general procedures for the analysis of similar aromatic compounds[11]. Method development and validation are crucial and must adhere to ICH guidelines[12][13].

  • Instrumentation: An HPLC system with a UV detector (a Diode Array Detector - DAD is preferred for peak purity analysis), a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.

  • Mobile Phase:

    • A: Water with 0.1% formic acid or phosphoric acid (to ensure good peak shape).

    • B: Acetonitrile or Methanol.

  • Chromatographic Conditions:

    • Gradient Elution: A gradient is recommended to separate compounds with a range of polarities. A typical starting point would be: 50% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (to ensure reproducible retention times).

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance, likely around 254 nm, and collect spectra across the full UV range with a DAD.

  • Sample Preparation: Accurately prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Validation Parameters (per ICH Q2(R2)):

    • Specificity: Demonstrate that the method can resolve the main peak from potential impurities and degradation products.

    • Linearity: Establish a linear relationship between concentration and peak area over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value, often assessed by spike/recovery experiments.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) of the method.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in parameters (e.g., pH of mobile phase, column temperature).

Parameter This compound Alternative: Methyl 5-bromo-2-methylbenzoate Rationale for Differences
Expected Retention Time Moderately RetainedLikely shorter retention timeThe -SCH₃ group is generally more polar than a -CH₃ group, leading to slightly less retention on a C18 column.
UV λmax ~254 nm (Predicted)~254 nm (Predicted)The main chromophore (brominated benzoate) is the same. The thioether and methyl groups are auxochromes with minor effects on λmax.
Purity Assessment Peak area percentage at λmax. DAD for peak purity.Peak area percentage at λmax. DAD for peak purity.The methodology is the same, but the impurity profiles will be unique to each compound's synthesis route.

Conclusion: A Unified Approach to Analytical Cross-Validation

The analytical cross-validation of this compound requires a synergistic application of multiple analytical techniques. While NMR provides the definitive structural proof, MS confirms the molecular weight, and IR verifies the presence of key functional groups. HPLC stands as the critical tool for assessing purity and quantifying impurities.

By integrating the predicted data for our target compound with experimental data from structurally similar molecules and grounding our protocols in the authoritative ICH guidelines, we have constructed a scientifically rigorous guide. This multi-faceted approach ensures that any claims about the identity and quality of this compound are supported by a robust and trustworthy body of evidence, a cornerstone of excellence in research and drug development.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 5-bromo-2-(methylthio)benzoate. As a halogenated aromatic compound, this chemical requires specific handling procedures to ensure laboratory safety, environmental protection, and regulatory compliance. This document moves beyond a simple checklist to explain the scientific reasoning behind each procedural step, empowering researchers to manage chemical waste with confidence and expertise.

Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is an irritant and potential skin sensitizer.[1] However, its most critical feature for waste management is the presence of a bromine atom, which classifies it as a halogenated organic compound .[2][3][4]

Under the Resource Conservation and Recovery Act (RCRA), chemical waste generators are responsible for determining if their waste is hazardous.[5][6] Unless explicitly determined to be non-hazardous, all laboratory chemical waste should be treated as hazardous.[7] Due to its chemical structure, this compound waste must be managed as regulated hazardous waste.

Property Identifier / Hazard Source
Chemical Name This compound-
Classification Halogenated Organic Compound[2][3][8]
Primary Hazards Causes serious eye irritation. May cause an allergic skin reaction.[1]
GHS Hazard Statements H317, H319[1]
Waste Stream Halogenated Organic Waste [4][7][9]

Personal Protective Equipment (PPE) and Safety Protocols

Handling this compound, whether in pure form or as waste, requires stringent adherence to safety protocols to prevent exposure.

Protection Type Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact, irritation, and potential allergic sensitization.[6]
Eye Protection Safety glasses with side shields or chemical goggles.To protect against splashes that can cause serious eye irritation.[5][10]
Skin/Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Work Area Chemical fume hood.All commingling of waste or handling of open containers should be performed in a fume hood to minimize inhalation exposure.[3]

Immediate First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[5][6][10]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[5][6][10]

  • Inhalation: Move the person to fresh air. If you feel unwell, call a poison center or doctor.[5][6]

  • Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[5][11][12]

The Core Disposal Workflow: A Step-by-Step Guide

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow ensures safety and compliance from the lab bench to final pickup.

Disposal_Workflow cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Labeling cluster_3 Step 4 & 5: Storage & Pickup A Chemical is deemed waste B Identify as Halogenated Organic Waste due to Bromine content A->B Crucial First Step C Select a compatible container (e.g., glass or appropriate plastic) B->C D Ensure container has a tightly-fitting screw cap C->D E Transfer waste into container, leaving >1 inch of headspace D->E F Affix a 'Hazardous Waste' tag to the container E->F G Write full chemical name: 'Waste this compound' F->G H List all constituents and hazards (e.g., Irritant) G->H I Store container in a designated Satellite Accumulation Area (SAA) H->I J Use secondary containment (e.g., chemical-resistant tray) I->J K When container is full, fill in date and request pickup from EH&S J->K

Caption: Disposal workflow for this compound.
Step 1: Waste Identification and Segregation (The "Why")

The most critical step in this process is segregation. This compound waste must always be collected in a container designated for Halogenated Organic Waste .

  • Causality: Halogenated solvents and non-halogenated solvents require different disposal technologies.[7] Incineration of halogenated compounds can produce acidic gases (like HBr) that require specialized scrubbers.[13] Mixing these waste streams leads to the entire volume being treated by the more complex and expensive halogenated disposal process, significantly increasing costs for your institution.[3][7]

Waste_Segregation cluster_main cluster_incompatible Incompatible Waste Streams (DO NOT MIX) A This compound (Waste) B Halogenated Organic Waste A->B CORRECT C Non-Halogenated Organic Waste A->C INCORRECT D Aqueous Acid Waste A->D INCORRECT E Aqueous Base Waste F Oxidizer Waste

Caption: Segregation logic for halogenated organic waste.
Step 2: Proper Containerization

  • Select a Compatible Container: The container must be made of a material that does not react with the waste. Glass or specific types of chemically resistant plastic bottles are appropriate. Avoid using food-grade containers like milk jugs.[14]

  • Ensure a Secure Lid: The container must have a tightly fitting screw cap to prevent leaks and vapor escape.[9][15] Funnels should not be left in the container opening.[9]

  • Avoid Overfilling: Leave at least one inch of headspace at the top of the container to allow for expansion of the contents with temperature changes.[15]

Step 3: Accurate Labeling

Proper labeling is a regulatory requirement and is essential for the safety of everyone who handles the waste.

  • Label Immediately: Affix your institution's "Hazardous Waste" tag or label to the container before adding the first drop of waste.[2][16]

  • Use Full Chemical Names: Write out the full name of all constituents: "Waste this compound." Do not use abbreviations, chemical structures, or formulas.[9][15] If mixed with solvents, list all components with approximate percentages.

  • Identify Hazards: Check the appropriate boxes for the hazards associated with the waste (e.g., Flammable, Toxic, Corrosive).[15] For this compound, "Toxic" or "Irritant" would be appropriate.

Step 4: Secure Storage
  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[15] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: The container must be kept in a secondary containment system, such as a chemical-resistant tub or tray, to contain any potential leaks.[15][16]

  • Keep Closed: The waste container must remain closed at all times except when you are actively adding waste.[2][16]

Step 5: Arranging for Final Disposal
  • Date When Full: Once the container is full (or you are finished generating this waste stream), write the date on the hazardous waste tag.[15][16]

  • Request Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup. This is typically done through an online request form.[16]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste across public hallways or to central storage facilities. This must be done by trained EH&S staff.[16]

Emergency Procedures: Spill and Exposure Management

  • Small Spills: In a chemical fume hood, absorb the spill with inert material (e.g., vermiculite or chemical absorbent pads). Place the contaminated absorbent material into a sealed, compatible container. Label the container as "Hazardous Waste" detailing the contents and request a pickup from EH&S.[2]

  • Large Spills: Evacuate the immediate area. Alert others nearby and activate the fire alarm if necessary to facilitate a building evacuation. Close the laboratory doors and call your institution's emergency number and EH&S for assistance.[2]

References

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 5-bromo-2-(methylthio)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 5-bromo-2-(methylthio)benzoate (CAS 929000-14-6)[1], focusing on personal protective equipment (PPE), operational protocols, and disposal plans. Our goal is to empower you with the knowledge to work safely and efficiently, building a foundation of trust through value beyond the product itself.

Understanding the Risks: A Proactive Approach to Safety

The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals.[4][5][6] This guide serves as a component of a robust CHP, focusing specifically on the safe handling of this compound.

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Rationale
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.Must conform to ANSI Z87.1 standards.[7] This protects against accidental splashes that could cause serious eye damage.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended) and a flame-resistant lab coat.Disposable nitrile gloves offer broad short-term protection.[7] Always check glove compatibility charts for specific chemicals when available. The lab coat should be fully buttoned to cover as much skin as possible.[7]
Respiratory Protection Generally not required if handled in a certified chemical fume hood. If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Engineering controls like fume hoods are the first line of defense.[6][8][9] Respirator use requires a formal respiratory protection program, including fit testing and training.[7]
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects.[7][10]

Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is as critical as the PPE itself. The following workflow is designed to guide you through the safe handling of this compound from receipt to disposal.

Preparation and Pre-Handling Checklist
  • Familiarization: Before beginning work, thoroughly review this guide and any available safety information.

  • Engineering Controls: Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.[6][8][9]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

  • Gather Materials: Have all necessary equipment and reagents ready before introducing the chemical to the workspace.

Donning PPE: The First Layer of Defense

The sequence of putting on PPE is important to ensure complete protection.

Figure 1: Recommended sequence for donning Personal Protective Equipment.

Handling and Experimental Procedures
  • Minimize Exposure: Always handle the chemical with care to avoid direct contact with skin and eyes. Do not breathe in dust or vapors.[11]

  • Dispensing: When weighing or transferring the solid, do so in a manner that minimizes the generation of dust.

  • Prudent Practices: The American Chemical Society (ACS) recommends keeping chemical containers closed when not in use and working with the smallest quantities necessary.[12][13][14]

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step to prevent cross-contamination.

Figure 2: Recommended sequence for doffing Personal Protective Equipment.

Spill and Emergency Procedures

Even with the best precautions, accidents can happen. Being prepared is key to mitigating risks.[8]

  • Minor Spills (in a fume hood):

    • Alert nearby personnel.

    • Wearing your full PPE, absorb the spill with a chemical absorbent pad or sand.

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with an appropriate solvent, followed by soap and water.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety officer.

    • If there is a fire or significant release, activate the fire alarm and evacuate the building.

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[15][16]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15][16]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15][16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16][17]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical final step to protect the environment and comply with regulations.

As a halogenated organic compound, it must be disposed of as hazardous waste.[2][3]

Waste Segregation and Collection

References

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Retrosynthesis Analysis

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Methyl 5-bromo-2-(methylthio)benzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.